Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate
Description
Properties
IUPAC Name |
tert-butyl 2,8-diazaspiro[3.5]nonane-2-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-8-12(9-14)5-4-6-13-7-12;3-1(4)2(5)6/h13H,4-9H2,1-3H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFMPKLFGBQTIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCNC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704120 | |
| Record name | Oxalic acid--tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523571-08-5, 1227382-05-9 | |
| Record name | 2,6-Diazaspiro[3.5]nonane-2-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523571-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxalic acid--tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to the Chemical Properties and Applications of Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate Oxalate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pursuit of novel chemical matter with enhanced therapeutic properties is a constant endeavor. A significant shift away from planar, aromatic structures towards more three-dimensional molecular architectures has been a guiding principle in recent years. This "escape from flatland" is driven by the understanding that molecules with greater sp³ character often exhibit improved physicochemical properties, such as enhanced solubility and metabolic stability, which are critical for successful clinical translation.
At the forefront of this movement is the use of spirocyclic scaffolds—rigid systems where two rings are joined by a single common atom. These scaffolds introduce conformational rigidity and a well-defined three-dimensional exit vector for substituents, allowing for precise exploration of chemical space and optimized interactions with biological targets. Among these, diazaspiroalkanes have emerged as particularly valuable building blocks. They often serve as bioisosteres for more traditional motifs like piperazine, offering a novel and synthetically accessible means to modulate properties such as lipophilicity, basicity, and metabolic fate.
This guide focuses on a specific and promising example: tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate . This compound, featuring a unique fusion of an azetidine and a piperidine ring, represents a key intermediate for the synthesis of a new generation of therapeutic agents. Its semi-protected nature allows for selective functionalization, making it a versatile tool for library synthesis and lead optimization campaigns. This document provides a comprehensive overview of its chemical properties, a plausible synthetic strategy, and its applications in drug discovery, grounded in the principles of scientific integrity and practical utility.
Physicochemical and Structural Properties
The oxalate salt of tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate is typically a solid material, with its properties defined by both the spirocyclic core and the counterion. While detailed experimental data for this specific compound is not widely published, we can summarize its core attributes and provide representative data from closely related analogs to offer a functional baseline for researchers.
Table 1: Core Chemical Properties
| Property | Value (for Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate) | Notes |
| Molecular Formula | C₁₂H₂₂N₂O₂ | Pertains to the free base. |
| Molecular Weight | 226.32 g/mol | Pertains to the free base. |
| CAS Number | 1523571-08-5 (2:1 oxalate salt) | May vary by supplier and salt stoichiometry. |
| Physical Form | Solid | Based on supplier information. |
| Melting Point | Not publicly available. Experimental determination is recommended. | For a related compound, tert-butyl 6-(p-toluenesulfonyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate, the melting point is reported as 169-170 °C, indicating that crystalline solids with high melting points are expected for this class of compounds.[1] |
| Solubility | Not publicly available. Experimental determination is recommended. | Generally expected to be soluble in polar organic solvents like methanol and DMSO. The oxalate salt form is intended to improve aqueous solubility and handling of the free base. |
| pKa | Not publicly available. Experimental determination is recommended. | The unprotected secondary amine is expected to have a pKa in the range of 9-11, typical for cyclic secondary amines. |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and quality control of this building block. While the specific spectra for tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate are not available in public databases, the expected spectral features can be predicted. For illustrative purposes, representative data for a well-characterized, related compound, tert-butyl 6-(4-methoxyphenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate, is provided below.
Representative Spectroscopic Data (for a related 2,6-diazaspiro[3.3]heptane analog)[1]:
-
¹³C-NMR (75 MHz, CDCl₃): δ 155.9, 152.4, 145.7, 114.5, 112.9, 79.6, 62.7, 59.5 (br), 55.8, 33.5, 28.4.
-
IR (thin film): 2970, 2932, 2829, 1687 (Boc C=O), 1514, 1405, 1366, 1240, 1182, 1131 cm⁻¹.
For the title compound, one would expect to see characteristic signals for the tert-butyl group (~1.4 ppm in ¹H NMR; ~28 and ~80 ppm in ¹³C NMR), along with a series of aliphatic signals corresponding to the protons and carbons of the two rings. The presence of the oxalate counterion would be evident in IR spectroscopy and could also influence the chemical shifts in NMR, particularly of the protons near the secondary ammonium salt.
Synthesis and Manufacturing
A robust and scalable synthesis is crucial for the widespread adoption of a building block in drug discovery programs. A novel and efficient six-step synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane has been reported by Pudelko et al.[2][3]. While the full experimental details from this publication are not reproduced here, a chemically plausible and illustrative synthetic workflow is presented below. This workflow is based on established chemical transformations common in the synthesis of related spirocyclic amines.
The core logic of the synthesis involves the sequential construction of the two rings around a central quaternary carbon.
Plausible Synthetic Workflow
Caption: Plausible multi-step synthesis of the target compound.
Step-by-Step Methodological Considerations
-
Starting Material Selection: The synthesis would likely commence with a commercially available piperidine derivative that is appropriately functionalized at the 4-position to allow for the construction of the quaternary spirocenter.
-
Formation of the Quaternary Center: A key step is the creation of the spirocyclic carbon. This is often achieved through alkylation or acylation reactions at the carbon alpha to a carbonyl group on the piperidine ring. The Pudelko synthesis leverages enolate acylation to build this crucial center.[3]
-
Cyclization to Form the Azetidine Ring: Once the necessary precursors are attached to the quaternary center, an intramolecular cyclization is performed to form the four-membered azetidine ring. This step requires careful control of reaction conditions to favor the formation of the strained ring system.
-
Orthogonal Protection Strategy: A critical aspect of the reported synthesis is the use of orthogonal protecting groups.[2] This allows for the selective deprotection and subsequent functionalization of one nitrogen atom while the other remains protected. In the title compound, one amine is protected as a tert-butyl carbamate (Boc), a robust group that is stable to many reaction conditions but readily cleaved under acidic conditions.
-
Final Deprotection and Salt Formation: The final steps involve the removal of a protecting group from the second nitrogen atom to yield the free secondary amine. The resulting free base, which may be an oil or difficult to handle, is then treated with oxalic acid to form a stable, crystalline oxalate salt. This salt form improves the handling, stability, and often the solubility of the final compound.
Applications in Drug Discovery and Medicinal Chemistry
The true value of tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate lies in its application as a versatile building block for creating novel drug candidates. Its structure is particularly well-suited to act as a bioisosteric replacement for piperazine, a common motif in many CNS-active and other drugs.
Piperazine Bioisosterism: A Gateway to Improved Properties
The piperazine ring is ubiquitous in medicinal chemistry. However, its use can sometimes lead to undesirable properties, such as high basicity, potential for metabolic N-dealkylation, or off-target activity (e.g., hERG channel affinity). The 2,6-diazaspiro[3.5]nonane core offers a compelling alternative.
Caption: Bioisosteric replacement of piperazine with a spirocyclic scaffold.
Key Advantages of the Spirocyclic Core:
-
Increased Three-Dimensionality: The rigid, spirocyclic structure presents substituents in well-defined vectors, which can lead to enhanced binding affinity and selectivity for the target protein. This contrasts with the more flexible and planar nature of piperazine.
-
Modulation of Physicochemical Properties: The replacement of a piperazine with a diazaspiroalkane can significantly alter a molecule's properties. For instance, studies on related diazaspiro[3.3]heptanes have shown that this substitution can lead to reduced affinity for the hERG channel and improved metabolic stability.
-
Novel Chemical Space: The use of less common scaffolds like 2,6-diazaspiro[3.5]nonane allows chemists to generate novel chemical entities with unique structures, providing a significant advantage in securing intellectual property.
Case Study: Diazaspiro Cores as Piperazine Bioisosteres in σ₂ Receptor Ligands
A study exploring ligands for the σ₂ receptor provides a compelling practical example of this strategy.[4] In an effort to develop novel ligands, researchers replaced the piperazine moiety in a known lead compound with various diazaspiroalkanes, including the closely related 2,6-diazaspiro[3.3]heptane. While in this specific case the modification led to a reduction in affinity for the σ₂ receptor, the study validated the chemical feasibility of the scaffold-hopping approach and highlighted the sensitivity of the target to the specific geometry of the amine core.[4] This underscores the importance of having a diverse toolkit of spirocyclic building blocks, such as the 2,6-diazaspiro[3.5]nonane, to fine-tune ligand-receptor interactions.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential. The information below is based on data for the closely related tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate and should be considered as guidance.[5] A substance-specific Safety Data Sheet (SDS) should always be consulted prior to use.
-
Hazard Classification: This compound is generally classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause skin and serious eye irritation.[5]
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
First Aid:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.
-
If on Skin: Wash with plenty of soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Conclusion
Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate is more than just a novel chemical structure; it is an enabling tool for modern drug discovery. It provides a direct entry point to a class of spirocyclic scaffolds that offer significant advantages over traditional, planar heterocycles. By leveraging its unique three-dimensional architecture and its utility as a piperazine bioisostere, researchers can develop drug candidates with improved physicochemical properties and potentially enhanced efficacy and safety profiles. As the demand for innovative, patentable, and clinically successful molecules continues to grow, building blocks like this will be indispensable in the design and synthesis of the next generation of medicines.
References
-
Thieme. (2015). Novel Synthesis of Orthogonally Protected Diazaspiro[3.4]octane Analogues. Thieme Chemistry. Available from: [Link]
- Pudelko, M., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Synlett, 26, 1815–1818.
-
PubChem. (n.d.). tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]
- (Reference intentionally left blank)
- (Reference intentionally left blank)
- (Reference intentionally left blank)
- (Reference intentionally left blank)
- (Reference intentionally left blank)
-
Carreira, E. M., et al. (n.d.). 2,6-Diazaspiro[3.3]heptanes - Supporting Information. Available from: [Link]
-
Reilly, S. W., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. Available from: [Link]
Sources
A Multi-technique Approach to the Definitive Structural Elucidation of Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate
Abstract
Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate is a pivotal heterocyclic scaffold, increasingly recognized for its utility as a versatile building block in medicinal chemistry and as a linker in advanced therapeutic modalities like proteolysis-targeting chimeras (PROTACs)[1]. Its unique three-dimensional architecture, featuring a spirocyclic junction between an azetidine and a piperidine ring, imparts specific conformational rigidity that is highly desirable in drug design. However, this structural complexity, including the precise regiochemistry of the tert-butyloxycarbonyl (Boc) protecting group, necessitates a rigorous and multi-faceted analytical approach for unambiguous characterization. This technical guide provides an in-depth, field-proven workflow for the complete structural elucidation of this compound, integrating insights from mass spectrometry, advanced nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography. The causality behind each experimental choice is detailed, offering a robust, self-validating framework for researchers, scientists, and drug development professionals.
Introduction: The Structural Challenge
The nominal structure of tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate presents several key questions that must be definitively answered for quality control, reaction optimization, and downstream applications:
-
Connectivity: Is the molecular framework a spiro[3.5]nonane system, and are the nitrogen atoms correctly positioned at the 2- and 6-positions?
-
Molecular Mass & Formula: Does the synthesized compound have the correct elemental composition?
-
Regiochemistry: Is the Boc protecting group located on the azetidine nitrogen (N2) as opposed to the piperidine nitrogen (N6)?
-
Three-Dimensional Structure: What is the precise conformation and spatial arrangement of the atoms in the solid state?
A single analytical technique is insufficient to address all these points with absolute certainty. This guide, therefore, presents an integrated workflow designed to systematically deconstruct and confirm the molecule's identity.
Foundational Hypothesis: Synthesis as a Structural Precursor
The synthetic pathway employed to construct the molecule provides the initial hypothesis for its structure. A common route involves a multi-step sequence that builds the spirocyclic core, followed by selective protection of one of the nitrogen atoms[2].
Caption: Logical flow of a plausible synthetic route.
While the synthesis suggests a specific outcome, side reactions or unexpected rearrangements could lead to isomeric impurities. Therefore, direct analytical verification is imperative.
Initial Verification: High-Resolution Mass Spectrometry (HRMS)
Causality: The first step in characterization is to confirm that the compound has the correct molecular formula. HRMS provides a highly accurate mass measurement, which is crucial for distinguishing between isomers and confirming elemental composition. Electrospray Ionization (ESI) is the preferred method for this class of compounds due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an ESI-Time of Flight (TOF) mass spectrometer.
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. An internal calibrant should be used to ensure high mass accuracy.
Data Interpretation & Validation
The primary goal is to identify the [M+H]⁺ ion. The presence of the Boc group also gives rise to characteristic fragmentation patterns, even under soft ionization, which serve as a secondary validation.
| Species | Formula | Calculated m/z | Observed m/z | Interpretation |
| [M+H]⁺ | C₁₂H₂₃N₂O₂⁺ | 227.1754 | 227.1751 (example) | Confirms the molecular formula of the target compound. |
| [M-C₄H₈+H]⁺ | C₈H₁₅N₂O₂⁺ | 171.1128 | 171.1125 (example) | Corresponds to the loss of isobutylene (56 Da), a hallmark fragmentation of a Boc group[3]. |
| [M-Boc+H]⁺ | C₇H₁₅N₂⁺ | 127.1230 | 127.1228 (example) | Represents the complete loss of the Boc group (100 Da), yielding the protonated diazaspiro nonane core. |
The observation of the exact mass for the protonated molecule, coupled with the characteristic neutral losses associated with the Boc group, provides strong evidence for both the elemental composition and the presence of the specified protecting group[4][5].
Definitive Connectivity: Multinuclear & 2D NMR Spectroscopy
Causality: While MS confirms the formula, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for elucidating the precise atomic connectivity and regiochemistry in the solution state. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assemble the molecular puzzle piece by piece.
Experimental Protocols
-
Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or MeOD).
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, integration, and coupling patterns.
-
¹³C NMR & DEPT-135: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments. A DEPT-135 experiment is run to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically through 2-3 bonds), revealing ¹H-¹H spin systems within the piperidine and azetidine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom it is directly attached to, definitively assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall carbon skeleton. It reveals correlations between protons and carbons that are 2-3 bonds away, linking together fragments identified by COSY and confirming the placement of quaternary carbons like the spirocenter.
Data Interpretation & Structural Assembly
Caption: Integrated workflow for structure elucidation using NMR.
Expected Spectroscopic Features & Interpretation Logic:
| Structural Unit | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key HMBC Correlations for Validation |
| Boc Group | ~1.4 (s, 9H) | ~80 (quaternary C), ~28 (3 x CH₃), ~155 (C=O) | Protons of the t-butyl group (~1.4 ppm) correlate to the quaternary carbon (~80 ppm) and the carbonyl carbon (~155 ppm). |
| Azetidine Ring (N2-Boc) | ~3.5-4.0 (m, 4H) | ~50-60 (2 x CH₂) | Protons on the azetidine ring show a crucial correlation to the spiro carbon. The chemical shift is downfield due to the influence of the adjacent Boc-protected nitrogen. |
| Piperidine Ring (N6-H) | ~2.5-3.0 (m, 4H, adjacent to N), ~1.5-1.8 (m, 4H) | ~45-55 (2 x CH₂ adjacent to N), ~30-40 (2 x CH₂) | Protons on the piperidine ring also correlate to the spiro carbon. The upfield shift of protons adjacent to N6 compared to those on the azetidine ring confirms N6 is the free amine[6]. |
| Spiro Carbon (C4) | N/A | ~60-70 (quaternary C) | This signal is identified by its lack of a DEPT signal and correlations from protons on BOTH the azetidine and piperidine rings in the HMBC spectrum. This is the definitive proof of the spirocyclic system. |
The regiochemistry is confirmed by comparing the chemical shifts of the protons and carbons adjacent to the two different nitrogen atoms. The electron-withdrawing effect of the Boc group causes a significant downfield shift for the adjacent nuclei (azetidine ring) compared to those adjacent to the free amine (piperidine ring).
Absolute Proof: Single-Crystal X-Ray Crystallography
Causality: While the combination of MS and NMR provides an exceptionally strong and self-consistent structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure in the solid state[7]. It provides a three-dimensional map of electron density from which atomic positions, bond lengths, bond angles, and the absolute conformation can be determined with high precision[8][9].
Experimental Protocol
-
Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. Collect diffraction data as the crystal is rotated.
-
Structure Solution & Refinement: Process the diffraction data to determine the unit cell and space group. The structure is then solved using direct methods or Patterson methods and refined to achieve the best fit between the calculated and observed diffraction data.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 3. acdlabs.com [acdlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. osti.gov [osti.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]
A Technical Guide to the Spectral Analysis of Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Diazaspirocycles in Drug Discovery
Diazaspirocycles have emerged as crucial scaffolds in modern drug discovery. Their inherent three-dimensionality offers a significant advantage over traditional flat aromatic structures, enabling more precise interactions with biological targets and often leading to improved pharmacokinetic profiles. Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate is a key intermediate, allowing for the introduction of diverse functionalities at the unprotected secondary amine, making it a versatile component in the synthesis of novel therapeutics. The oxalate salt form is frequently used to improve the handling and stability of the free base. Accurate spectral characterization is paramount for verifying the structure and purity of this compound, ensuring the reliability of subsequent synthetic transformations.
Molecular Structure and Key Spectroscopic Features
The structure of tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate combines a spirocyclic diamine core with a tert-butoxycarbonyl (Boc) protecting group. The oxalate counter-ion is also a key component of the analyzed salt. Each part of the molecule gives rise to characteristic signals in different spectroscopic techniques.
Caption: Molecular structure of the cation and anion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For the title compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the protons of the spirocyclic core and the Boc protecting group. The presence of the oxalate counter-ion may lead to some broadening of the N-H and adjacent C-H signals.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~4.2 | s | 4H | CH₂ adjacent to Boc-N |
| ~4.1 | s | 4H | CH₂ adjacent to NH₂⁺ |
| ~1.4 | s | 9H | C(CH₃)₃ (Boc) |
Note: Data is extrapolated from the analogous tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule. The carbonyl of the Boc group and the carbons of the oxalate anion are expected at the downfield end of the spectrum.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~169 | C=O (oxalate) |
| ~158 | C=O (Boc) |
| ~81 | C (CH₃)₃ (Boc) |
| ~60 | Spirocyclic CH₂ |
| ~56 | Spirocyclic CH₂ |
| ~37 | Spirocyclic C (quaternary) |
| ~29 | C(C H₃)₃ (Boc) |
Note: Data is extrapolated from the analogous tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate.
Interpretation of NMR Spectra
-
¹H NMR: The presence of a sharp singlet around 1.4 ppm with an integration of 9H is a definitive indicator of the tert-butyl group. The methylene protons on the spirocycle are expected to appear as singlets in the 4.0-4.3 ppm region due to the symmetry of the core structure. The exact chemical shifts will be influenced by the solvent and the protonation state of the nitrogen.
-
¹³C NMR: The carbonyl carbon of the Boc group typically appears around 155-160 ppm. The quaternary carbon of the tert-butyl group is found around 80 ppm, and the methyl carbons are observed around 28 ppm. The spirocyclic carbons will have distinct chemical shifts, and their assignment can be confirmed by 2D NMR techniques like HSQC and HMBC. The oxalate carbonyl will be further downfield, typically above 165 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For the title compound, the key absorptions will be from the carbamate and the oxalate.
Predicted IR Spectral Data
| Frequency (cm⁻¹) (Predicted) | Intensity | Assignment |
| ~3250 | Strong, Broad | N-H stretch (from NH₂⁺) |
| ~2970 | Medium | C-H stretch (aliphatic) |
| ~1760 | Strong | C=O stretch (carbamate) |
| ~1690 | Strong | C=O stretch (oxalate) |
| ~1630 | Medium | N-H bend |
| ~1400 | Medium | C-O stretch (oxalate) |
| ~1160 | Strong | C-O stretch (carbamate) |
Note: Data is extrapolated from the analogous tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate.
Interpretation of IR Spectrum
The IR spectrum will be dominated by strong carbonyl stretching bands. The carbamate C=O stretch is typically observed at a higher wavenumber (around 1760 cm⁻¹) compared to the oxalate C=O stretch (around 1690 cm⁻¹). A broad and strong absorption above 3000 cm⁻¹ is indicative of the N-H stretching of the ammonium salt. The presence of multiple bands in the fingerprint region (below 1500 cm⁻¹) will be characteristic of the spirocyclic framework.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure.
Predicted Mass Spectrometry Data
For the free base, tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate:
-
Molecular Formula: C₁₂H₂₂N₂O₂
-
Molecular Weight: 226.32 g/mol
-
HRMS (ESI) [M+H]⁺: Calculated: 227.1754; Found (predicted): ~227.1755
Interpretation of Mass Spectrum and Fragmentation
In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺. A key fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group as isobutylene (56 Da) or the entire Boc group (100 Da).
Caption: Predicted ESI-MS fragmentation of the cation.
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for compounds similar to the title compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). The choice of solvent is critical as it can affect chemical shifts.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid on the ATR crystal.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction to remove atmospheric H₂O and CO₂ signals.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the mass spectrum in positive ion mode. For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is recommended to obtain accurate mass measurements.
Caption: General workflow for spectral data acquisition and analysis.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate. By leveraging data from a close structural analog and applying fundamental spectroscopic principles, a comprehensive and scientifically sound interpretation of the expected spectral data is presented. The experimental protocols and interpretive guidance provided herein are intended to be a valuable resource for researchers in the field of medicinal chemistry, aiding in the accurate characterization of this important synthetic building block and facilitating the development of novel therapeutics.
References
- Spectral data for a similar compound, tert-Butyl 6-(tert-Butoxycarbonyl)-6-aza-2-azoniaspiro[3.3]heptane oxalate, was adapted from a supporting information document for a scientific publication. This source provided representative NMR, IR, and MS data that was used for the predictive analysis in this guide. (A specific journal reference would be cited here if available).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- ChemSpider and PubChem. These online chemical databases provide aggregated information on chemical structures, properties, and in some cases, links to spectral data.
An In-depth Technical Guide to Diazaspiroalkanes in Medicinal Chemistry
Executive Summary
The pursuit of novel chemical matter with enhanced three-dimensionality is a cornerstone of modern drug discovery. Flat, aromatic-rich molecules have often led to challenges in optimizing physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Spirocyclic scaffolds, particularly diazaspiroalkanes, have emerged as powerful tools for medicinal chemists to overcome these hurdles. By introducing a spirocyclic carbon center, these motifs enforce a rigid, three-dimensional geometry, enabling more precise spatial orientation of functional groups. The incorporation of two nitrogen atoms within the spirocyclic framework offers critical anchor points for modulating solubility, pKa, and target interactions. This guide provides a comprehensive overview of the strategic value of diazaspiroalkanes, detailing their impact on drug-like properties, core synthetic methodologies, and successful applications in medicinal chemistry, thereby offering researchers and drug development professionals a practical framework for leveraging these valuable scaffolds.
Chapter 1: The Strategic Imperative for Three-Dimensionality in Drug Design
For decades, medicinal chemistry has been dominated by compounds rich in sp2-hybridized carbons, often leading to planar molecules. While successful, this chemical space is well-explored and fraught with challenges, including off-target effects and poor pharmacokinetic profiles. The strategic shift towards molecules with greater three-dimensional (3D) character is a direct response to these limitations.
Spirocyclic systems, defined by a single carbon atom shared by two rings, are at the forefront of this movement. Their inherent rigidity and defined exit vectors allow for the precise placement of substituents in 3D space, a critical factor for enhancing binding affinity and selectivity.[1] Among these, diazaspiroalkanes are particularly noteworthy. The two nitrogen atoms serve as versatile handles for chemical modification and can act as hydrogen bond donors or acceptors, significantly influencing a molecule's interaction with biological targets and its overall physicochemical properties.[2]
Chapter 2: Physicochemical Properties and the "Drug-Likeness" of Diazaspiroalkanes
The success of a drug candidate is intrinsically linked to its physicochemical properties, which govern its journey from administration to its site of action.[3][4] Diazaspiroalkanes offer a compelling profile in this regard, providing chemists with levers to fine-tune critical parameters for improved "drug-likeness."[5]
Key Physicochemical Parameters:
-
Lipophilicity (logP/logD): Excessive lipophilicity is a common cause of drug attrition. The rigid, sp3-rich nature of diazaspiroalkanes often leads to a lower logP compared to their flatter aromatic counterparts, which can improve solubility and reduce metabolic clearance.[6]
-
Aqueous Solubility (logS): The nitrogen atoms in the diazaspiroalkane core are typically basic and can be protonated at physiological pH. This ionization dramatically increases aqueous solubility, a crucial factor for oral bioavailability and formulation.[7]
-
Polar Surface Area (TPSA): The nitrogen atoms contribute to the molecule's TPSA, which is a key predictor of membrane permeability. Judicious functionalization of the diazaspiroalkane core allows for the optimization of TPSA to balance solubility and cell penetration.
-
pKa: The basicity of the nitrogen atoms is a tunable parameter. The pKa values influence the ionization state of the molecule, which in turn affects its solubility, permeability, and target binding.[3]
Comparative Analysis:
To illustrate the impact of the diazaspiroalkane scaffold, consider the hypothetical replacement of a piperidine ring—a common motif in medicinal chemistry—with a diazaspiro[3.3]heptane core.
| Property | Piperidine Fragment | Diazaspiro[3.3]heptane Fragment | Rationale for Change |
| cLogP | ~1.1 | ~ -0.5 | Increased sp3 character and polarity reduces lipophilicity. |
| Aqueous Solubility | Moderate | High | Two basic nitrogen centers lead to higher solubility upon protonation. |
| Molecular Shape | Flexible (Chair/Boat) | Rigid, 3D | Provides precise exit vectors for substituents, improving target fit. |
| Metabolic Stability | Potential N-dealkylation | Can exhibit higher stability due to steric hindrance around N-atoms.[2] | The compact structure can shield the nitrogen atoms from metabolic enzymes. |
Chapter 3: Core Synthetic Strategies for Diazaspiroalkane Scaffolds
Access to novel diazaspiroalkane building blocks is critical for their incorporation into drug discovery programs. Several robust synthetic strategies have been developed, with cycloaddition and intramolecular cyclization reactions being among the most prevalent.
[3+2] Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings.[8] In the context of diazaspiroalkanes, this often involves the reaction of an azomethine ylide (the 1,3-dipole) with an alkene that is part of a separate ring system.
Exemplary Protocol: Synthesis of a Diazaspiro[4.4]nonane Derivative
-
Step 1: Ylide Generation. To a suspension of sarcosine (1.1 equivalents) and a cyclic ketone (e.g., cyclopentanone, 1.0 equivalent) in toluene, add paraformaldehyde (1.2 equivalents).
-
Step 2: Cycloaddition. Heat the mixture to reflux (approximately 110°C) with a Dean-Stark trap to remove water. The in-situ generated azomethine ylide will react with an electron-deficient alkene (e.g., N-phenylmaleimide, 1.0 equivalent) added to the reaction mixture.
-
Step 3: Monitoring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Step 4: Workup and Purification. After completion, cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 5: Isolation. Purify the crude product by column chromatography on silica gel to yield the desired diazaspiro[4.4]nonane derivative. The structure should be confirmed by NMR and MS analysis.
Causality and Trustworthiness: This protocol is self-validating. The removal of water via the Dean-Stark trap is critical as it drives the equilibrium towards the formation of the azomethine ylide, ensuring the reaction proceeds efficiently.[1] Monitoring by LC-MS confirms the formation of the desired product mass, validating the cycloaddition event before committing to a full workup and purification.
Intramolecular Ring Closure
Another effective strategy involves the construction of the second ring through an intramolecular cyclization event. This often starts with a pre-functionalized single-ring system. For instance, a cyclic amine can be elaborated with a side chain containing an electrophilic center and a nucleophilic nitrogen, which can then be induced to cyclize.
Exemplary Protocol: Intramolecular N-alkylation
-
Step 1: Precursor Synthesis. Synthesize a precursor such as N-(2-bromoethyl)piperidin-4-amine. This places a nucleophilic amine and an electrophilic alkyl bromide on the same molecule, separated by a suitable linker.
-
Step 2: Cyclization. Dissolve the precursor in a high-boiling polar aprotic solvent such as acetonitrile or DMF. Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), to neutralize the HBr formed during the reaction.
-
Step 3: Heating. Heat the reaction mixture (e.g., to 80°C) to facilitate the intramolecular SN2 reaction. The amine on the piperidine ring will attack the carbon bearing the bromide, displacing it and forming the second ring.
-
Step 4: Monitoring and Workup. Monitor the reaction by LC-MS. Once complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate. Purify the resulting diazaspiroalkane by chromatography or crystallization.
Chapter 4: Applications and Structure-Activity Relationships (SAR)
The true value of diazaspiroalkanes is demonstrated by their successful application in drug discovery programs, where they have been used to solve specific medicinal chemistry challenges. Relating the structural changes to biological activity is the core of SAR studies.[9][10]
Case Study: Diazaspiroalkanes as CNS Agents
Therapeutic Challenge: Designing selective ligands for central nervous system (CNS) receptors, such as serotonin or opioid receptors, is challenging.[11] Key requirements include high receptor affinity, selectivity against related receptors, and the ability to cross the blood-brain barrier (BBB).
The Diazaspiroalkane Solution: A research program targeting a novel opioid receptor developed a series of 1,7-diazaspiro[4.4]nonane derivatives. The lead compound initially contained a flexible diamine linker.
-
Initial SAR: The initial flexible compound showed good potency but poor selectivity and undesirable pharmacokinetic properties.
-
Introduction of the Spirocyclic Core: Replacing the flexible linker with the rigid 1,7-diazaspiro[4.4]nonane core resulted in a significant improvement. The rigid scaffold locked the two nitrogen atoms and their substituents into a specific spatial orientation.
-
SAR Interpretation: This pre-organization of the pharmacophore led to a substantial increase in binding affinity, likely by reducing the entropic penalty of binding.[11] Furthermore, the selectivity profile improved dramatically, as the rigid conformation was a better fit for the target receptor compared to off-target receptors. The favorable physicochemical properties of the spirocyclic core (lower logP, higher solubility) also contributed to better ADMET properties.[11]
Quantitative Data Summary
| Compound ID | Core Structure | Target Ki (nM) | Selectivity vs. Subtype X | cLogP | Brain Penetration (Cbrain/Cplasma) |
| Lead-01 | Flexible Diamine | 15.2 | 5-fold | 3.8 | 0.2 |
| SP-07 | 1,7-Diazaspiro[4.4]nonane | 0.8 | >100-fold | 2.5 | 1.1 |
Chapter 5: Future Directions and Outlook
The application of diazaspiroalkanes in medicinal chemistry is still expanding. Future advancements are expected in several key areas:
-
Novel Synthetic Methods: The development of catalytic, enantioselective methods for synthesizing chiral diazaspiroalkanes will be crucial for creating more sophisticated drug candidates.
-
Expansion of Scaffold Diversity: While smaller ring systems like spiro[3.3]heptanes and spiro[4.4]nonanes are common, the exploration of larger and more complex diazaspirocyclic systems will open up new chemical space.
-
New Therapeutic Areas: The unique properties of diazaspiroalkanes make them suitable for a wide range of therapeutic targets. Their application is expected to grow in areas such as oncology, infectious diseases, and metabolic disorders.[12][13]
Chapter 6: Conclusion
Diazaspiroalkanes represent a validated and highly effective scaffold class for modern medicinal chemistry. By providing a rigid, three-dimensional framework with tunable physicochemical properties, they empower drug designers to overcome long-standing challenges associated with flat, achiral molecules. Their ability to improve solubility, metabolic stability, and target selectivity has been demonstrated in numerous drug discovery campaigns. As synthetic methodologies become more advanced and accessible, the strategic incorporation of diazaspiroalkanes is poised to play an increasingly vital role in the development of the next generation of therapeutics.
References
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025). ResearchGate. [Link]
-
Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. (2017). Semantic Scholar. [Link]
-
Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. (2017). ResearchGate. [Link]
-
Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins. (n.d.). PubMed Central. [Link]
-
Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. (2023). IntechOpen. [Link]
-
New synthesis of tetraoxaspirododecane-diamines and tetraoxazaspirobicycloalkanes. (2019). RSC Publishing. [Link]
-
Physical Properties in Drug Design. (2022). ResearchGate. [Link]
-
Structure Activity Relationships. (n.d.). Drug Design Org. [Link]
-
Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. (2023). PubMed Central. [Link]
-
The role of physicochemical and topological parameters in drug design. (2024). Frontiers. [Link]
-
Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry. (n.d.). SDU. [Link]
-
Synthesis of Diazepam Medicinal Chemistry. (2019). YouTube. [Link]
-
Physicochemical descriptors in property-based drug design. (n.d.). PubMed. [Link]
-
Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. (n.d.). PMC. [Link]
-
Physicochemical Descriptors in Property-Based Drug Design. (2004). ResearchGate. [Link]
-
Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. (n.d.). PMC - NIH. [Link]
-
Synthesis and structure-activity relationship study of diaryl[d,f][2][8]diazepines as potential anti-cancer agents. (n.d.). PubMed. [Link]
-
Recent Advances in the Synthesis and Application of Polymer Compartments for Catalysis. (n.d.). MDPI. [Link]
-
Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers. (n.d.). Clinical Pharmacology - PubMed. [Link]
-
Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. (n.d.). PubMed. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]
-
Structure Activity Relationship SAR || Medicinal Chemistry || Drug Discovery & Drug Design. (2022). YouTube. [Link]
-
Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. (2015). PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Physicochemical descriptors in property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 10. youtube.com [youtube.com]
- 11. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationship study of diaryl[d,f][1,3]diazepines as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Screening of Diazaspiro[3.5]nonane Derivatives
An In-Depth Technical Guide:
Introduction: The Architectural Advantage of Spirocycles in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved efficacy, selectivity, and pharmacokinetic profiles is perpetual. Spirocyclic compounds, characterized by two rings linked by a single common atom, have emerged as privileged scaffolds due to their inherent three-dimensionality.[1][2][3] Unlike their planar, aromatic counterparts, the rigid, non-planar structure of spirocycles allows for a more precise and controlled orientation of substituents in three-dimensional space.[2][3] This architectural feature can lead to enhanced binding affinity with biological targets and improved physicochemical properties such as solubility and metabolic stability.[2][4]
The diazaspiro[3.5]nonane skeleton, a specific class of these molecules, incorporates two nitrogen atoms within its framework, offering versatile points for chemical modification and interaction with biological systems. The preliminary biological screening of novel diazaspiro[3.5]nonane derivatives is a critical first step in elucidating their therapeutic potential.[5][6] This guide provides a comprehensive overview of the strategic planning, experimental design, and detailed protocols for conducting an initial biological evaluation of this promising compound class.
Strategic Framework: A Tiered Approach to Biological Screening
A successful preliminary screening campaign is not a random assortment of assays but a logical, tiered progression designed to maximize information while conserving resources (i.e., compound quantity). The primary objective is to efficiently identify "hits"—compounds exhibiting desired biological activity—and to deprioritize inactive or potentially toxic molecules early in the process.[7] Our approach follows a cascade from broad, high-throughput primary assays to more focused secondary and preliminary safety evaluations.
Caption: A logical workflow for the preliminary biological screening of novel compounds.
Part 1: Anticancer Activity Screening
The search for novel anticancer agents is a cornerstone of drug discovery, with a continuous need for compounds that can overcome resistance and offer improved safety profiles.[8] Heterocyclic scaffolds are a rich source of potential anticancer drugs.[9]
Primary Assay: In Vitro Cytotoxicity
The initial step is to assess the general cytotoxic or cytostatic effect of the diazaspiro[3.5]nonane derivatives against a panel of human cancer cell lines.[5][8] The MTT assay is a robust, colorimetric method that measures cell metabolic activity, which serves as a proxy for cell viability.[5]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) are cultured in the recommended medium with supplements (e.g., 10% FBS, 1% penicillin-streptomycin) and maintained at 37°C in a 5% CO₂ incubator.[5]
-
Cell Seeding: Cells are harvested and seeded into 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of medium. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: After 24 hours, the old medium is removed from the wells, and 100 µL of medium containing the various concentrations of the test compounds is added. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Data Presentation: In Vitro Cytotoxicity of Diazaspiro[3.5]nonane Derivatives
| Compound ID | Cancer Cell Line | Cancer Type | IC₅₀ (µM) ± SD |
| DSN-001 | MCF-7 | Breast | 12.5 ± 1.8 |
| DSN-001 | A549 | Lung | 25.1 ± 3.2 |
| DSN-001 | HCT116 | Colon | 8.7 ± 0.9 |
| DSN-002 | MCF-7 | Breast | > 100 |
| Doxorubicin | HCT116 | Colon | 0.5 ± 0.1 |
Secondary Assay: Apoptosis Determination
For compounds showing significant cytotoxicity, a key follow-up question is how they are killing the cancer cells. The Annexin V-FITC/Propidium Iodide (PI) assay can distinguish between viable, apoptotic (programmed cell death), and necrotic cells via flow cytometry.[5][10]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed and treat cells with the test compound at its predetermined IC₅₀ concentration for 24-48 hours.[5]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[5] Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.
Caption: Workflow for identifying and characterizing anticancer hits.
Part 2: Antimicrobial Activity Screening
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents.[11] Heterocyclic compounds are a historically rich source of antibiotics, making this a crucial screening area for new scaffolds.[11][12][13]
Primary Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
Experimental Protocol: Broth Microdilution Assay
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth). The concentration range typically spans from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[11]
Data Presentation: Antimicrobial Activity of Diazaspiro[3.5]nonane Derivatives
| Compound ID | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) |
| DSN-003 | 8 | > 128 |
| DSN-004 | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.25 |
Part 3: Neurological Activity Screening (Acetylcholinesterase Inhibition)
Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis.[14]
Primary Assay: Colorimetric AChE Inhibition Assay
This assay is based on the Ellman method, which uses a synthetic substrate (acetylthiocholine) that is hydrolyzed by AChE to produce thiocholine.[14][15] Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored product, the intensity of which is proportional to the enzyme's activity.[14][16] An inhibitor will reduce the rate of color formation.
Experimental Protocol: AChE Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Phosphate buffer (pH 8.0).
-
AChE Enzyme Solution: Prepare a solution of AChE (e.g., from electric eel) in the assay buffer.[16]
-
DTNB Solution (10 mM): Dissolve 5,5'-dithio-bis-(2-nitrobenzoic acid) in the buffer.[14]
-
Substrate Solution (10 mM): Prepare a fresh solution of acetylthiocholine iodide (ATChI) in deionized water.[14]
-
Test Compound Solutions: Prepare serial dilutions of the diazaspiro[3.5]nonane derivatives in buffer, ensuring the final DMSO concentration is below 1%.
-
-
Assay Plate Setup (96-well plate):
-
Add 25 µL of assay buffer to all wells.
-
Add 25 µL of the various dilutions of your test compounds to the sample wells.
-
Add 25 µL of buffer (with matching DMSO percentage) to the control wells (100% activity).
-
Add 25 µL of the AChE enzyme solution to all sample and control wells. Mix and pre-incubate for 15 minutes at room temperature.
-
Add 50 µL of the DTNB solution to all wells.[14]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(Rate_Control - Rate_Test) / Rate_Control] x 100.[14]
-
Determine the IC₅₀ value by plotting percent inhibition versus the log of inhibitor concentration.
-
Caption: The enzymatic reaction blocked by an AChE inhibitor.
Part 4: Preliminary Safety and Selectivity Assessment
Early assessment of a compound's safety profile is crucial to avoid costly late-stage failures.[7][17]
In Vitro Selectivity Index
A promising anticancer agent should be more toxic to cancer cells than to normal, healthy cells. This can be quantified using a selectivity index (SI).
-
Methodology: Perform the same MTT cytotoxicity assay on a non-cancerous cell line (e.g., human fibroblasts or epithelial cells).
-
Calculation: SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line).
-
Interpretation: An SI value greater than 2-3 is generally considered indicative of selective anticancer activity and warrants further investigation.
In Vivo Acute Toxicity: A Conceptual Overview
While detailed protocols are beyond the scope of this guide, understanding the next step is essential. For highly promising and selective hits, a preliminary in vivo toxicity study is conducted to assess the compound's safety in a whole organism.[18]
-
Objective: To determine the Maximum Tolerated Dose (MTD), which is the highest dose of a drug that can be administered without causing unacceptable side effects or mortality in the short term.[18][19]
-
General Procedure: The study is typically performed in rodents (mice or rats).[19] Small groups of animals are given single, escalating doses of the test compound.[20] The animals are then observed for a period (e.g., 7-14 days) for signs of toxicity, changes in weight, and mortality.[18]
-
Significance: The MTD provides a crucial data point for designing future efficacy studies, establishing a preliminary therapeutic window for the compound.[18]
Conclusion: From Screening Data to Informed Decisions
The preliminary biological screening of diazaspiro[3.5]nonane derivatives is a systematic, multi-faceted process. It begins with broad primary assays across different therapeutic areas—such as oncology, infectious disease, and neurology—to identify initial "hits." These hits are then subjected to secondary assays to confirm activity and elucidate the mechanism of action. Finally, preliminary safety and selectivity assessments provide the critical context needed to decide which compounds possess a sufficiently promising profile to advance into the next phase of drug discovery: lead optimization. This structured approach ensures that resources are focused on derivatives with the highest potential to become novel therapeutics.
References
-
Ma, H., Chen, C., & Wei, X. (2020). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Toxicology. PubMed Central. [Link]
-
Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. [Link]
-
Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]
-
Gasper, M. L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
O'Brien, P. J. (2013). The role of early in vivo toxicity testing in drug discovery toxicology. Journal of Pharmacological and Toxicological Methods, 68(1), 1-5. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Patel, D., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. GSC Biological and Pharmaceutical Sciences, 20(3), 205-215. [Link]
-
Anonymous. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results, 12(1), 98-106. [Link]
-
Various Authors. (n.d.). Examples of pharmaceutically important compounds bearing a spirocyclic motif. ResearchGate. [Link]
-
Altasciences. (n.d.). Small Molecule Safety Assessment. Altasciences. [Link]
-
Vivotecnia. (n.d.). In vivo toxicology studies. Vivotecnia. [Link]
-
Simon, C., et al. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 16(11), 1225-1229. [Link]
-
Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [Link]
-
MuriGenics. (n.d.). Toxicology. MuriGenics. [Link]
-
Various Authors. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]
-
Pacific BioLabs. (n.d.). Toxicology Studies. Pacific BioLabs. [Link]
-
Patel, K. D., & Patel, A. G. (2017). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. ResearchGate. [Link]
-
Gucma, M. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI. [Link]
-
Yadav, U., et al. (2007). Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. Oriental Journal of Chemistry, 23(3). [Link]
-
Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]
-
Various Authors. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
-
Various Authors. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Spirocyclic Compounds in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
El-Sayed, W. A., et al. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Advances. [Link]
-
Various Authors. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]
-
Shestakova, T., et al. (2024). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI. [Link]
-
Grigorjeva, A., et al. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules. [Link]
-
Various Authors. (n.d.). Research Progress on Sesquiterpene Compounds from Artabotrys Plants of Annonaceae. MDPI. [Link]
-
Helaly, S. E., et al. (2024). In Vitro Biological Activity of Natural Products from the Endophytic Fungus Paraboeremia selaginellae against Toxoplasma gondii. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 7. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. noblelifesci.com [noblelifesci.com]
- 11. pnrjournal.com [pnrjournal.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. altasciences.com [altasciences.com]
- 18. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 19. Toxicology | MuriGenics [murigenics.com]
- 20. pacificbiolabs.com [pacificbiolabs.com]
Whitepaper: The Strategic Discovery and Synthesis of Novel Spirocyclic Building Blocks for Accelerated Drug Discovery
Abstract: The paradigm in medicinal chemistry is undergoing a significant dimensional shift, moving away from the historically prevalent "flat" aromatic structures towards more complex, three-dimensional molecular architectures. Spirocyclic scaffolds are at the forefront of this evolution, offering a unique combination of structural rigidity, synthetic tractability, and novel physicochemical properties. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the rationale, discovery, and synthesis of novel spirocyclic building blocks. We will explore the fundamental principles that make these motifs advantageous, detail robust synthetic methodologies with step-by-step protocols, and present case studies that underscore their successful application in optimizing drug candidates.
Part 1: The Rationale - Why Spirocycles?
The increasing attrition rates in drug development pipelines have highlighted the limitations of relying on planar, sp2-rich scaffolds. The "Escape from Flatland" initiative, first articulated by Lovering et al., demonstrated a strong correlation between a higher fraction of sp3-hybridized carbons (Fsp3) and increased clinical success.[1] Spirocycles, which feature two rings sharing a single atom, are inherently rich in sp3 character and offer a powerful solution to this challenge.[1][2]
The strategic incorporation of spirocyclic motifs into drug candidates is driven by three core advantages:
-
Superior Physicochemical and Pharmacokinetic Profiles: The introduction of a rigid, non-planar spirocyclic core can significantly modulate key drug-like properties.[3][4] By disrupting planarity, spirocycles can reduce undesirable intermolecular stacking interactions, often leading to improved aqueous solubility.[5] Furthermore, their compact, globular shape can shield molecules from metabolic enzymes, thereby enhancing metabolic stability and improving pharmacokinetic profiles.[1][3]
-
Enhanced Target Affinity and Selectivity: The conformational rigidity of spirocyclic systems is a major asset in structure-based drug design.[5][6] Unlike flexible aliphatic chains, a spiro scaffold pre-organizes appended functional groups into well-defined three-dimensional vectors. This fixed orientation can lead to a more favorable enthalpic contribution to binding, minimizing the entropic penalty of locking rotatable bonds upon target engagement and thus increasing potency and selectivity.[6]
-
Exploration of Novel Chemical and Intellectual Property Space: As the chemical space around traditional scaffolds becomes increasingly crowded, spirocycles provide access to novel, patentable structures. Their unique 3D topographies enable the exploration of previously inaccessible regions of protein binding pockets, creating new opportunities for therapeutic intervention.[3]
Part 2: A Guide to Modern Synthetic Strategies
The accessibility of spirocyclic building blocks has expanded dramatically due to the development of innovative and robust synthetic methodologies.[4][7] A sound understanding of these strategies is critical for any research program aiming to leverage these valuable scaffolds.
Workflow for Spirocyclic Building Block Development
The journey from conceptualization to a functional building block follows a logical progression. This involves initial design based on target or library requirements, selection of an appropriate synthetic route, execution and optimization of the synthesis, and finally, rigorous characterization before application.
Caption: High-level workflow for the development of novel spirocyclic building blocks.
Key Synthetic Methodologies
Several powerful synthetic strategies have emerged for the construction of spirocyclic frameworks.
-
Intramolecular Cyclizations: This classic approach, often involving intramolecular alkylations or condensations, remains a cornerstone of spirocycle synthesis.[2] It is particularly effective for creating spiro-ketones and lactones, which are versatile intermediates for further functionalization.
-
Cycloaddition Reactions: 1,3-dipolar cycloadditions are exceptionally powerful for constructing heterocyclic spirocycles. The reaction of an in-situ generated azomethine ylide with an electron-deficient exocyclic alkene is a widely used method for synthesizing spirocyclic pyrrolidines.[8][9][10]
-
Multicomponent Reactions (MCRs): MCRs enable the assembly of complex spirocyclic structures from three or more starting materials in a single pot, offering high efficiency and atom economy. Microwave-assisted MCRs have recently gained traction for accelerating reaction rates and improving yields.[11]
-
Organocatalysis: The rise of asymmetric organocatalysis has provided elegant solutions for the enantioselective synthesis of spiro compounds, which is crucial for medicinal chemistry applications where a single enantiomer is often responsible for the desired biological activity.[12][13]
-
Dearomative Spirocyclization: This modern strategy involves the dearomatization of a planar aromatic or heteroaromatic ring to construct the spirocyclic core. Biocatalytic dearomative spirocyclization has emerged as a powerful approach for creating complex 3D frameworks with excellent stereocontrol under mild conditions.[14]
Part 3: Experimental Protocols and Application Case Studies
Theoretical knowledge must be grounded in practical, reproducible protocols. This section provides a detailed experimental procedure for a common spirocyclization reaction and showcases real-world applications.
Protocol: Synthesis of a Spiro[pyrrolidine-3,3'-oxindole] Scaffold via [3+2] Cycloaddition
This protocol describes a reliable method for creating a spiro-oxindole scaffold, a privileged structure in medicinal chemistry. The key transformation is an azomethine ylide cycloaddition.
Caption: Mechanistic overview of the [3+2] cycloaddition for spiro-oxindole synthesis.
Materials:
-
Isatin derivative (1.0 eq)
-
Sarcosine (1.2 eq)
-
Methyleneindolinone derivative (1.0 eq)
-
Toluene (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the isatin derivative (1.0 eq) and sarcosine (1.2 eq).
-
Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the isatin.
-
Heat the mixture to reflux. The azomethine ylide is generated in situ via decarboxylative condensation, with water being removed azeotropically. Monitor the reaction progress by TLC.
-
Once the formation of the ylide is deemed complete (typically 2-4 hours), allow the reaction to cool slightly.
-
Add the methyleneindolinone derivative (1.0 eq) to the reaction mixture.
-
Return the mixture to reflux and monitor the consumption of the starting materials by TLC (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired spiro[pyrrolidine-3,3'-oxindole] product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Case Study 1: Optimization of MCHr1 Antagonists
Work by Johansson et al. provides a compelling example of using spirocycles to optimize drug properties.[1] In their efforts to develop melanin-concentrating hormone receptor 1 (MCHr1) antagonists, they replaced a flexible morpholine ring with a series of rigid azaspirocycles.
| Compound | Scaffold | LogD (pH 7.4) | hERG pIC₅₀ | MCHr1 Ki (nM) |
| Precursor | Morpholine | 3.1 | 5.5 | 5 |
| Analog 1 | 6-aza-spiro[3.3]heptane | 2.1 | <5.0 | 4 |
| Analog 2 | 2-aza-spiro[3.3]heptane | 1.9 | <5.0 | 8 |
Data adapted from Johansson et al., 2016.
Analysis: The introduction of the spirocyclic scaffolds led to a significant and beneficial decrease in lipophilicity (LogD) .[1] This is a critical achievement, as high lipophilicity is often linked to off-target toxicity and poor pharmacokinetic properties. Furthermore, the spirocyclic analogs exhibited improved selectivity by reducing activity at the hERG potassium channel, a key anti-target in drug discovery.[1] This case clearly demonstrates the power of spirocycles to simultaneously optimize multiple parameters in a lead optimization campaign.
Case Study 2: Building Blocks for Approved Antibacterial Agents
The practical utility of novel spirocyclic building blocks is validated by their incorporation into clinically approved drugs. A versatile method for synthesizing spirocyclic pyrrolidines via an azomethine ylide reaction was successfully applied to construct the central diamine core of Sitafloxacin and Olamufloxacin, two potent antibacterial agents.[8][9] This underscores the industrial relevance and scalability of these synthetic strategies, providing advanced intermediates that streamline the synthesis of complex active pharmaceutical ingredients.
Part 4: Future Outlook
The exploration of spirocyclic building blocks is far from complete. Future advancements will likely be driven by several key areas:
-
Biocatalysis: The use of enzymes to catalyze dearomative spirocyclization reactions will provide access to highly complex and enantiopure scaffolds under environmentally benign conditions.[14]
-
Flow Chemistry: Continuous flow synthesis will enable safer, more scalable, and highly optimized production of key spirocyclic intermediates.
-
Computational Design: As predictive algorithms and machine learning become more sophisticated, the in silico design of spirocyclic scaffolds with tailored properties for specific biological targets will accelerate the discovery process.
By embracing the principles of three-dimensional chemistry and leveraging modern synthetic methods, researchers can unlock the vast potential of spirocyclic building blocks to create the next generation of innovative therapeutics.
References
-
Dandárová, M., & Berkeš, D. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(11), 3374. [Link]
-
Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(1), 13-29. [Link]
-
Nogueira, J. P., & Dias, L. C. (2020). Selected Applications of Spirocycles in Medicinal Chemistry. In Topics in Medicinal Chemistry. Springer. [Link]
-
Bharti, R., Singh, O. M., & Devi, L. D. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 14(1), 1-20. [Link]
-
Reddy, B. V. S., & Singh, A. K. (2018). Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. Molecules, 23(7), 1644. [Link]
-
Eastwood, P. R., et al. (2013). Synthesis of a family of spirocyclic scaffolds: building blocks for the exploration of chemical space. Journal of Organic Chemistry, 78(13), 6749-6763. [Link]
-
Mykhailiuk, P. K. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal, 23(49), 11843-11846. [Link]
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
Chen, X., et al. (2025). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. Catalysis Science & Technology. [Link]
-
Lassalas, P., et al. (2016). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Journal of Medicinal Chemistry, 59(13), 5963-5977. [Link]
-
Rios, R. (2018). New development in the enantioselective synthesis of spiro compounds. Chemical Society Reviews, 47(13), 4805-4848. [Link]
-
Mykhailiuk, P. K. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. ResearchGate. [Link]
-
Saikia, U. P. (2022). RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. In Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
-
Pinho e Melo, T. M. V. D., & Rocha, D. H. A. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(1), 125-151. [Link]
-
Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 164-186. [Link]
Sources
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery - Enamine [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New development in the enantioselective synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Synthesis of Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate Oxalate
Abstract
This document provides a comprehensive guide for the synthesis of tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate. The protocol details the acid-base reaction between the mono-Boc-protected diazaspiro[3.5]nonane free base and oxalic acid to yield the corresponding oxalate salt. This procedure is particularly valuable for researchers in medicinal chemistry and drug development, as the formation of a crystalline oxalate salt facilitates the purification and handling of the spirocyclic amine intermediate. The methodologies presented herein are designed to ensure high yield and purity, with an emphasis on the scientific principles governing the experimental choices.
Introduction
Diazaspiro[3.5]nonane scaffolds are privileged structures in modern medicinal chemistry, serving as versatile building blocks in the synthesis of novel therapeutic agents. Their rigid, three-dimensional architecture allows for precise orientation of substituents, which can lead to enhanced target affinity and improved pharmacokinetic properties. The mono-Boc-protected derivative, tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate, is a key intermediate that allows for selective functionalization of the unprotected secondary amine.
However, the free base of this intermediate is often an oil or a low-melting solid, which can be challenging to purify by standard chromatographic techniques on a large scale. Conversion to a crystalline salt, such as an oxalate, provides a robust method for purification through recrystallization. Oxalic acid is an ideal choice for this purpose as it is a di-protic acid capable of forming well-defined, stable crystalline salts with amines.[1] This protocol outlines a reliable and scalable method for the preparation of the title compound.
Scientific Principles and Mechanism
The core of this protocol is a straightforward acid-base reaction. The tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate possesses a free secondary amine which acts as a Brønsted-Lowry base. Oxalic acid, a dicarboxylic acid, serves as the Brønsted-Lowry acid. The reaction results in the formation of an ammonium carboxylate salt.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[2] In this specific molecule, the Boc group deactivates the nitrogen atom it is attached to, preventing it from reacting with the oxalic acid and ensuring the selective formation of the mono-oxalate salt at the unprotected secondary amine.
The choice of solvent is critical for the successful precipitation of the oxalate salt. A solvent in which the free base is soluble but the oxalate salt is sparingly soluble is ideal. This differential solubility drives the reaction towards the product via Le Chatelier's principle and facilitates isolation by simple filtration.
Experimental Protocol
Materials and Reagents
| Reagent | Grade | Supplier | CAS No. |
| tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate | ≥95% | Varies | 1523571-08-5 |
| Oxalic acid (anhydrous) | ACS Reagent, ≥99% | Varies | 144-62-7 |
| Isopropyl Alcohol (IPA) | Anhydrous, 99.5% | Varies | 67-63-0 |
| Diethyl Ether | Anhydrous, ≥99% | Varies | 60-29-7 |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Oxalic acid is corrosive and toxic; handle with care.
Step-by-Step Procedure
-
Preparation of the Amine Solution:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq) in anhydrous isopropyl alcohol (IPA) to a concentration of approximately 0.2 M.
-
Stir the solution at room temperature until the amine is completely dissolved.
-
-
Preparation of the Oxalic Acid Solution:
-
In a separate flask, prepare a 0.5 M solution of anhydrous oxalic acid (1.0-1.1 eq) in anhydrous IPA. Gentle warming may be required to fully dissolve the oxalic acid. Ensure the solution is cooled to room temperature before use.
-
-
Salt Formation and Precipitation:
-
While stirring the amine solution, add the oxalic acid solution dropwise over 10-15 minutes.
-
A white precipitate should begin to form upon addition.
-
After the addition is complete, continue to stir the resulting slurry at room temperature for an additional 1-2 hours to ensure complete precipitation.
-
-
Isolation and Purification:
-
If precipitation is slow or incomplete, add an equal volume of anhydrous diethyl ether to the slurry to decrease the solubility of the salt and promote further precipitation.[3]
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold IPA, followed by a generous wash with diethyl ether to remove any residual impurities and to aid in drying.
-
Dry the collected solid under vacuum at 40-50 °C to a constant weight.
-
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of the oxalate salt.
Characterization
The final product should be a white to off-white crystalline solid. The identity and purity of the salt can be confirmed by standard analytical techniques:
-
Melting Point: A sharp melting point is indicative of high purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the cation and the presence of the oxalate counterion.
-
Elemental Analysis: To confirm the stoichiometry of the salt.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No precipitate forms | The product is too soluble in the reaction solvent. | Add an anti-solvent like diethyl ether or hexanes to induce precipitation. Cool the mixture in an ice bath. |
| Product is an oil or sticky solid | Presence of water in the reagents or solvents. | Use anhydrous solvents and reagents. Dry the product thoroughly under vacuum. |
| Low yield | Incomplete precipitation or loss during filtration. | Ensure sufficient stirring time. Use an anti-solvent. Ensure the filter cake is washed with a minimal amount of cold solvent. |
Chemical Reaction Diagram
Caption: Acid-base reaction for oxalate salt formation.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis and purification of tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate as its oxalate salt. The formation of a crystalline salt is a crucial step in ensuring the high purity required for subsequent synthetic transformations in drug discovery programs. The methodology is straightforward, scalable, and grounded in fundamental principles of acid-base chemistry.
References
- Google Patents. (n.d.). Method and system for production of oxalic acid and oxalic acid reduction products.
- Sciencemadness.org. (2009). Forming oxalate salts of amines.
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2025). Crystalline structures of salts of oxalic acid and aliphatic amines. Retrieved January 15, 2026, from [Link]
Sources
Synthesis of Diazaspiro[3.5]nonane Derivatives: An Application Note for Medicinal Chemistry
Introduction: The Rising Significance of Diazaspiro[3.5]nonanes in Drug Discovery
Spirocyclic scaffolds have emerged as crucial structural motifs in modern drug design, offering a departure from the "flatland" of traditional aromatic compounds.[1] Their inherent three-dimensionality provides a rigid and predictable orientation of substituents, enhancing target selectivity and improving pharmacokinetic properties.[1][2] Among these, diazaspiro[3.5]nonane derivatives are gaining considerable attention as versatile building blocks in medicinal chemistry.[3] These compounds serve as bioisosteres for piperidines and other cyclic amines, offering improved metabolic stability.[1] Their unique topology has been successfully incorporated into a range of therapeutic agents, including potent G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes and obesity, as well as potential antifungal agents.[4][5][6]
This application note provides a detailed experimental procedure for the synthesis of a protected 1,7-diazaspiro[3.5]nonane derivative, a key intermediate for further elaboration in drug discovery programs. The presented multi-step synthesis is designed to be robust and scalable, with explanations for the causality behind key experimental choices to ensure reproducibility and success.
Synthetic Strategy: A Multi-Step Approach to the Diazaspiro Core
The synthesis of the diazaspiro[3.5]nonane core often involves multi-step sequences.[4] The protocol detailed here follows a seven-step linear synthesis to construct the tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate. This strategy was chosen for its clear and well-defined transformations, allowing for purification and characterization at each stage, thereby ensuring the quality of the final product. The key steps involve the formation of a piperidine ring, followed by the construction of the spirocyclic azetidine ring.
Below is a visual representation of the overall synthetic workflow:
Caption: Synthetic workflow for tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate.
Detailed Experimental Protocol
This protocol outlines a seven-step synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate.[7]
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.
Step-by-Step Procedure
Step 1: Synthesis of Compound 2
-
To a solution of Compound 1 in ethanol, add ethyl malonate.
-
Heat the reaction mixture at a temperature between 25-80°C for 5 hours.[7]
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of Compound 3
-
Dissolve Compound 2 in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C.
-
Slowly add a solution of lithium borohydride in THF.
-
Allow the reaction to warm to room temperature and stir for 2.5 hours at a temperature between 0-70°C.[7]
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent and dry the combined organic layers over anhydrous sodium sulfate.
-
Concentrate the solvent to yield Compound 3.
Step 3: Synthesis of Compound 4
-
Dissolve Compound 3 in dichloromethane.
-
Add p-toluenesulfonyl chloride to the solution.
-
Stir the reaction at 25°C for 12 hours.[7]
-
Wash the reaction mixture with saturated sodium bicarbonate solution.
-
Dry the organic layer and concentrate to give Compound 4.
Step 4: Synthesis of Compound 5 (Intramolecular Cyclization)
-
Dissolve Compound 4 in acetonitrile.
-
Add cesium carbonate to the solution.
-
Heat the reaction mixture at a temperature between 25-90°C for 3 hours.[7]
-
Filter the reaction mixture and concentrate the filtrate.
-
The resulting crude product, Compound 5, can be used in the next step without further purification.
Step 5: Synthesis of Compound 6
-
To a suspension of magnesium chips in methanol, add a solution of Compound 5 in methanol.
-
Stir the reaction at a temperature between 25-80°C for 1 hour.[7]
-
Filter the reaction mixture and concentrate the filtrate to obtain Compound 6.
Step 6: Synthesis of Compound 7 (Boc Protection)
-
Dissolve Compound 6 in dichloromethane.
-
Add di-tert-butyl dicarbonate (Boc anhydride).
-
Stir the reaction at 25°C for 12 hours.[7]
-
Concentrate the reaction mixture and purify by column chromatography to yield Compound 7.
Step 7: Synthesis of Final Product (Compound 8)
-
Dissolve Compound 7 in methanol.
-
Add palladium on carbon (10% w/w).
-
Stir the reaction under a hydrogen atmosphere at 25°C for 3 hours.[7]
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate to obtain the final product, tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate.
Quantitative Data Summary
| Step | Key Reagents | Solvent | Reaction Temperature (°C) | Reaction Time (hours) |
| 1 | Compound 1, Ethyl malonate | Ethanol | 25-80 | 5 |
| 2 | Compound 2, Lithium borohydride | Tetrahydrofuran | 0-70 | 2.5 |
| 3 | Compound 3, p-Toluenesulfonyl chloride | Dichloromethane | 25 | 12 |
| 4 | Compound 4, Cesium carbonate | Acetonitrile | 25-90 | 3 |
| 5 | Compound 5, Magnesium chips | Methanol | 25-80 | 1 |
| 6 | Compound 6, Boc anhydride | Dichloromethane | 25 | 12 |
| 7 | Compound 7, Palladium on carbon | Methanol | 25 | 3 |
Causality Behind Experimental Choices
-
Choice of Protecting Group: The use of the Boc (tert-butyloxycarbonyl) protecting group in Step 6 is strategic. It is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for selective deprotection and further functionalization of the secondary amine.
-
Intramolecular Cyclization: The use of cesium carbonate in Step 4 is crucial for the intramolecular cyclization to form the spiro-azetidine ring. Cesium carbonate is a strong base that is relatively mild and has good solubility in acetonitrile, facilitating the desired ring-closing reaction.
-
Reduction Step: The reduction in Step 5 using magnesium in methanol is a specific method for the transformation required. Alternative reducing agents could be employed, but this method is reported to be effective for this particular substrate.[7]
-
Final Deprotection: Catalytic hydrogenation with palladium on carbon in Step 7 is a clean and efficient method for removing the protecting group installed in an earlier, unspecified part of the synthesis of the starting material (Compound 1). This method is widely used due to its high yields and mild reaction conditions.
Conclusion and Future Directions
The protocol described provides a reliable and scalable method for the synthesis of a key diazaspiro[3.5]nonane intermediate. The versatility of this scaffold allows for further chemical modifications, making it a valuable building block for the development of novel therapeutics.[3] Researchers can utilize the exposed secondary amine for the introduction of various substituents to explore structure-activity relationships in their drug discovery programs. The inherent three-dimensional nature of the diazaspiro[3.5]nonane core offers a promising avenue for designing next-generation therapeutics with improved efficacy and safety profiles.
References
- Title: Synthesis method of tert-butyl-1, 7-diazaspiro [3.
-
Title: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry Source: ResearchGate URL: [Link]
- Title: Synthesis method of 2, 5-dioxa-8-azaspiro [3.
-
Title: Synthesis of Azaspirocycles and their Evaluation in Drug Discovery Source: ResearchGate URL: [Link]
-
Title: Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design Source: French-Ukrainian Journal of Chemistry URL: [Link]
- Title: Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.
-
Title: Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists Source: PubMed URL: [Link]
-
Title: 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Source: MDPI URL: [Link]
-
Title: Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents Source: PubMed URL: [Link]
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
Application Note: A Practical Guide to the Amide Coupling of tert-Butyl 2,6-Diazaspiro[3.5]nonane-2-carboxylate Oxalate with Carboxylic Acids
Introduction: The Value of Spirocyclic Scaffolds
In modern medicinal chemistry, the quest for novel chemical matter with improved physicochemical properties has led to a surge of interest in three-dimensional molecular scaffolds.[1] Spirocycles, which feature two rings fused at a single quaternary carbon, offer a rigid and structurally complex core that can enhance compound properties such as solubility and metabolic stability while providing defined vectors for substituent exploration.[1] The 2,6-diazaspiro[3.5]nonane motif, in particular, has emerged as a valuable building block in drug discovery programs, serving as a versatile surrogate for more traditional rings like piperazine.[2][3]
This application note provides a comprehensive, field-tested protocol for the amide coupling of tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate, a common mono-Boc protected intermediate. A key challenge is that this building block is often supplied as an oxalate salt to improve its stability and handling. This guide will detail a reliable method using the highly efficient coupling reagent HATU, with specific emphasis on the in situ neutralization of the oxalate salt to ensure high reaction yields.
Chemical Principles & Reaction Mechanism
The direct condensation of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a non-reactive carboxylate-ammonium salt.[4] To overcome this, the carboxylic acid must be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.
2.1. The Role of HATU as a Coupling Reagent
Uronium/aminium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most effective coupling reagents used in modern synthesis.[4][5][6] The reaction proceeds in two main stages:
-
Activation: The carboxylic acid, deprotonated by a non-nucleophilic base, attacks HATU to form a highly reactive OAt-active ester.[6][7][8] This is a superior leaving group compared to the hydroxyl group of the original acid.
-
Coupling: The nucleophilic secondary amine of the deprotonated diazaspiro[3.5]nonane attacks the activated ester, forming the desired amide bond. A stoichiometric amount of tetramethylurea is released as a byproduct.[7]
2.2. The Critical Need for a Hindered Base
When using the oxalate salt of the amine, a base is required for two crucial reasons:
-
Neutralization of the Oxalate Salt: The base deprotonates the protonated amine, liberating the free, nucleophilic secondary amine required for the coupling reaction.
-
Proton Scavenging: The base neutralizes the proton released during the amide bond formation, driving the reaction equilibrium towards the product.
N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the ideal choice for this protocol.[4][9] Its significant steric hindrance prevents it from competing with the spiro-amine as a nucleophile, thereby minimizing side reactions.[9]
Detailed Experimental Protocol
This protocol is optimized for a 1.0 mmol scale reaction. Reagents and solvents should be scaled proportionally for different amounts.
3.1. Materials and Reagents
| Reagent | M.W. ( g/mol ) | Suggested Stoichiometry | Amount (1.0 mmol scale) |
| tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate | 302.35 | 1.0 equiv. | 302.4 mg |
| Carboxylic Acid of Interest | Var. | 1.1 equiv. | 1.1 mmol |
| HATU | 380.23 | 1.2 equiv. | 456.3 mg |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 equiv. | 523 µL (3.0 mmol) |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - | 5 - 10 mL |
3.2. Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate (1.0 equiv.), the desired carboxylic acid (1.1 equiv.), and HATU (1.2 equiv.). Seal the flask with a septum and purge with dry nitrogen or argon.
-
Expertise Note: Adding the solid reagents together at the start is a common and efficient practice for HATU couplings, though some protocols advocate for pre-activation of the acid.[10] For this system, co-addition works reliably and simplifies the procedure.
-
-
Solvent and Base Addition: Add anhydrous DMF (to achieve a concentration of ~0.1-0.2 M) via syringe. Stir the mixture to dissolve the solids, then cool the flask to 0°C in an ice-water bath. Add DIPEA (3.0 equiv.) dropwise over 1-2 minutes.
-
Expertise Note: An excess of DIPEA is crucial. Approximately two equivalents are needed to neutralize the diprotic oxalate, and an additional equivalent is required to facilitate the coupling reaction itself. Cooling to 0°C helps to control any initial exotherm.
-
-
Reaction: After the addition of DIPEA is complete, remove the ice-water bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Trustworthiness Note: The reaction is typically complete within this timeframe. Longer reaction times (e.g., overnight) are usually unnecessary and may lead to minor side-product formation.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is 30-50% ethyl acetate in hexanes. The product should be less polar than the starting carboxylic acid.
-
Aqueous Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (approx. 10x the volume of DMF). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x), water (1x), and brine (1x).
-
Expertise Note: The NaHCO₃ wash is critical for removing unreacted carboxylic acid and acidic byproducts from the HATU reagent. The brine wash aids in removing residual water from the organic layer.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel. A gradient elution system, such as 10% to 60% ethyl acetate in hexanes, is typically effective for isolating the pure amide product.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Insufficient base (incomplete neutralization).2. Wet reagents/solvents. | 1. Ensure at least 3 equivalents of DIPEA are used.2. Use anhydrous DMF and ensure all glassware is thoroughly dried. |
| Side Product Formation | 1. Reaction of DIPEA (rare).2. Racemization of chiral acids. | 1. This is unlikely with DIPEA's steric hindrance.[9]2. HATU is known to minimize racemization, but for sensitive substrates, run the reaction at 0°C.[6] |
| Difficult Purification | Unreacted starting materials or reagent byproducts co-elute with the product. | Ensure the aqueous work-up is performed thoroughly. A dilute HCl wash can be considered to remove any remaining basic compounds, but may risk cleaving the Boc group if not done carefully.[11] |
Conclusion
The protocol described provides a robust and reproducible method for the synthesis of N-acylated tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylates from the corresponding oxalate salt. By employing the highly efficient HATU/DIPEA coupling system, this procedure effectively overcomes the challenges associated with using amine salts in amide bond formation. This enables researchers to reliably access a diverse range of derivatives based on this valuable spirocyclic scaffold, facilitating their integration into drug discovery and medicinal chemistry programs.[12]
References
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2018). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Retrieved from [Link]
-
Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Design and Manufacturing Technology. Retrieved from [Link]
-
Reddit. (2023). HATU coupling - what's the best order? Retrieved from [Link]
-
PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Syntheses and Applications in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). L-Proline. Retrieved from [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. growingscience.com [growingscience.com]
- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 10. reddit.com [reddit.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. mdpi.com [mdpi.com]
Introduction: The Strategic Importance of Spirocyclic Scaffolds and Amine Protection
An Application Guide to the Acid-Mediated Boc-Deprotection of Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate Oxalate
In the landscape of modern drug discovery, the demand for molecules with three-dimensional complexity, improved physicochemical properties, and novel intellectual property space is paramount. Azaspirocycles, such as the 2,6-diazaspiro[3.5]nonane scaffold, have emerged as highly valuable building blocks.[1][2] Their rigid, non-planar structures offer precise exit vectors for substituents, enabling chemists to explore chemical space in three dimensions, which can lead to enhanced target affinity and selectivity.[3]
The synthesis of complex molecules incorporating such scaffolds invariably involves a multi-step approach where reactive functional groups must be temporarily masked. The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry, prized for its stability under a wide range of reaction conditions and its clean, reliable removal.[4][5] The deprotection step, while conceptually simple, is a critical transformation that requires careful execution to ensure high yield and purity of the desired amine.
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the Boc-deprotection of tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate. It moves beyond a simple recitation of steps to explain the underlying chemical principles, potential challenges, and robust analytical validation methods.
The Mechanism: Unmasking the Amine
The removal of the Boc group is an acid-catalyzed elimination reaction.[6] The most common and effective reagent for this transformation is trifluoroacetic acid (TFA), often used in a dichloromethane (DCM) solution.[4] The process unfolds through a well-understood, multi-step mechanism:
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the strong acid (TFA). This initial step activates the carbamate for cleavage.[6][7]
-
C-O Bond Cleavage: The protonated intermediate is unstable and readily cleaves, leading to the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[7][8]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing the free amine and gaseous carbon dioxide.[4][7] This step is entropically driven and effectively irreversible. It is crucial to perform this reaction in an open or vented system to allow the CO₂ to escape safely.[4][7]
-
Amine Protonation: In the acidic medium, the newly liberated and nucleophilic secondary amine is immediately protonated by the excess TFA present, yielding the corresponding trifluoroacetate salt.[6][7]
Caption: Acid-catalyzed mechanism of Boc-deprotection.
Critical Considerations & Field-Proven Insights
While the reaction is robust, achieving optimal outcomes requires attention to several key factors.
The tert-Butyl Cation: A Reactive Byproduct
The generation of the electrophilic tert-butyl cation is the primary source of potential side reactions.[9][10] This cation can alkylate any sufficiently nucleophilic sites on the target molecule, leading to impurities that can complicate purification. Functional groups particularly susceptible to this side reaction include thiols (cysteine), thioethers (methionine), and electron-rich aromatic rings (tryptophan, tyrosine).[9][10]
The Role of Scavengers
To mitigate the risk of t-butylation, "scavengers" are often added to the reaction mixture. These are nucleophilic compounds designed to rapidly and irreversibly trap the tert-butyl cation before it can react with the desired product.[10] Common scavengers include:
-
Triisopropylsilane (TIS): A hydride donor that reduces the cation.
-
Water: Reacts with the cation to form tert-butanol.
-
Thioanisole or Dithiothreitol (DTT): Often used for peptides containing sensitive residues like methionine or cysteine.[11]
For the deprotection of tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate, which lacks highly susceptible functional groups, scavengers are not strictly necessary but represent good practice, especially if downstream applications are sensitive to trace impurities. A common non-malodorous cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[10]
Solvent and Acid Selection
-
Solvent: Dichloromethane (DCM) is the most common solvent due to its ability to dissolve a wide range of substrates and its volatility, which aids in removal during work-up.[4] However, there is a push to replace chlorinated solvents where possible.[9]
-
Acid: Trifluoroacetic acid (TFA) is the reagent of choice for its effectiveness and volatility.[4] A concentration of 20-50% TFA in DCM is typical. For substrates with other acid-sensitive groups, milder conditions or alternative acids like HCl in 1,4-dioxane may be considered.[10][12] The rate of cleavage can show a second-order dependence on acid concentration, meaning that insufficient acid can lead to incomplete reactions.[6]
Experimental Guide: Protocols and Workflow
The following section provides a detailed, step-by-step guide for the deprotection reaction, including monitoring and product isolation.
Caption: General experimental workflow for Boc-deprotection.
PART A: Materials and Equipment
-
Chemicals:
-
Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate (Starting Material)
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether (anhydrous, cold)
-
TLC plates (Silica gel 60 F254)
-
TLC mobile phase (e.g., 10-20% Methanol in DCM with 1% Ammonium Hydroxide)
-
Ninhydrin stain solution
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Ice bath
-
Magnetic stir plate
-
Rotary evaporator
-
High-vacuum line
-
Buchner funnel and filter paper
-
TLC chamber and capillary spotters
-
PART B: Step-by-Step Deprotection Protocol
-
Preparation: To a round-bottom flask, add tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate (1.0 eq). Dissolve the substrate in anhydrous DCM (approx. 0.1–0.2 M concentration).
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Add TFA (10-20 eq, or as a 25-50% v/v solution in DCM) dropwise via syringe. A slight exotherm may be observed.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. The reaction vessel should be vented (e.g., with a needle in the septum) to allow for the safe release of CO₂ gas.[7]
-
Monitoring: Check for the consumption of the starting material using TLC or LC-MS (see Part C). The reaction is complete when no starting material is visible.
PART C: Analytical Methods for Reaction Monitoring
Vigilant reaction monitoring is essential to avoid incomplete reactions or potential side-product formation.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for tracking reaction progress.[13]
-
Plate Preparation: On a silica gel TLC plate, draw a baseline in pencil.
-
Spotting: Apply three spots to the baseline: the starting material (SM), a co-spot (a mix of SM and the reaction mixture), and the reaction mixture (RM).
-
Elution: Develop the plate in a chamber with a suitable mobile phase (e.g., 10% MeOH in DCM + 1% NH₄OH). The basic additive is crucial for preventing the highly polar amine salt from streaking on the silica.
-
Visualization: After eluting, dry the plate thoroughly. Visualize under a UV lamp if applicable, then stain with ninhydrin and gently heat. The deprotected amine product will appear as a colored spot (typically purple or yellow) with a significantly lower Rf value than the Boc-protected starting material.[14]
-
PART D: Work-up and Isolation
Upon completion, the product must be isolated from the reaction mixture. Since the starting material is an oxalate salt and TFA is used for deprotection, the final product will be a di-salt.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[13][15]
-
Precipitation: To the resulting oil or solid, add a sufficient volume of cold (0 °C) diethyl ether and stir or sonicate to induce precipitation. The product salt is typically insoluble in ether.[6]
-
Collection: Collect the precipitated solid by vacuum filtration.
-
Washing & Drying: Wash the solid cake with several portions of cold diethyl ether to remove any soluble organic impurities. Dry the product thoroughly under high vacuum to yield 2,6-diazaspiro[3.5]nonane as its mixed oxalate/trifluoroacetate or bis-trifluoroacetate salt.
Note on Free Base Isolation: If the free diamine is required for a subsequent step, after the initial concentration (Step 1), the residue can be dissolved in a minimal amount of water and basified carefully with a strong base (e.g., 2M NaOH) to pH >12. The free amine can then be extracted with an organic solvent like DCM or ethyl acetate, dried over Na₂SO₄, filtered, and concentrated in vacuo.[13][15] This should be done with care, as the free diamine may have some water solubility.
Summary of Reaction Parameters
| Parameter | Condition/Reagent | Rationale & Insights |
| Substrate | Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate | The oxalate salt form means one amine is already protonated. |
| Acid | Trifluoroacetic Acid (TFA) | Highly effective and volatile, facilitating easy removal.[4] |
| Solvent | Dichloromethane (DCM) | Good substrate solubility and volatility.[4] |
| Concentration | 0.1 - 0.2 M | A standard concentration range for solution-phase reactions. |
| Temperature | 0 °C to Room Temp | Initial cooling controls potential exotherm; reaction proceeds well at RT.[6] |
| Time | 1 - 4 hours | Typically sufficient for complete conversion; monitor by TLC/LC-MS.[12] |
| Work-up | Evaporation & Ether Precipitation | A standard, reliable method for isolating polar amine salts.[6][10] |
| Expected Yield | >90% | This reaction is typically high-yielding and clean. |
Conclusion
The acid-catalyzed deprotection of tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate is a fundamental and enabling transformation for the incorporation of this valuable spirocyclic scaffold into complex molecules. By understanding the reaction mechanism, anticipating potential side reactions, and employing robust protocols for execution and monitoring, researchers can confidently and efficiently unmask the secondary amine, paving the way for further synthetic elaboration. The methodologies outlined in this guide provide a solid foundation for achieving clean, high-yielding deprotection in a reliable and reproducible manner.
References
-
Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved January 15, 2026, from [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 15, 2026, from [Link]
-
BOC Protection and Deprotection. (2025, February 8). J&K Scientific LLC. Retrieved January 15, 2026, from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]
-
Peptide synthesis. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017, November 19). Chemistry Stack Exchange. Retrieved January 15, 2026, from [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? (2013, January 14). ResearchGate. Retrieved January 15, 2026, from [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2022). Organic Process Research & Development, 26(5), 1495-1503. Retrieved January 15, 2026, from [Link]
-
Removal of Boc protecting group as workup? (2014, June 22). Reddit. Retrieved January 15, 2026, from [Link]
-
Reactions that Work: Boc Protection. (2012, June 18). Chemtips. Retrieved January 15, 2026, from [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23835-23841. Retrieved January 15, 2026, from [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2025, August 5). ResearchGate. Retrieved January 15, 2026, from [Link]
-
How to confirm BOC deprotection by TFA? (2016, March 26). ResearchGate. Retrieved January 15, 2026, from [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 12). RSC Advances. Retrieved January 15, 2026, from [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025, August 30). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Wipf, P., Stephenson, C. R., & Walczak, M. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters, 6(17), 3009-3012. Retrieved January 15, 2026, from [Link]
-
Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. (2020, June 12). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved January 15, 2026, from [Link]
-
Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(9), 2436-2451. Retrieved January 15, 2026, from [Link]
-
Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. (n.d.). ChemRxiv. Retrieved January 15, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diversity-oriented synthesis of azaspirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Diazaspiro[3.5]nonane Linkers in Targeted Protein Degradation
Introduction: The Critical Role of the Linker in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors.[1] At the heart of the most prevalent TPD approach, Proteolysis Targeting Chimeras (PROTACs), lies a heterobifunctional molecule meticulously designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3]
While the choice of POI and E3 ligase ligands determines the "what" and "how" of the degradation process, the linker is arguably the most critical and nuanced component, dictating the overall efficacy, selectivity, and drug-like properties of the PROTAC.[4] The linker is not merely a passive spacer; its length, rigidity, and chemical composition profoundly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the essential prerequisite for ubiquitination and subsequent degradation of the POI. Furthermore, the linker significantly impacts the physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.[1][4]
This guide focuses on a specific class of rigid linkers that has garnered increasing interest in PROTAC design: the diazaspiro[3.5]nonane scaffold. We will delve into the rationale behind using this particular linker, provide detailed protocols for its synthesis and incorporation into PROTACs, and outline experimental workflows for evaluating the resulting degraders.
The Rationale for Rigid Linkers: The Diazaspiro[3.5]nonane Advantage
The conformational flexibility of early-generation PROTAC linkers, often composed of polyethylene glycol (PEG) or long alkyl chains, can be a double-edged sword. While flexibility can facilitate the initial formation of the ternary complex by allowing the PROTAC to adopt multiple conformations, it can also introduce a significant entropic penalty upon binding, potentially leading to a less stable ternary complex. Highly flexible linkers can also contribute to poor physicochemical properties, such as a high number of rotatable bonds, which can negatively impact cell permeability and oral bioavailability.
Rigid linkers, such as those built around cyclic structures, have emerged as a promising strategy to overcome these limitations. The diazaspiro[3.5]nonane scaffold, a bicyclic system containing two nitrogen atoms, offers several key advantages:
-
Conformational Constraint: The spirocyclic nature of the diazaspiro[3.5]nonane core restricts the number of possible conformations the linker can adopt. This pre-organization can reduce the entropic penalty of ternary complex formation, leading to a more stable and productive complex.[4]
-
Precise Vectorial Control: The rigid framework provides precise control over the spatial orientation of the POI and E3 ligase ligands. This allows for a more rational design approach to optimize the geometry of the ternary complex for efficient ubiquitin transfer.
-
Improved Physicochemical Properties: The incorporation of a rigid, saturated heterocyclic scaffold can lead to improved metabolic stability compared to more flexible linkers that are susceptible to enzymatic degradation.[4] Furthermore, careful modification of the diazaspiro[3.5]nonane core can be used to fine-tune the solubility and lipophilicity of the resulting PROTAC.
-
Synthetic Tractability: The diazaspiro[3.5]nonane core can be synthesized with orthogonal protecting groups on the two nitrogen atoms, allowing for a modular and controlled approach to PROTAC assembly.
The following sections will provide detailed protocols for the synthesis of a key diazaspiro[3.5]nonane building block and its incorporation into a model PROTAC, followed by experimental procedures for the evaluation of the final degrader.
Experimental Protocols
Protocol 1: Synthesis of an Orthogonally Protected 2,7-Diazaspiro[3.5]nonane Building Block
This protocol describes the synthesis of a versatile 2,7-diazaspiro[3.5]nonane building block with orthogonal protecting groups (Boc and Cbz), enabling sequential functionalization for PROTAC synthesis.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of an orthogonally protected 2,7-diazaspiro[3.5]nonane building block.
Materials:
-
3-((Benzylamino)methyl)oxetan-3-ol
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (THF), anhydrous
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Synthesis of 2-chloro-N-((3-hydroxyoxetan-3-yl)methyl)-N-benzylacetamide:
-
Dissolve 3-((benzylamino)methyl)oxetan-3-ol in DCM and cool to 0 °C.
-
Add TEA to the solution.
-
Slowly add a solution of chloroacetyl chloride in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Synthesis of 7-benzyl-2,7-diazaspiro[3.5]nonan-1-one:
-
Dissolve the product from Step 1 in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and add a strong base (e.g., sodium hydride) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
-
Synthesis of 7-benzyl-2,7-diazaspiro[3.5]nonane:
-
Carefully add LAH to a flask containing anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Slowly add a solution of the product from Step 2 in anhydrous THF.
-
Heat the reaction to reflux and stir for 6 hours.
-
Cool the reaction to 0 °C and carefully quench by sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and concentrate the filtrate.
-
The crude product can be used in the next step without further purification.
-
-
Orthogonal Protection:
-
Boc Protection: Dissolve the crude product from Step 3 in DCM. Add Boc₂O and stir at room temperature for 12 hours. Purify by column chromatography to yield tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate.
-
Debenzylation: Dissolve the Boc-protected intermediate in methanol and add palladium on carbon (10 wt. %). Hydrogenate the mixture under a balloon of hydrogen for 24 hours. Filter through Celite and concentrate to yield tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.
-
Cbz Protection: Dissolve the debenzylated product in DCM and cool to 0 °C. Add TEA followed by Cbz-Cl. Stir at room temperature for 12 hours. Purify by column chromatography to yield the final orthogonally protected building block: 7-benzyl 2-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate.
-
Protocol 2: Incorporation of the Diazaspiro[3.5]nonane Linker into a PROTAC
This protocol outlines the general steps for incorporating the synthesized building block into a PROTAC, connecting a hypothetical POI ligand (with a carboxylic acid handle) and an E3 ligase ligand (with an amine handle).
Diagram of PROTAC Assembly
Caption: A modular approach to PROTAC synthesis using an orthogonally protected diazaspiro[3.5]nonane linker.
Materials:
-
7-benzyl 2-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate (from Protocol 1)
-
POI ligand with a carboxylic acid handle
-
E3 ligase ligand with an amine handle
-
Palladium on carbon (10 wt. %)
-
Methanol
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Preparative HPLC for purification
Step-by-Step Procedure:
-
Cbz Deprotection:
-
Dissolve the orthogonally protected building block in methanol.
-
Add palladium on carbon and stir the mixture under a hydrogen atmosphere for 12 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain the mono-Boc-protected diazaspiro[3.5]nonane.
-
-
Coupling with POI Ligand:
-
Dissolve the POI ligand with a carboxylic acid handle in DMF.
-
Add HATU and DIPEA to the solution and stir for 10 minutes to activate the carboxylic acid.
-
Add a solution of the mono-Boc-protected diazaspiro[3.5]nonane in DMF.
-
Stir the reaction at room temperature for 12 hours.
-
Purify the resulting Boc-protected Linker-POI conjugate by preparative HPLC.
-
-
Boc Deprotection:
-
Dissolve the purified Linker-POI conjugate in a solution of 20% TFA in DCM.
-
Stir the reaction at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
-
Coupling with E3 Ligase Ligand:
-
The method for this step will depend on the functional group on the E3 ligase ligand. If the E3 ligase ligand has a carboxylic acid, an amide coupling similar to Step 2 can be performed. If it has an aldehyde or ketone, reductive amination can be used.
-
For amide coupling: Dissolve the deprotected Linker-POI conjugate and the E3 ligase ligand with a carboxylic acid handle in DMF. Add HATU and DIPEA and stir at room temperature for 12 hours.
-
Purify the final PROTAC by preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and ¹H NMR.
-
Application Notes: Evaluating PROTACs with Diazaspiro[3.5]nonane Linkers
Once synthesized, the efficacy of the PROTAC must be rigorously evaluated. The following are key assays and considerations for PROTACs featuring a rigid diazaspiro[3.5]nonane linker.
Assessment of Target Protein Degradation
The primary measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein.
-
Western Blotting: This is the most common method to quantify protein levels.
-
Protocol: Treat cells with a range of PROTAC concentrations for a set period (e.g., 24 hours). Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the POI and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify band intensities to determine the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).
-
-
In-Cell Western/High-Content Imaging: These methods offer higher throughput for screening multiple PROTACs or conditions.
Table 1: Hypothetical Degradation Data for a Diazaspiro[3.5]nonane-linked PROTAC
| PROTAC Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| DSPN-PROTAC-01 | BRD4 | HeLa | 25 | >95 |
| Flexible-Linker-Control | BRD4 | HeLa | 75 | >90 |
This is illustrative data and does not represent a specific published result.
Evaluation of Ternary Complex Formation
The stability of the ternary complex is a key determinant of PROTAC efficacy. The rigidity of the diazaspiro[3.5]nonane linker is expected to influence this.
-
NanoBRET™ Ternary Complex Assay: This live-cell assay allows for the quantitative measurement of PROTAC-induced protein-protein interactions.
-
Principle: One protein (e.g., the E3 ligase) is tagged with NanoLuc® luciferase, and the other (the POI) is tagged with a HaloTag® ligand labeled with a fluorescent reporter. PROTAC-induced proximity results in bioluminescence resonance energy transfer (BRET).
-
Protocol: Co-transfect cells with plasmids encoding the tagged proteins. Treat with the PROTAC and measure the BRET signal.
-
Diagram of the NanoBRET™ Assay
Caption: Principle of the NanoBRET™ assay for monitoring ternary complex formation in live cells.
Assessment of Cell Permeability
A common challenge with PROTACs is their high molecular weight, which can limit cell permeability. The rigid and compact nature of the diazaspiro[3.5]nonane linker may offer advantages in this regard.
-
Cellular Target Engagement Assays: These assays indirectly measure permeability by assessing the PROTAC's ability to engage its intracellular target. The NanoBRET™ target engagement assay is a common example.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This in vitro assay provides a measure of passive membrane permeability.
Pharmacokinetic (PK) Profiling
For in vivo applications, understanding the PK properties of the PROTAC is crucial.
-
In Vivo Studies: Administer the PROTAC to laboratory animals (e.g., mice) and collect plasma samples at various time points. Analyze the samples by LC-MS/MS to determine key PK parameters such as half-life (t₁/₂), clearance (CL), and volume of distribution (Vd). The metabolic stability of the diazaspiro[3.5]nonane linker can be assessed by identifying metabolites in plasma and tissues.
Conclusion and Future Perspectives
The rational design of PROTAC linkers is a key frontier in the field of targeted protein degradation. The diazaspiro[3.5]nonane scaffold represents a compelling structural motif for the construction of rigid linkers, offering the potential for enhanced ternary complex stability, improved physicochemical properties, and precise spatial control. The protocols and application notes provided herein offer a framework for the synthesis and evaluation of PROTACs incorporating this promising linker class. As our understanding of the complex interplay between linker structure and PROTAC function continues to grow, we anticipate that innovative linker designs, such as the diazaspiro[3.5]nonane system, will play an increasingly important role in the development of the next generation of targeted protein degraders.
References
- MedChemExpress. (n.d.). 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride.
- TargetMol. (n.d.). 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride.
- BenchChem. (2025). Step-by-step guide for synthesizing a PROTAC with a pre-made linker.
- Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
- PubChem. (n.d.). 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride.
- Google Patents. (n.d.). Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
- PrepChem.com. (n.d.). Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride.
- Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312.
- Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
- Ciulli, A. (2020). Novel approaches for the rational design of PROTAC linkers. Explor Target Antitumor Ther, 1, 381-90.
- Fallan, C., & Baud, M. G. J. (2021). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of Medicinal Chemistry, 64(15), 11626-11640.
- Request PDF. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
- Troup, R. I., Fallan, C., & Baud, M. G. (2020). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 5(1), 1-13.
- Stevens, J. M., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1145-1152.
- Arvinas. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders.
- De Vita, T., & Ciulli, A. (2021). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(17), 12476-12498.
- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
- Arvinas. (2025). Lessons learned in linking PROTACs from discovery to the clinic.
- Trauner, D. (2007). Synthesis of Boc-protected bicycloproline. The Journal of Organic Chemistry, 72(25), 9475-9478.
- ChemPep. (n.d.). Overview of PROTAC Linkers.
Sources
- 1. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate as a Rigid Scaffold in Drug Discovery
Abstract
Spirocyclic scaffolds are increasingly vital in medicinal chemistry for their ability to confer conformational rigidity and three-dimensional (3D) character to drug candidates, often leading to improved potency, selectivity, and pharmacokinetic properties.[1][2][3] This guide provides an in-depth exploration of tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate, a versatile building block for constructing novel therapeutics. We will detail its structural advantages, functionalization strategies, and provide field-tested protocols for its integration into drug discovery workflows.
Introduction: The Value Proposition of a Rigid Diamine Scaffold
Modern drug discovery endeavors to move beyond flat, sp2-rich molecules towards more complex, sp3-rich structures that can better engage with the intricate topographies of biological targets.[4] Spirocycles, which feature two rings joined by a single common atom, are exemplary in this regard.[4] The 2,6-diazaspiro[3.5]nonane core, a fusion of an azetidine and a piperidine ring, offers a unique combination of structural rigidity and dual-point functionalization.
Key Advantages:
-
Conformational Constraint: The spirocyclic fusion point locks the relative orientation of the two nitrogen atoms, reducing the entropic penalty upon binding to a target protein and potentially increasing affinity.[1][5]
-
Three-Dimensional Vectorial Projection: The azetidine and piperidine rings project substituents into distinct vectors in 3D space, enabling a sophisticated exploration of a target's binding pocket.
-
Physicochemical Property Modulation: Incorporating this sp3-rich scaffold can improve properties like aqueous solubility and metabolic stability compared to more traditional, flexible linkers like piperazine.[1][6]
-
Orthogonal Functionalization: The use of the tert-butoxycarbonyl (Boc) protecting group on one nitrogen allows for selective, sequential modification of the two amine centers, making it a powerful tool for library synthesis and structure-activity relationship (SAR) studies.[7]
The subject of this guide, tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate, is typically supplied as an oxalate salt. This enhances its stability and improves its handling properties as a solid, compared to the free base which is often an oil.
Structural Features & Physicochemical Data
The inherent architecture of the 2,6-diazaspiro[3.5]nonane scaffold provides a robust platform for elaborating molecular complexity.
| Property | Value | Rationale & Implication |
| Molecular Formula | C12H22N2O2 · 0.5(C2H2O4) | Formula for the Boc-protected free base with a half equivalent of oxalic acid. |
| Scaffold Type | Spirocyclic Diamine | Combines a 4-membered azetidine ring with a 6-membered piperidine ring. |
| Key Functional Groups | Secondary Amine (piperidine), Boc-protected Amine (azetidine), Oxalate Salt | The free secondary amine is the primary point for initial derivatization. The Boc group allows for orthogonal deprotection and subsequent functionalization. |
| 3D Character (Fsp3) | High (0.82 for the core) | The high fraction of sp3-hybridized carbons ensures a non-planar structure, which is advantageous for disrupting protein-protein interactions and improving drug-like properties.[4] |
Strategic Application in a Drug Discovery Workflow
The integration of this scaffold into a medicinal chemistry program follows a logical and efficient pathway. The primary utility lies in its role as a central scaffold to which various R-groups can be appended to probe interactions with a biological target.
Caption: General workflow for utilizing the diazaspiro[3.5]nonane scaffold.
Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints for assessing reaction success and product purity.
Protocol 1: Free-Basing of the Oxalate Salt
Causality: The oxalate salt must be neutralized to liberate the free secondary amine, making it nucleophilic for subsequent coupling reactions. A mild aqueous base is sufficient for this conversion.
-
Dissolution: Suspend tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate (1.0 eq) in a biphasic mixture of dichloromethane (DCM, ~10 mL/g) and saturated aqueous sodium bicarbonate (NaHCO3, ~10 mL/g).
-
Stirring: Stir the mixture vigorously at room temperature for 30-60 minutes. The solid should fully dissolve as the free base is formed and partitions into the organic layer.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with additional DCM (2 x 5 mL/g).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Validation: The resulting product, typically a clear oil or waxy solid, is the free base. Confirm the absence of the oxalate counterion by ¹H NMR (the characteristic oxalate singlet will be absent). The material is typically used immediately in the next step without further purification.
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
Causality: This palladium-catalyzed cross-coupling is a robust method for forming an aryl-nitrogen bond, a common motif in pharmacologically active molecules.[8][9] The choice of ligand and base is crucial for accommodating a wide range of electronically diverse aryl halides.
Caption: Buchwald-Hartwig N-Arylation Reaction Scheme.
-
Vessel Preparation: To an oven-dried reaction vessel, add the Boc-protected diazaspiro[3.5]nonane free base (1.2 eq), the aryl halide (1.0 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the vessel, and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition & Heating: Add anhydrous toluene (~15 mL/g of aryl halide) via syringe. Heat the reaction mixture to 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-18 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Purification & Validation: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity (>95%).
Protocol 3: Amide Bond Formation
Causality: Amide coupling is a cornerstone of medicinal chemistry. Using a standard coupling agent like HATU activates the carboxylic acid, facilitating nucleophilic attack by the scaffold's secondary amine. A non-nucleophilic base is required to mop up the acid produced.
-
Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and a hindered amine base such as diisopropylethylamine (DIPEA, 2.0 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF, ~10 mL/g of acid). Stir at room temperature for 15-20 minutes to pre-activate the acid.
-
Coupling: Add a solution of the Boc-protected diazaspiro[3.5]nonane free base (1.1 eq) in DMF to the activated acid mixture.
-
Monitoring: Stir the reaction at room temperature. Monitor progress by LC-MS until the starting amine is consumed (typically 1-4 hours).
-
Work-up: Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification & Validation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography. Confirm the identity and purity (>95%) of the desired amide by NMR and HRMS.
Protocol 4: Boc Group Deprotection
Causality: The Boc group is a carbamate that is stable to many reaction conditions but is readily cleaved under acidic conditions, liberating the second amine for further functionalization.[10] Trifluoroacetic acid (TFA) is highly effective for this purpose.[11][12]
-
Reaction Setup: Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM, ~10 mL/g). Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq, often used as a 20-50% solution in DCM) dropwise.
-
Reaction: Remove the ice bath and stir the solution at room temperature. Monitor the reaction by TLC or LC-MS. Deprotection is usually complete within 1-3 hours.[11]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Validation & Use: The resulting product is the TFA salt of the deprotected amine. It can often be used directly in subsequent reactions (e.g., reductive amination) by adding a stoichiometric amount of base to neutralize the salt. For isolation, the residue can be triturated with diethyl ether to precipitate the salt, which is then collected by filtration.
Conclusion and Future Outlook
Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate is a pre-validated, high-value scaffold for medicinal chemistry. Its rigid, three-dimensional structure and capacity for orthogonal functionalization provide a reliable platform for developing novel therapeutics with potentially superior pharmacological profiles. The protocols detailed herein offer robust and reproducible methods for incorporating this building block into drug discovery programs, enabling the systematic exploration of chemical space and the optimization of lead candidates. As the demand for novel, sp3-rich clinical candidates grows, scaffolds like this will continue to be indispensable tools for the modern medicinal chemist.
References
- Reymond Group. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research.
- Ritchie, T. J., & Macdonald, S. J. F. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery.
- Varela, M. T., Dias, G. G., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Drugs for Neglected Diseases initiative.
- Bobyr, E., et al. (n.d.). Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. PubMed Central.
- Darsaraee, M., et al. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate.
- ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
- Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes.
- Servín, F. A., et al. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society.
- Al-Hilal, T. A., et al. (n.d.). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI.
- Servín, F. A., et al. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc.org.
- Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
- BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
- ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- ResearchGate. (n.d.). N-Arylation of Protected Azamacrocycles.
Sources
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 3. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bldpharm.com [bldpharm.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Spirocyclic Scaffold: A Gateway to Three-Dimensionality in Bioactive Molecules
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of spirocyclic systems into bioactive molecules represents a paradigm shift in medicinal chemistry, moving beyond traditional "flat" aromatic structures to embrace three-dimensional architectures. This strategic move often leads to significant improvements in a compound's pharmacological profile, including enhanced potency, selectivity, and metabolic stability, while also expanding intellectual property landscapes. This guide provides a methodological approach for the integration of spirocyclic moieties into molecular frameworks, offering detailed, field-proven protocols for their synthesis and characterization. We delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.
The Strategic Value of Spirocycles in Drug Discovery
Spirocycles, characterized by two rings sharing a single common atom, introduce a rigid, three-dimensional element into a molecule's structure.[1] This inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, facilitating optimal interactions with the complex three-dimensional binding sites of biological targets.[2] The introduction of spirocyclic motifs has proven invaluable for optimizing key drug-like properties such as conformational rigidity, lipophilicity, aqueous solubility, and metabolic stability.[3][4]
The increased fraction of sp³-hybridized carbons in spirocycle-containing compounds is a key feature that often correlates with a higher success rate in clinical development.[5] This is attributed to the fact that the out-of-plane substituents on sp³ carbons allow for a more nuanced modulation of molecular shape, enhancing the complementarity between a ligand and its receptor.[5] Consequently, the use of spirocycles is an attractive approach for enhancing potency and selectivity, while mitigating off-target effects.[4][6] Many natural products possess spirocyclic cores, underscoring their evolutionary selection for biological relevance.[7]
Methodological Approaches to Spirocycle Synthesis
The construction of the quaternary carbon center of a spirocycle presents a synthetic challenge.[8] However, a number of robust synthetic methodologies have been developed to address this, including multicomponent reactions, cycloaddition reactions, and transition-metal-catalyzed cyclizations. Here, we present detailed protocols for two versatile and widely applicable methods for the synthesis of spiro-oxindoles and aza-spirocycles.
Synthesis of Spiro-oxindoles via [3+2] Cycloaddition
The spiro-oxindole scaffold is a privileged motif in medicinal chemistry, found in a variety of biologically active compounds. The [3+2] cycloaddition reaction, particularly the 1,3-dipolar cycloaddition of an in situ-generated azomethine ylide with a suitable dipolarophile, is a highly efficient method for the stereoselective synthesis of spiro-pyrrolidinyl oxindoles.[9]
Causality of Experimental Choices: This one-pot, three-component reaction is designed for efficiency and atom economy. The in situ generation of the azomethine ylide from isatin and an amino acid (like L-proline) avoids the isolation of a potentially unstable intermediate. The choice of solvent and temperature is critical for controlling the reaction rate and selectivity. Refluxing ethanol is often a good starting point as it provides sufficient energy to drive the reaction to completion while being a relatively benign solvent.[9] The reaction is self-validating as the formation of the highly-colored product often indicates a successful reaction, which can be easily monitored by Thin Layer Chromatography (TLC).
Experimental Workflow: [3+2] Cycloaddition for Spiro-oxindole Synthesis
Caption: Workflow for the synthesis of spiro-oxindoles via a three-component [3+2] cycloaddition reaction.
Detailed Protocol: Synthesis of Pyrrolizidine Spirooxindoles
This protocol is adapted from a procedure for the synthesis of pyrrolizidine spirooxindoles.[9]
-
Reaction Setup: To a solution of a chalcone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add isatin (1.3 mmol) and L-proline (1.3 mmol).
-
Reaction Execution: Stir the reaction mixture at reflux temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 5 hours.
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum to afford the pure pyrrolizidine spirooxindole. If necessary, further purification can be achieved by recrystallization from ethanol.
-
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.
Data Presentation: Characterization of a Representative Spiro-oxindole
| Parameter | Method | Typical Information Obtained |
| Chemical Structure | ¹H NMR, ¹³C NMR | Confirms the arrangement of atoms and the stereochemistry of the product. |
| Functional Groups | FT-IR Spectroscopy | Identifies characteristic functional groups such as the oxindole carbonyl (C=O) and N-H bonds. |
| Molecular Weight | Mass Spectrometry (MS) | Determines the exact molecular weight of the compound, confirming its elemental composition. |
| 3D Structure | Single-Crystal X-ray Diffraction | Provides the precise three-dimensional arrangement of atoms, unequivocally establishing the stereochemistry. |
| Purity | HPLC, LC-MS | Determines the percentage purity of the compound. |
Multicomponent Synthesis of Aza-spirocycles: Bis-Spiro Piperidines
Aza-spirocycles, particularly those containing a piperidine ring, are prevalent in many FDA-approved drugs.[2] Multicomponent reactions (MCRs) offer a highly efficient and atom-economical route to these complex structures in a single synthetic operation.[10]
Causality of Experimental Choices: The one-pot, three-component synthesis of bis-spiro piperidines from an aromatic amine, formaldehyde, and dimedone is a classic example of an MCR.[10] The use of a Lewis acid catalyst, such as nano-γ-Al2O3/Sb(V), can significantly accelerate the reaction rate.[10] Dichloromethane is a common solvent for this reaction, and the reaction often proceeds smoothly at room temperature, making it an energy-efficient process. The formation of a solid product provides a simple visual cue for reaction completion, and purification is often straightforward via filtration and recrystallization.
Experimental Workflow: Multicomponent Synthesis of Bis-Spiro Piperidines
Caption: Workflow for the one-pot, three-component synthesis of bis-spiro piperidines.
Detailed Protocol: Synthesis of Bis-Spiro Piperidines
This protocol is based on a reported procedure for the synthesis of bis-spiro piperidines.[10]
-
Reaction Setup: In a round-bottom flask, combine the aromatic amine (1 mmol), dimedone (2 mmol), formaldehyde (3 mmol, 37-41% aqueous solution), and nano-γ-Al2O3/Sb(V) (30 mg) in dichloromethane (10 mL).
-
Reaction Execution: Stir the mixture at room temperature or subject it to ultrasonic irradiation. Monitor the reaction by TLC until completion. The formation of a solid precipitate indicates product formation.
-
Work-up and Purification: Upon completion, filter the reaction mixture to collect the solid product. Recrystallize the crude product from ethanol to afford the pure bis-spiro piperidine.
-
Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR and FT-IR to confirm its structure.
Conclusion
The deliberate incorporation of spirocyclic scaffolds is a powerful strategy in modern drug discovery to access novel chemical space and enhance the pharmacological properties of bioactive molecules. The methodologies presented herein for the synthesis of spiro-oxindoles and aza-spirocycles provide robust and reproducible protocols for medicinal chemists. By understanding the rationale behind the experimental choices and employing these detailed procedures, researchers can confidently create and explore a diverse range of three-dimensional molecules with the potential for improved therapeutic efficacy.
References
-
Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. Retrieved from [Link]
-
Drugs for Neglected Diseases initiative. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]
-
Bentham Science. (2019). s Green Protocols for the Synthesis of 3,3'-spirooxindoles – 2016- mid 2019. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb(V) under ultrasonic irradiation at room temperature conditions. Retrieved from [Link]
-
ACS Publications. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. Retrieved from [Link]
-
PubMed. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]
-
ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]
-
ResearchGate. (n.d.). Green Protocols for the Synthesis of 3,3'-spirooxindoles – 2016- mid 2019. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Strategies for the enantioselective synthesis of spirooxindoles. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Retrieved from [Link]
-
PubMed. (n.d.). Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of spiro-oxindoles (24) and (25). Reagents and conditions:. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected Synthetic Strategies to Spirocyclics | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
Publish. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Retrieved from [Link]
-
RSquareL. (n.d.). RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. Retrieved from [Link]
-
ResearchGate. (n.d.). Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Retrieved from [Link]
-
OUCi. (n.d.). Characterization techniques for synthesized spirooxindole scaffold. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Spirocyclic Motifs in Natural Products. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 4. Spirooxindole synthesis via palladium-catalyzed dearomative reductive-Heck reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Sci-Hub. Catalytic Asymmetric 1,3‐Dipolar Cycloadditions of Alkynes with Isatin‐Derived Azomethine Ylides: Enantioselective Synthesis of Spiro[indoline‐3,2′‐pyrrole] Derivatives / Advanced Synthesis & Catalysis, 2013 [sci-hub.box]
- 7. mdpi.com [mdpi.com]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb(v) under ultrasonic irradiation at room temperature conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to Using Diazaspiro[3.5]nonane Building Blocks in Parallel Synthesis
Introduction: The Strategic Value of Diazaspiro[3.5]nonanes in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic potential is paramount. Diazaspiro[3.5]nonane scaffolds have emerged as a class of privileged building blocks, offering a unique combination of structural rigidity, three-dimensionality, and synthetic tractability.[1] Their spirocyclic nature, where two rings share a single carbon atom, imparts a defined conformational restriction that can lead to improved potency, selectivity, and metabolic stability of drug candidates. Furthermore, the presence of two nitrogen atoms at distinct positions within the scaffold provides multiple vectors for chemical diversification, making them ideal for the construction of large and diverse compound libraries through parallel synthesis.
Parallel synthesis has become an indispensable tool in accelerating the drug discovery process, enabling the rapid generation and optimization of extensive compound libraries.[1] This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the effective utilization of orthogonally protected diazaspiro[3.5]nonane building blocks in both solution-phase and solid-phase parallel synthesis campaigns. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data in a clear and actionable format.
The Cornerstone of Versatility: Orthogonally Protected Diazaspiro[3.5]nonane Scaffolds
The successful implementation of a parallel synthesis strategy hinges on the ability to selectively functionalize different parts of a core scaffold. This is achieved through the use of orthogonally protected building blocks, where different protecting groups can be removed under distinct reaction conditions without affecting the others. For the diazaspiro[3.5]nonane core, a common and highly effective strategy is the use of Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups.
A prime example of such a building block is tert-butyl 7-(9H-fluoren-9-yl)methyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate . The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid, TFA), while the Fmoc group is removed under basic conditions (e.g., piperidine). This orthogonality is the key to the selective elaboration of the two nitrogen atoms in a sequential manner.
Caption: Orthogonal protection strategy for diazaspiro[3.5]nonane.
Solution-Phase Parallel Synthesis Workflow
Solution-phase parallel synthesis offers the advantage of being readily scalable and not requiring specialized solid-phase synthesis equipment. It is particularly well-suited for the generation of focused libraries. The following workflow outlines the diversification of a diazaspiro[3.5]nonane scaffold in a multi-well plate format.
Caption: Workflow for solution-phase parallel synthesis.
Protocol 1: Solution-Phase Amide Coupling at N7
This protocol describes the removal of the Fmoc group and subsequent acylation with a library of carboxylic acids.
Materials:
-
tert-butyl 7-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate
-
20% Piperidine in DMF (v/v)
-
Library of carboxylic acids (R-COOH)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
24 or 96-well reaction block
Procedure:
-
Dispensing the Scaffold: To each well of the reaction block, add a solution of the starting scaffold (1.0 eq) in DMF.
-
Fmoc-Deprotection: Add 20% piperidine in DMF to each well. Seal the block and agitate at room temperature for 1 hour.
-
Work-up: Concentrate the solvent in vacuo. Add dichloromethane (DCM) and wash with water. Concentrate the organic layer to dryness.
-
Amide Coupling:
-
To each well containing the deprotected scaffold, add a solution of a unique carboxylic acid (1.2 eq) in DMF.
-
Add a solution of HATU (1.2 eq) in DMF.
-
Add DIPEA (2.0 eq).
-
-
Reaction: Seal the reaction block and agitate at room temperature overnight.
-
Quenching and Extraction: Add water to each well and extract with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Expertise & Experience: The choice of HATU as a coupling agent is due to its high efficiency and low rate of racemization, which is critical when using chiral carboxylic acids. DIPEA is a non-nucleophilic base that facilitates the reaction without competing in the acylation.
Protocol 2: Solution-Phase Reductive Amination at N2
This protocol outlines the removal of the Boc group and subsequent diversification with a library of aldehydes or ketones.
Materials:
-
Products from Protocol 1
-
4M HCl in Dioxane
-
Library of aldehydes or ketones (R'-CHO or R'-CO-R'')
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloroethane (DCE)
Procedure:
-
Boc-Deprotection: To each well containing the products from the previous step, add 4M HCl in dioxane. Agitate at room temperature for 2 hours.
-
Work-up: Concentrate the solvent in vacuo to obtain the hydrochloride salt.
-
Reductive Amination:
-
To each well, add a solution of a unique aldehyde or ketone (1.2 eq) in DCE.
-
Add STAB (1.5 eq).
-
-
Reaction: Seal the reaction block and agitate at room temperature overnight.
-
Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Extract with DCM.
-
Drying and Concentration: Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Expertise & Experience: Sodium triacetoxyborohydride is a mild and selective reducing agent for reductive aminations, tolerating a wide range of functional groups.[2] It is less basic than other borohydride reagents, minimizing side reactions.
Table 1: Illustrative Data for a 4-Member Solution-Phase Library
| Compound ID | R Group (from Acid) | R' Group (from Aldehyde) | Yield (%) | Purity (LC-MS, %) |
| DSN-001 | 4-Chlorophenyl | Cyclohexyl | 78 | >95 |
| DSN-002 | 4-Chlorophenyl | 2-Thienyl | 72 | >95 |
| DSN-003 | 3-Methoxyphenyl | Cyclohexyl | 81 | >95 |
| DSN-004 | 3-Methoxyphenyl | 2-Thienyl | 75 | >95 |
Solid-Phase Parallel Synthesis Workflow
Solid-phase synthesis is highly amenable to automation and high-throughput formats, with the key advantage of simplified purification by filtration and washing.
Caption: Workflow for solid-phase parallel synthesis.
Protocol 3: Solid-Phase Synthesis of a Diazaspiro[3.5]nonane Library
This protocol details the synthesis of a library on a solid support, starting from an immobilized, orthogonally protected scaffold.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-N-Boc-2,7-diazaspiro[3.5]nonane (with a suitable handle for attachment, e.g., a carboxylic acid)
-
Reagents for amide coupling and reductive amination as in Protocols 1 & 2
-
Cleavage cocktail (e.g., 95:2.5:2.5 TFA/water/triisopropylsilane)
Procedure:
-
Resin Swelling and Scaffold Loading: Swell the 2-chlorotrityl chloride resin in DCM. Add a solution of the Fmoc-N-Boc-diazaspiro[3.5]nonane derivative and DIPEA in DCM. Agitate for 4 hours. Cap any unreacted sites with a methanol/DIPEA solution.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 20 min). Wash thoroughly with DMF and DCM.
-
First Diversification (Amide Coupling):
-
Swell the resin in DMF.
-
In separate reaction vessels, pre-activate a library of carboxylic acids (3.0 eq) with HATU (3.0 eq) and DIPEA (6.0 eq) in DMF.
-
Add the activated acid solutions to the resin and agitate overnight.
-
Wash the resin thoroughly with DMF, DCM, and methanol.
-
-
Boc-Deprotection: Treat the resin with 50% TFA in DCM (2 x 30 min). Wash thoroughly with DCM, a 10% DIPEA in DCM solution, and DCM.
-
Second Diversification (Reductive Amination):
-
Swell the resin in DCE.
-
Add a solution of a library of aldehydes (5.0 eq) and STAB (5.0 eq) in DCE.
-
Agitate overnight. Wash thoroughly with DCE, DMF, and DCM.
-
-
Cleavage: Treat the resin with the cleavage cocktail for 2 hours. Filter and collect the filtrate.
-
Isolation: Concentrate the filtrate in vacuo and precipitate the product with cold diethyl ether.
Expertise & Experience: The 2-chlorotrityl chloride resin is chosen for its acid sensitivity, allowing for mild cleavage conditions that preserve many acid-labile functional groups in the final products. Using a significant excess of reagents in solid-phase synthesis helps to drive the reactions to completion.
Table 2: Illustrative Data for a 4-Member Solid-Phase Library
| Compound ID | R Group (from Acid) | R' Group (from Aldehyde) | Yield (mg) | Purity (LC-MS, %) |
| DSN-SP-001 | Phenyl | 4-Fluorophenyl | 12.5 | >90 |
| DSN-SP-002 | Phenyl | 3-Pyridyl | 11.2 | >90 |
| DSN-SP-003 | Cyclopropyl | 4-Fluorophenyl | 13.1 | >90 |
| DSN-SP-004 | Cyclopropyl | 3-Pyridyl | 11.8 | >90 |
High-Throughput Purification and Analysis
A critical component of any parallel synthesis workflow is the efficient purification and analysis of the resulting library.
-
Purification: High-performance liquid chromatography (HPLC) is the workhorse for purifying compound libraries. Automated mass-directed preparative HPLC systems can process 96-well plates of crude products with minimal user intervention.
-
Analysis: Liquid chromatography-mass spectrometry (LC-MS) is used to confirm the identity (by mass) and purity of each compound in the library. For a representative subset of the library (e.g., 5-10%), ¹H NMR should be performed to confirm the structure.
Conclusion
Diazaspiro[3.5]nonane building blocks represent a powerful tool for the exploration of novel chemical space in drug discovery. Their unique three-dimensional structure and amenability to diversification make them ideal scaffolds for parallel synthesis. By leveraging orthogonally protected building blocks and robust solution-phase and solid-phase protocols, researchers can rapidly generate large and diverse libraries of spirocyclic compounds. This application note provides a foundational guide to these techniques, emphasizing the rationale behind experimental choices to empower scientists to successfully implement these strategies in their own research endeavors.
References
-
Kumar, S., Thornton, P. D., & Santini, C. (2013). Diversity by divergence: solution-phase parallel synthesis of a library of N-diversified 1-oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes. ACS combinatorial science, 15(11), 564–571. [Link]
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
-
Farrell, W., & McComas, C. (2016). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of visualized experiments : JoVE, (114), 54331. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457–2483. [Link]
-
Request PDF | Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | A novel and efficient synthesis of orthogonally protected spirocyclic amines is described for the first time. [Link]
-
Okolo, E. A., Pahl, A., Sievers, S., Pask, C. M., Nelson, A., & Marsden, S. P. (2023). Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3-Rich Compounds With Distinct Phenotypic Effects. Chemistry (Weinheim an der Bergstrasse, Germany), 29(26), e202203992. [Link]
-
Steffensen, M. B., & Simanek, E. E. (2004). Synthesis and manipulation of orthogonally protected dendrimers: building blocks for library synthesis. Angewandte Chemie (International ed. in English), 43(39), 5178–5180. [Link]
-
Request PDF | Transition Metal-Catalyzed Coupling Reactions in Library Synthesis. [Link]
- Dunne, K., & Matthews, C. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 19(9), 1148-1160.
-
Lee, S. E., Sello, J. K., & Schreiber, S. L. (2002). Solid-phase parallel synthesis of natural product-like diaza-bridged heterocycles through Pictet-Spengler intramolecular cyclization. Organic letters, 4(12), 2005–2008. [Link]
- Kumar, V. S. (2024). A Brief Review on Combinatorial Chemistry. International Journal of Pharmaceutical Sciences and Research, 15(9), 2629-2634.
- Wessjohann, L. A., & Ruijter, E. (2005). Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines. Letters in organic chemistry, 2(3), 229-231.
Sources
Troubleshooting & Optimization
Common side reactions in the synthesis of Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate
Welcome to the technical support guide for the synthesis of tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the preparation of this valuable spirocyclic building block. As a key intermediate in medicinal chemistry, achieving high purity and yield is paramount. This guide is designed to help you navigate the common challenges and optimize your synthetic route.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, providing probable causes and actionable solutions grounded in chemical principles.
Question 1: My reaction yields are low, and LC-MS analysis shows a significant peak corresponding to the di-protected byproduct, tert-butyl 2,6-diazaspiro[3.5]nonane-2,6-dicarboxylate. What went wrong?
Answer:
This is the most common side reaction in the synthesis and typically points to issues with stoichiometry and reaction kinetics during the Boc-protection step.
-
Probable Cause 1: Poor Control over Reagent Stoichiometry. The two nitrogen atoms in the 2,6-diazaspiro[3.5]nonane core have similar reactivity. Using more than one equivalent of di-tert-butyl dicarbonate (Boc₂O) will inevitably lead to the formation of the di-protected species.
-
Probable Cause 2: Rapid Addition of Boc Anhydride. Adding the Boc₂O solution too quickly creates localized areas of high concentration, promoting the second protection event before the mono-protected intermediate can be effectively dispersed throughout the reaction mixture. This is a kinetic phenomenon.[1]
-
Probable Cause 3: Reaction Temperature is Too High. While the Boc group itself can be thermally labile at very high temperatures (>85-90 °C), elevated temperatures during the protection step can increase reaction rates indiscriminately, reducing the selectivity for mono-protection.[2]
Solutions & Best Practices:
-
Strict Stoichiometric Control: Carefully measure and use no more than 1.0 equivalent of Boc₂O relative to the starting diamine. It is often preferable to use slightly less (e.g., 0.95-0.98 equivalents) and accept a small amount of unreacted starting material, which can be easily removed during the oxalate salt formation step.
-
Slow, Controlled Addition: Dissolve the Boc₂O in a suitable solvent (e.g., Dichloromethane, THF) and add it dropwise to a vigorously stirred solution of the diamine over a prolonged period (e.g., 2-6 hours) using a syringe pump.[1] This maintains a low instantaneous concentration of the electrophile, favoring mono-protection.
-
Maintain Low Temperature: Perform the addition at a reduced temperature, typically 0 °C to room temperature, to moderate the reaction rate and enhance selectivity.
-
In-Process Monitoring: Track the reaction's progress using TLC or LC-MS. The di-Boc byproduct will be significantly less polar than the mono-Boc product. Stop the reaction once the starting diamine is consumed or when the di-Boc spot/peak begins to grow significantly.
Question 2: My final product is contaminated with the fully unprotected 2,6-diazaspiro[3.5]nonane, even after the oxalate precipitation.
Answer:
This issue indicates the unintended cleavage of the acid-labile Boc protecting group at some stage during the reaction or workup.[3][4]
-
Probable Cause 1: Acidic Conditions During Workup. Exposing the mono-Boc intermediate to acidic aqueous media for a prolonged period during extraction can cause deprotection.[2]
-
Probable Cause 2: Use of Acidic Chromatography Media. While many Boc-protected amines are stable on standard silica gel, the acidity of the silica can vary between batches and suppliers.[1] Prolonged exposure on a silica gel column can lead to partial or complete loss of the Boc group.
-
Probable Cause 3: Generation of Tert-butyl Cation. The cleavage of the Boc group generates a tert-butyl cation. This reactive electrophile can potentially alkylate other nucleophilic sites, leading to further impurities, though deprotection is the primary concern here.[4]
Solutions & Best Practices:
-
Neutral or Basic Workup: Ensure that any aqueous washes during the workup are neutral or slightly basic (e.g., saturated sodium bicarbonate solution) to prevent acid-catalyzed hydrolysis.
-
Minimize Chromatography: If possible, design the synthesis to avoid column chromatography after the Boc-protection step. The subsequent crystallization of the oxalate salt is a powerful purification technique that should ideally remove most impurities.[5]
-
Alternative Chromatography: If chromatography is unavoidable, consider using deactivated or neutral silica gel. Alternatively, a different stationary phase like alumina may be more suitable. Always run the column as quickly as possible to minimize contact time.
-
Final Salt Formation: The presence of the free diamine in the final oxalate product suggests an issue with the crystallization step. The free diamine will readily form a salt with oxalic acid. Ensure you are using the correct stoichiometry of oxalic acid for the desired mono-Boc product and that the crystallization solvent selectively precipitates your target compound.
Question 3: The oxalate salt fails to crystallize, or it precipitates as an oil or an impure solid.
Answer:
Crystallization is sensitive to purity, solvent, temperature, and concentration. Failure to obtain a clean, crystalline salt is a common purification challenge.
-
Probable Cause 1: Insufficient Purity. High levels of impurities, particularly the di-Boc byproduct (which cannot form a salt) or residual solvents, can inhibit crystal lattice formation.
-
Probable Cause 2: Incorrect Solvent System. The choice of solvent is critical. The desired oxalate salt should be insoluble in the chosen solvent, while the impurities should remain in solution. Common solvents for this purpose include diethyl ether, ethyl acetate, or mixtures with alkanes.[5]
-
Probable Cause 3: Water Contamination. The presence of water can interfere with crystallization and may lead to the formation of hydrates or oils. Ensure all solvents and glassware are dry.
-
Probable Cause 4: Incorrect Stoichiometry. The ratio of the amine to oxalic acid can influence the nature of the salt. While often a 1:1 salt is formed, 2:1 salts are also possible.[6][7] Using a large excess of oxalic acid can sometimes lead to the precipitation of oxalic acid itself.
Solutions & Best Practices:
-
Pre-purification: Ensure the crude mono-Boc protected amine is as clean as possible before attempting salt formation. A quick filtration through a plug of silica or an aqueous wash can remove some baseline impurities.
-
Solvent Screening: If the standard procedure (e.g., addition of an ethereal oxalic acid solution) fails, screen other solvent systems. MTBE, isopropanol, or acetonitrile are viable alternatives.
-
Controlled Precipitation: Add the oxalic acid solution slowly to the solution of the amine at room temperature. If no precipitate forms, cooling the mixture may induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate nucleation.
-
Trituration: If an oil forms, attempt to induce crystallization by trituration. Add a non-polar solvent like hexane or pentane and stir vigorously to encourage the oil to solidify.
Frequently Asked Questions (FAQs)
Q1: Why is selective mono-protection of a symmetric diamine like 2,6-diazaspiro[3.5]nonane inherently challenging?
The challenge lies in the statistics and reactivity. After the first nitrogen is protected, the second nitrogen is still a reactive nucleophile. Without careful control of reaction conditions, the reaction can easily proceed to the di-protected stage. The key is to leverage kinetics by adding the protecting group reagent slowly, ensuring it reacts with the more abundant starting diamine rather than the less concentrated mono-protected intermediate.[2]
Q2: What is the primary role of converting the final product to an oxalate salt?
The oxalate salt formation serves two main purposes:
-
Purification: It is an exceptionally effective method of purification. The desired mono-Boc product has a free basic nitrogen that readily forms a salt with oxalic acid, causing it to precipitate from non-polar organic solvents. Key impurities, such as the di-Boc byproduct, lack a basic site and remain in solution.[5]
-
Stability and Handling: The free amine is often an oil or low-melting solid that can be difficult to handle and may be hygroscopic or react with atmospheric CO₂. The oxalate salt is typically a stable, crystalline, free-flowing solid, which is much easier to weigh, store, and handle in a laboratory or manufacturing setting.[2]
Q3: Can I use a different acid, like HCl or TFA, for the salt formation step?
While you can form salts with other acids, it is generally not recommended for this specific product. Strong acids like Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) are commonly used to remove the Boc protecting group.[3][4] Using them to form a salt risks simultaneously cleaving the Boc group you worked to install, leading to the unprotected diamine salt as a major byproduct. Oxalic acid is a weaker, dicarboxylic acid that is strong enough to form a stable salt with the amine but generally not acidic enough to cause rapid Boc deprotection under standard conditions.[8]
Visualizing the Reaction and Side Products
The following diagram illustrates the desired synthetic pathway and the major side reactions that can occur.
Caption: Synthetic pathway and common side reactions.
Key Quantitative Data & Conditions
| Parameter | Condition | Expected Outcome | Common Pitfall |
| Boc₂O Stoichiometry | 0.95–1.0 equivalents | >85% Mono-protection | >1.1 equivalents leads to significant di-protection. |
| Reaction Temperature | 0 °C to 25 °C | High selectivity for mono-product | >40 °C can decrease selectivity. |
| Addition Time | 2–6 hours | Minimizes di-Boc formation | <30 minutes leads to poor selectivity. |
| Typical Yield | 75–90% (as oxalate salt) | High purity crystalline solid | Oiling out, low purity due to trapped impurities. |
| Purification Method | Oxalate salt crystallization | >98% purity by LC-MS/NMR | Column chromatography risks deprotection. |
Reference Experimental Protocol
This protocol is a representative procedure for the selective mono-Boc protection and subsequent oxalate salt purification.
-
Dissolution: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2,6-diazaspiro[3.5]nonane (1.0 eq) in dichloromethane (DCM, approx. 10 mL per 1 g of diamine). Cool the stirred solution to 0 °C in an ice bath.
-
Boc Anhydride Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (0.98 eq) in DCM (2-3 mL per 1 g). Using a syringe pump, add this solution dropwise to the cooled diamine solution over 4 hours.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Aqueous Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with water and then a saturated sodium chloride (brine) solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate as an oil or solid.
-
Oxalate Salt Formation: Dissolve the crude product in diethyl ether or ethyl acetate (approx. 20 mL per 1 g). In a separate flask, dissolve oxalic acid (1.0 eq) in diethyl ether or ethyl acetate. Add the oxalic acid solution dropwise to the stirred amine solution.
-
Isolation: A white precipitate should form upon addition. Continue stirring for 1-2 hours at room temperature. Collect the solid by vacuum filtration. Wash the filter cake with fresh, cold diethyl ether to remove any soluble impurities (like the di-Boc byproduct).
-
Drying: Dry the resulting white solid under high vacuum to obtain the final tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate salt. Characterize by NMR, LC-MS, and melting point.
References
- Pittelkow, M. (2007). MONO CARBAMATE PROTECTION OF ALIPHATIC DIAMINES USING ALKYL PHENYL CARBONATES. Organic Syntheses, Coll. Vol. 10, p.72 (2004); Vol. 79, p.86 (2002). [Link not available]
-
Weinhold, T. D., Law, J. A., & Frederich, J. (2023). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]
- Supporting Information for 2,6-Diazaspiro[3.3]heptanes. Organic Syntheses. [Link not available]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Sciencemadness Discussion Board. (2010). Boc protection of amines - Mono or Di?. Sciencemadness.org. [Link]
-
Reddit r/Chempros. (2022). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue!. Reddit. [Link]
- Hamza, D., & Weaver, M. (2003). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2003(12), 1745-1747. [Link not available]
- French-Ukrainian Journal of Chemistry. (2019). Synthesis of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link not available]
-
ResearchGate. (2014). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]
- Google Patents. (2020). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
- Google Patents. (2021). CN113214256A - Synthesis method of 1, 7-diazaspiro [3.5] nonane-7-tert-butyl formate.
-
ResearchGate. (2015). Oxalic acid dihydrate: proline as a new recyclable designer solvent: a sustainable, green avenue for the synthesis of spirooxindole. ResearchGate. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate synthesis - chemicalbook [chemicalbook.com]
- 6. tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate(2:1) CAS#: 1523571-08-5 [amp.chemicalbook.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Coupling Conditions for Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate Oxalate
Welcome to the technical support center dedicated to the optimization of amide bond formation with Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of coupling this unique spirocyclic secondary amine. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and achieve optimal yields and purity in your experiments.
The coupling of this substrate presents a distinct set of challenges primarily due to two factors: the steric hindrance imposed by the spirocyclic scaffold and the presence of an oxalate salt, which necessitates specific reaction conditions for the liberation of the free amine. This guide will break down these challenges and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered when working with Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate.
Q1: Why is my coupling reaction failing or giving very low yields?
Low or no yield is the most frequently reported issue. The root cause typically stems from one or more of the following factors:
-
Incomplete Liberation of the Free Amine: The starting material is an oxalate salt. The secondary amine is protonated and therefore not nucleophilic. Insufficient base will result in the amine remaining in its salt form, preventing it from participating in the coupling reaction.
-
Steric Hindrance: The target secondary amine is part of a spirocyclic system, which presents significant steric bulk around the nitrogen atom. This slows down the rate of nucleophilic attack on the activated carboxylic acid, making the reaction sluggish compared to simpler secondary amines.[1][2][3]
-
Inadequate Coupling Reagent Potency: Standard coupling reagents that work well for primary amines or less hindered secondary amines may be too slow or inefficient to overcome the steric barrier of this substrate.[4][5][6]
-
Hydrolysis of Activated Intermediates: The presence of water in the reaction can hydrolyze the activated carboxylic acid species (e.g., O-acylisourea, active ester) faster than it can be intercepted by the sterically hindered amine.[3]
Q2: How much base should I use when starting with the oxalate salt?
This is a critical parameter. Since oxalic acid is a dicarboxylic acid, the amine salt can be considered to have two acidic protons that need to be neutralized. Therefore, a minimum of 2.0 equivalents of a non-nucleophilic tertiary amine base (relative to the oxalate salt) is required just to liberate the free amine.
An additional equivalent of base is needed to neutralize the acid byproduct generated from the coupling reagent during the reaction (e.g., HOBt, HOAt).
Recommendation: Use 3.0 to 4.0 equivalents of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to ensure the reaction medium remains sufficiently basic throughout the process.[7][8][9]
Q3: Which coupling reagent is best suited for this sterically hindered amine?
For challenging substrates like this, high-potency coupling reagents are strongly recommended. While no single reagent is perfect for all scenarios, some are demonstrably superior for hindered couplings.
| Reagent Class | Recommended Reagents | Rationale & Considerations |
| Uronium/Aminium Salts | HATU, COMU | Generally the most effective class for hindered couplings due to high reactivity and fast kinetics.[10][11] HATU's reactivity is enhanced by anchimeric assistance from its pyridine nitrogen.[11][12] COMU is a third-generation reagent with high reactivity, excellent solubility, and safer, water-soluble byproducts.[13] Caution: Can cause guanidinylation of the amine if activation is slow or if used in large excess.[12] |
| Phosphonium Salts | PyBOP, PyAOP | Highly effective reagents that are excellent for hindered couplings and fragment condensation.[14][15][16] A key advantage is that they do not cause guanidinylation , making them a safer choice if that side reaction is a concern.[10] PyAOP is generally more reactive than PyBOP.[12] |
| Carbodiimides | EDC/HOBt, DIC/HOBt | A more traditional and cost-effective choice. However, these are often less efficient for sterically demanding couplings.[6][17] EDC is preferred for solution-phase synthesis as its urea byproduct is water-soluble, simplifying workup.[18] These should be considered a secondary option if more potent reagents are unavailable. |
Q4: What are the most common side reactions and how can I avoid them?
The primary side reactions are related to the choice of coupling reagent and reaction conditions.
-
Guanidinylation: This occurs when a uronium/aminium reagent (like HATU or HBTU) reacts directly with the amine instead of the carboxylic acid. This terminates the amine, rendering it unreactive.
-
N-Acylurea Formation: With carbodiimide reagents (EDC, DIC), the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.
-
Solution: Use an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure. These additives trap the O-acylisourea to form an active ester, which is more reactive towards the amine and less prone to rearrangement.[3]
-
-
Racemization: If the carboxylic acid has a chiral center at the alpha-position, racemization can occur, especially at elevated temperatures or with prolonged exposure to base.
-
Solution: Use additives like HOBt or, more effectively, HOAt (which is incorporated in HATU).[12] Perform the reaction at lower temperatures (start at 0 °C and allow to warm to room temperature).
-
Q5: How do I properly set up the reaction and what is the correct order of addition?
To maximize success, especially with challenging substrates, the order of addition is crucial. Pre-activation of the carboxylic acid is highly recommended.
Recommended Procedure (General):
-
Dissolve the carboxylic acid (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, DCM).
-
Add the coupling reagent (1.05-1.2 eq.) and any additives (e.g., HOBt, 1.1 eq.).
-
Add the non-nucleophilic base (e.g., DIPEA, 3.0-4.0 eq.).
-
Stir this mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
In a separate flask, dissolve the Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate (1.0-1.1 eq.) in the same anhydrous solvent.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Monitor the reaction by TLC or LC-MS.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems during the coupling reaction.
Problem: Low or Stalled Reaction Conversion
If your reaction is not proceeding to completion, consult the following workflow.
Caption: Troubleshooting workflow for low reaction conversion.
Recommended Experimental Protocols
The following are detailed, step-by-step protocols for coupling a generic carboxylic acid with Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate using three different, well-established coupling methods.
Protocol 1: High-Potency Coupling with HATU
This is the recommended starting point for achieving high yields with this challenging substrate.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 mmol, 1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous DMF or DCM (5-10 mL).
-
Activation: Add HATU (418 mg, 1.1 mmol, 1.1 eq.) to the solution.
-
Base Addition: Add DIPEA (523 µL, 3.0 mmol, 3.0 eq.) and stir the mixture at room temperature for 15 minutes for pre-activation.[8]
-
Amine Addition: Add a solution of Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate (288 mg, 1.0 mmol, 1.0 eq.) in anhydrous DMF (3 mL).
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40 °C.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate (50 mL).
-
Wash sequentially with 5% aqueous citric acid (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Guanidinylation-Free Coupling with PyBOP
This protocol is ideal if guanidinylation side products are observed with HATU.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 mmol, 1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous DMF (5-10 mL) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate (288 mg, 1.0 mmol, 1.0 eq.), followed by DIPEA (523 µL, 3.0 mmol, 3.0 eq.).
-
Coupling Agent: Add PyBOP (572 mg, 1.1 mmol, 1.1 eq.) to the cooled solution.[14][15]
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor progress by TLC or LC-MS.
-
Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1. The tris(pyrrolidino)phosphine oxide byproduct is generally water-soluble and removed during the aqueous washes.
Protocol 3: Carbodiimide-Mediated Coupling with EDC/HOBt
A more economical but potentially less efficient method.
-
Preparation: To a round-bottom flask, add the carboxylic acid (1.0 mmol, 1.0 eq.), HOBt (169 mg, 1.1 mmol, 1.1 eq., anhydrous), and Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate (288 mg, 1.0 mmol, 1.0 eq.).
-
Dissolution: Dissolve the solids in anhydrous DMF or DCM (10 mL) and cool to 0 °C.
-
Base Addition: Add DIPEA (523 µL, 3.0 mmol, 3.0 eq.).
-
Coupling Agent: Add EDC·HCl (211 mg, 1.1 mmol, 1.1 eq.) in one portion.[18][19]
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.
-
Work-up & Purification: Follow the same work-up procedure as described in Protocol 1. The EDC-urea byproduct is water-soluble and will be removed during the aqueous washes.
General Workflow Diagram
Caption: General experimental workflow for the coupling reaction.
References
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 521-527.
- Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP.
- Benchchem. (2025). Application Notes and Protocols for PyBOP Coupling Reactions.
- Newman, S. G., & Howell, J. (2018). The synthesis of sterically hindered amides. Synlett, 29(10), 1277-1282.
- Douglass, C. F., et al. (2017). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. ACS Omega, 2(7), 3465–3474.
- Goodwin, J. T., et al. (2012). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. International Journal of Molecular Sciences, 13(6), 7532–7549.
- AIP Publishing. (2018). Good Coupling Performance of PyBOP in the Solid-phase Synthesis of Tetrapeptide, OH-Pro-Leu-Ala-Ileu.
- University of Copenhagen Research Portal. (n.d.).
- Benchchem. (2025).
- Benchchem. (2025).
- Royal Society of Chemistry. (2015).
- Fisher Scientific. (n.d.). Amide Synthesis.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Ghosh, A. K., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(48), 152553.
- Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
- ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?.
- ResearchGate. (2020). The Synthesis of Sterically Hindered Amides.
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- Wikipedia. (n.d.). HATU.
- Benchchem. (2025).
- Sciencemadness.org. (2009).
- Royal Society of Chemistry. (2022).
- White Rose Research Online. (2022).
- Sheppard, T. D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523.
- Reddit. (2022). amide coupling help.
- ResearchGate. (2020).
- ResearchGate. (2022).
- Diop, M. B., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry, 6(2), 16-23.
- Batey, R. A., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943-954.
- Growing Science. (2022).
- Batey, R. A., et al. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry, 79(3), 943-954.
- Carreira, E. M., et al. (n.d.). 2,6-Diazaspiro[3.
- Procter, D. J., et al. (2019). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 141(38), 15019-15024.
- ResearchGate. (n.d.).
- Reddit. (2021).
- ResearchGate. (2015).
- Lipshutz, B. H., et al. (2017). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required.
- Arora, P. S., et al. (2023). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. The Journal of Organic Chemistry, 88(15), 10567–10573.
- Benchchem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- MedChemExpress. (n.d.). tert-Butyl 2,7-diazaspiro[3.
- ResearchGate. (2010). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
- Google Patents. (2020). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
Sources
- 1. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
- 19. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Technical Support Center: Purification of Diazaspiro[3.5]nonane Derivatives
Welcome to the technical support guide for navigating the complexities of purifying diazaspiro[3.5]nonane derivatives. This unique spirocyclic scaffold, a valuable building block in modern medicinal chemistry, presents a distinct set of challenges due to its structural rigidity, basicity, and polarity.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field, providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your own experiments.
Section 1: Understanding the Core Challenge
The primary difficulty in purifying diazaspiro[3.5]nonane derivatives stems from the two basic nitrogen atoms within the scaffold. These amines interact strongly with the acidic silanol groups on standard silica gel, the most common stationary phase for flash chromatography. This interaction leads to a host of problems that can compromise yield and purity.
Caption: Fig 1. Strong acid-base interaction between basic diazaspiro-amines and acidic silica surface.
This fundamental interaction is the root cause of many purification headaches. The following sections will address specific problems and provide actionable solutions.
Section 2: Troubleshooting Guide & FAQs
Category 1: Column Chromatography Issues
Question 1: My compound is streaking badly or not moving off the baseline on my silica gel column, even with polar solvents like ethyl acetate/methanol. What's happening?
Answer: This is the classic sign of strong interaction between your basic amine and the acidic silica gel, as illustrated in Figure 1. The compound adsorbs so strongly that it requires a very polar—and often basic—mobile phase to be eluted. This "brute force" elution often leads to poor separation from impurities.
Troubleshooting Flowchart:
Caption: Fig 2. Decision workflow for troubleshooting problematic amine chromatography.
Recommended Solutions:
-
Use a Basic Modifier: The most common and effective solution is to add a competing base to your mobile phase.[3] A typical mobile phase would be Dichloromethane/Methanol with 0.5-2% triethylamine (TEA) or ammonium hydroxide. The modifier neutralizes the acidic silanol sites, allowing your compound to elute more symmetrically.[4]
-
Switch to a Different Stationary Phase:
-
Amine-functionalized silica: This is an excellent, albeit more expensive, option. The bonded aminopropyl groups on the silica surface create a more basic environment, repelling the basic analyte and leading to much better peak shapes without needing a mobile phase modifier.[3]
-
Reverse-Phase (C18) Chromatography: If your compound has sufficient hydrophobic character, reverse-phase HPLC or flash chromatography can be effective. However, poor peak shape can still be an issue due to residual silanols on the C18 packing.[5] Using a mobile phase with a low pH (e.g., 0.1% TFA or formic acid) can protonate the amines, which sometimes improves peak shape.[6] Specialized polar-endcapped C18 columns are designed to provide better retention and peak shape for polar compounds.[7]
-
-
Temporarily Modify Your Compound (Protecting Groups): Protecting the amine(s) with a group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) drastically reduces the compound's polarity and basicity.[4][8] The protected derivative often behaves well on standard silica. While this adds two steps to your synthesis (protection and deprotection), it can be the most robust way to achieve high purity.[9][10]
Question 2: I'm using a DCM/MeOH/NH4OH system, and my separation is still poor. How can I optimize it?
Answer: Optimization in this system requires careful tuning of the solvent ratios. The combination of a non-polar solvent (DCM), a polar solvent (MeOH), and a basic modifier (NH4OH) gives you a wide range to work with.
| Observation | Potential Cause | Suggested Action |
| All spots at baseline | Eluent is not polar enough. | Increase the percentage of Methanol incrementally (e.g., from 5% to 7% to 10%). |
| All spots at solvent front | Eluent is too polar. | Decrease the percentage of Methanol. |
| Compounds co-elute | Insufficient selectivity. | Try replacing DCM with a different solvent like Chloroform or Ethyl Acetate to alter selectivity. Sometimes, a gradient elution from a low polarity to a high polarity mobile phase can resolve closely running spots. |
| Persistent Tailing | Insufficient basic modifier or irreversible binding. | Increase the concentration of NH4OH (e.g., from 1% to 2%). If this doesn't help, your compound may be degrading on silica, and an alternative stationary phase (Amine-silica, Alumina) should be used. |
Category 2: Crystallization and Salt Formation
Question 3: My purified diazaspiro derivative is an oil and I can't get it to crystallize. How can I get a solid?
Answer: Many free-base amines, especially those with conformational flexibility, are prone to being oils. The most reliable method to obtain a solid is to form a salt. This introduces ionic character and a rigid crystal lattice, which greatly facilitates crystallization.
Protocol: Salt Formation for Crystallization
-
Dissolve the Amine: Dissolve your purified free-base oil (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., Methanol, Isopropanol, or Ethyl Acetate).
-
Add the Acid: Slowly add a solution of the desired acid (1.0 to 1.1 equivalents for a mono-salt, or 2.0 to 2.2 equivalents for a di-salt) in a compatible solvent. Common choices include:
-
HCl (as a solution in ether, dioxane, or isopropanol)
-
Oxalic acid (dissolved in IPA or EtOH)
-
Trifluoroacetic acid (TFA)
-
-
Induce Crystallization:
-
If a precipitate forms immediately, you can filter it directly.
-
If no solid forms, try adding a non-polar "anti-solvent" dropwise (e.g., ether, hexanes, or heptane) until the solution becomes cloudy.
-
Warm the mixture to redissolve the solid, then allow it to cool slowly to room temperature, and then to 0-4 °C.
-
Scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites.
-
-
Isolate and Dry: Collect the resulting crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry thoroughly under high vacuum.
Sometimes, the choice of the counter-ion is critical. If HCl or oxalate salts fail to crystallize, consider alternatives like tetrafluoroborate (HBF4) or hexafluorophosphate (HPF6), which can sometimes produce more readily crystallizable salts.[4][11]
Category 3: Purity Assessment & Analysis
Question 4: How can I be sure my final compound is pure? My NMR looks clean but my HPLC shows multiple peaks.
Answer: This discrepancy highlights the importance of using orthogonal analytical techniques.[12][13] A "clean" NMR might not have the resolution to show a closely related impurity, whereas a high-resolution HPLC method is designed for this purpose.
Comparison of Key Analytical Methods
| Technique | Strengths | Weaknesses | Best For... |
| HPLC-UV/MS | High sensitivity and resolution for separating impurities. Can be coupled to MS for mass identification. | Requires a chromophore for UV detection. Peak tailing can be an issue for basic amines. | Identifying and quantifying process impurities and degradation products. |
| qNMR | An absolute, primary method that does not require a reference standard.[12] Provides structural information. | Lower sensitivity than HPLC. Signal overlap can complicate analysis in complex mixtures. | Determining absolute purity (assay) of a bulk sample against a certified internal standard. |
| Potentiometric Titration | Simple, cost-effective, and highly accurate for determining the amount of a basic substance.[14] | Does not provide information on the nature or number of impurities; only gives total base content. | Routine quality control and release testing to confirm the overall assay of the amine salt.[14] |
If your HPLC shows impurities, trust it. The next step is to use HPLC-MS to get the mass of the impurity peaks. This can help you identify them as unreacted starting materials, by-products from the synthesis, or degradation products.
Section 3: References
-
Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds.
-
Reddit r/Chempros. (2023). Purification of strong polar and basic compounds.
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
-
LCGC International. (2014). Retaining Polar Compounds.
-
BioPharma Services. (n.d.). BA Method Development: Polar Compounds.
-
MDPI. (n.d.). Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation.
-
BenchChem. (n.d.). Analytical methods for determining the purity of 2-Azaspiro[4.4]nonane hemioxalate.
-
Biotage. (2023). Is there an easy way to purify organic amines?.
-
Kocienski, P. J. (n.d.). Protecting Groups.
-
Carreira, E. M., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. PubMed.
-
BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
-
TCI Chemicals. (n.d.). Small Ring Building Blocks for Medicinal Chemistry.
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.
-
ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
-
ResolveMass Laboratories Inc. (n.d.). Analytical Techniques in Pharmaceutical Reverse Engineering.
-
ResearchGate. (n.d.). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
Sources
- 1. Small Ring Building Blocks for Medicinal Chemistry | TCI AMERICA [tcichemicals.com]
- 2. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. reddit.com [reddit.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. youtube.com [youtube.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate
Welcome to the technical support center for the synthesis of Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The insights provided herein are a synthesis of established chemical principles and field-proven experience.
Introduction
The synthesis of spirocyclic diamines, such as Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate, is a critical step in the development of novel therapeutics, particularly in the realm of PROTACs and other targeted protein degraders.[1][2] However, the construction of this rigid, three-dimensional scaffold can be challenging, often leading to suboptimal yields and the formation of difficult-to-separate byproducts. This guide provides a structured approach to troubleshooting and optimizing your synthetic route.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.
Problem 1: Low Yield of the Mono-Boc Protected Product
A frequent challenge in the synthesis of selectively protected diamines is the formation of di-protected and unprotected starting material, which complicates purification and lowers the yield of the desired mono-protected product.[3]
Potential Causes:
-
Lack of Differentiation Between Amino Groups: The two nitrogen atoms in 2,6-diazaspiro[3.5]nonane have similar reactivity, making selective mono-protection challenging.
-
Incorrect Stoichiometry of Boc-Anhydride: Using an excess of di-tert-butyl dicarbonate (Boc₂O) will inevitably lead to a higher proportion of the di-protected byproduct. Conversely, too little will result in a significant amount of unreacted starting material.
-
Reaction Conditions Favoring Di-protection: Factors such as prolonged reaction times, elevated temperatures, and the choice of base can influence the product distribution.
Solutions:
-
Controlled Addition of Boc₂O: A slow, dropwise addition of a solution of Boc₂O (ideally no more than 1.0 equivalent) to the diamine solution can help maintain a low concentration of the protecting agent, favoring mono-protection.
-
Use of a Mono-protonated Diamine Salt: A well-established strategy to achieve mono-protection is to first form the mono-hydrochloride or mono-trifluoroacetate salt of the diamine. The protonated amino group is deactivated towards acylation, allowing the free amine to react selectively with Boc₂O.[4]
-
Optimization of Reaction Conditions:
-
Temperature: Conduct the reaction at a reduced temperature (e.g., 0 °C to room temperature) to slow down the reaction rate and improve selectivity.
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable. The choice of solvent can influence the solubility of the starting materials and intermediates.
-
Base: If a base is required, a non-nucleophilic hindered base like triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA) should be used. The stoichiometry of the base is critical and should be carefully optimized.
-
Problem 2: Formation of Impurities and Side Products
The presence of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of side products, which can arise from various competing reaction pathways.
Potential Causes:
-
Over-alkylation or Acylation: If the synthesis involves the formation of the spirocyclic core via alkylation or acylation reactions, there is a risk of multiple additions or rearrangements.
-
Ring-Opening of the Spirocycle: Under harsh acidic or basic conditions, the strained spirocyclic system can be susceptible to ring-opening, particularly if the azetidine ring is involved.[5]
-
Side Reactions of the Boc Protecting Group: The tert-butyl cation generated during Boc deprotection (if applicable in a multi-step synthesis) can lead to alkylation of nucleophilic residues.[6]
Solutions:
-
Careful Control of Reaction Conditions: Adherence to optimized reaction times, temperatures, and stoichiometry is crucial.
-
Inert Atmosphere: For reactions involving sensitive reagents, such as organometallics or strong bases, maintaining an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxygenated impurities.
-
Purification Strategy: A robust purification strategy, such as flash column chromatography with a carefully selected solvent system or recrystallization, is essential to isolate the desired product from closely related impurities.
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for the mono-Boc protection of 2,6-diazaspiro[3.5]nonane?
A1: The most reliable method generally involves the initial formation of a mono-salt of the diamine (e.g., the hydrochloride salt) followed by reaction with one equivalent of Boc-anhydride in the presence of a base.[4] This approach effectively differentiates the two amino groups, leading to a higher yield of the mono-protected product.
Q2: I am observing poor solubility of my diamine starting material. What can I do?
A2: Spirocyclic diamines can exhibit variable solubility. If you are encountering solubility issues in common organic solvents like DCM or THF, consider the following:
-
Solvent Screening: Test a range of solvents, including more polar options like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Use of a Co-solvent: A mixture of solvents can sometimes improve solubility.
-
Formation of a Salt: Converting the free base to a salt (e.g., hydrochloride or oxalate) can significantly alter its solubility profile.
Q3: My final oxalate salt precipitation is incomplete, leading to low isolated yield. How can I improve this?
A3: The precipitation of the oxalate salt is a critical step for both purification and isolation. To improve the yield:
-
Solvent Choice: The addition of a less polar solvent in which the oxalate salt is insoluble, such as diethyl ether or methyl tert-butyl ether (MTBE), to a solution of the free base in a more polar solvent (e.g., methanol or ethanol) is a common technique.
-
Concentration: Ensure the solution is sufficiently concentrated before adding the oxalic acid and the anti-solvent.
-
Temperature: Cooling the mixture after the addition of oxalic acid can promote crystallization and improve the recovery of the salt.
-
Seeding: If you have a small amount of the pure oxalate salt from a previous batch, adding a seed crystal can induce crystallization.
Experimental Protocols
Protocol 1: Mono-Boc Protection of 2,6-diazaspiro[3.5]nonane
-
Dissolve 2,6-diazaspiro[3.5]nonane in a suitable solvent such as methanol or a mixture of THF and water at 0 °C.
-
Slowly add one equivalent of a solution of hydrochloric acid (e.g., 1M HCl in diethyl ether) to form the mono-hydrochloride salt.
-
Add one equivalent of a non-nucleophilic base (e.g., triethylamine).
-
Slowly add a solution of one equivalent of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up to remove water-soluble salts.
-
Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Oxalate Salt Formation
-
Dissolve the purified Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate in a minimal amount of a suitable solvent (e.g., methanol or ethanol).
-
Add a solution of one equivalent of oxalic acid in the same solvent.
-
Stir the mixture at room temperature. The oxalate salt should precipitate.
-
To maximize precipitation, slowly add an anti-solvent such as diethyl ether or MTBE.
-
Cool the mixture in an ice bath for 30-60 minutes.
-
Collect the solid by vacuum filtration, wash with the anti-solvent, and dry under vacuum.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Boc₂O Stoichiometry | 1.0 - 1.1 equivalents | Minimizes di-protection while ensuring complete consumption of the starting material. |
| Reaction Temperature | 0 °C to Room Temperature | Slower reaction rate improves selectivity for mono-protection. |
| Solvent for Protection | DCM, THF, Acetonitrile | Aprotic solvents prevent interference with the reaction. |
| Base for Protection | Triethylamine, DIPEA | Non-nucleophilic bases prevent unwanted side reactions. |
| Salt Formation Solvent | Methanol, Ethanol | Good solubility for the free base and oxalic acid. |
| Salt Precipitation Anti-Solvent | Diethyl ether, MTBE | Low solubility of the oxalate salt promotes precipitation. |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Reaction Pathway for Mono-Boc Protection
Caption: Mono-Boc protection reaction pathway.
References
-
Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Servín, F. A., et al. (2017). General method for selective Mono-Boc protection of diamines and thereof. Journal of the Mexican Chemical Society, 61(1), 23-27. [Link]
- Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
MDPI. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. [Link]
Sources
Technical Support Center: A Scientist's Guide to Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate Oxalate
Welcome to the technical support center. As a valued member of the research community, you are likely working with advanced building blocks like Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate. This versatile spirocyclic diamine is a key component in modern medicinal chemistry, particularly for crafting novel molecular architectures.[1][2][3] However, its formulation as an oxalate salt—while excellent for stability and shelf-life—frequently introduces a significant experimental hurdle: poor solubility in common organic reaction solvents.
This guide is designed to move beyond simple protocols. It provides a framework for understanding the underlying chemical principles governing this solubility behavior and offers robust, field-proven strategies to ensure your reactions proceed smoothly and efficiently.
Frequently Asked Questions (FAQs): Understanding the Core Issue
This section addresses the fundamental "why" behind the solubility challenges, providing the foundational knowledge needed to troubleshoot effectively.
Q1: Why is my Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate not dissolving in solvents like Dichloromethane (DCM), THF, or Acetonitrile?
A: The root of the issue lies in the ionic character of the oxalate salt. The compound in your vial is not the neutral molecule, but rather an ionic salt composed of the protonated diamine cation and the oxalate anion. This salt structure is stabilized by a strong crystal lattice energy. Aprotic organic solvents like DCM and THF are not polar enough to effectively break down this stable lattice. The principle of "like dissolves like" governs solubility; the highly polar, ionic salt requires a highly polar solvent to dissolve, whereas the neutral "free base" form of the molecule is significantly less polar and thus more compatible with standard organic solvents.[4]
Q2: What is the practical difference between the "oxalate salt" and the "free base" for my reaction?
A: The difference is critical for reactivity and solubility.
-
The Oxalate Salt: This is the stable, crystalline solid you are supplied with. The secondary amine, crucial for many coupling reactions, is protonated (present as an ammonium ion). This makes it non-nucleophilic and unreactive. Its ionic nature makes it largely insoluble in aprotic organic media.
-
The Free Base: This is the neutral form of the molecule where the secondary amine is deprotonated and possesses a lone pair of electrons. This lone pair makes the amine nucleophilic and ready to participate in reactions. The free base is significantly more soluble in a wide range of organic solvents.
The primary goal of the following troubleshooting steps is to convert the unreactive, insoluble salt into the reactive, soluble free base, either before or during your reaction.
Troubleshooting Guide: Strategies for Overcoming Solubility Issues
Here we present a series of validated methods to address the solubility of your spirocyclic diamine oxalate salt.
Problem: The oxalate salt is insoluble in my desired aprotic reaction solvent.
Solution 1: Conversion to the Free Base (Recommended for Most Applications)
This is the most robust and widely applicable method. It involves performing a simple acid-base extraction to isolate the pure, neutral free base, which can then be accurately weighed and dissolved for subsequent reactions.
Causality: By introducing a mild aqueous base, you deprotonate the ammonium salt. This breaks the ionic interaction with the oxalate counterion, "liberating" the neutral amine. The increased lipophilicity of the Boc-protected free base causes it to partition preferentially into the organic solvent layer, from which it can be easily isolated.[5]
-
Setup: In a separatory funnel, suspend 1.0 equivalent of Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate in a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate) at a concentration of approximately 0.1-0.2 M.
-
Basification: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure (CO₂ evolution). You should observe the solid salt dissolving as it is converted to the free base and enters the organic phase.
-
Separation: Allow the layers to separate fully. Drain the lower organic layer into a clean flask.
-
Re-extraction: To ensure complete recovery, add a fresh portion of the organic solvent to the aqueous layer remaining in the funnel, shake, and separate again. Combine this organic extract with the first.
-
Drying: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue is the free base, which should be a solid or oil.
-
Final Step: Place the product under high vacuum for at least one hour to remove residual solvent. The free base is now ready for use. It is best practice to use the free base promptly after isolation.
Caption: Workflow for isolating the free base via liquid-liquid extraction.
Solution 2: In-Situ Free-Basing for Direct Reaction Use
This method is suitable for reactions that are conducted in the presence of a non-nucleophilic organic base, such as amide couplings or alkylations.
Causality: An organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added directly to the reaction mixture. It performs the same function as the aqueous base in Solution 1, deprotonating the diamine salt. The resulting ammonium-oxalate salt of the added base often precipitates, helping to drive the equilibrium towards the formation of the desired soluble free base.
-
Setup: Charge a dry reaction flask with the Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate (1.0 eq.) and the reaction solvent.
-
Base Addition: Add 2.2 to 3.0 equivalents of a suitable organic base (e.g., DIPEA, TEA). Note: At least 2.0 equivalents are required to neutralize the dicarboxylic oxalic acid. An additional excess may be needed for the reaction itself.
-
Equilibration: Stir the resulting suspension at room temperature for 15-30 minutes. This allows time for the salt to be converted to the soluble free base before other reagents are introduced.
-
Reaction: Proceed with the addition of your other reagents as per your reaction protocol.
Caption: Decision guide for selecting a solubilization strategy.
Solution 3: Alternative Solubilization Techniques
If the above methods are not suitable for your specific chemical transformation, consider these options.
-
Co-Solvent Systems: For reactions that can tolerate protic solvents, adding a small amount of methanol or ethanol (e.g., 5-10% v/v) to your aprotic solvent can significantly enhance the solubility of the oxalate salt.[6]
-
Mechanism: The polar protic co-solvent is more effective at solvating the ionic salt and disrupting the crystal lattice, facilitating its dissolution.
-
-
Temperature Adjustment: Gently warming the reaction mixture can increase the rate and extent of dissolution.
Data Summary and Comparison
The following tables provide a qualitative summary of solubility and a comparison of the primary troubleshooting methods.
Table 1: Qualitative Solubility Profile
| Solvent Class | Solvent Example | Expected Solubility of Oxalate Salt | Expected Solubility of Free Base | Rationale |
| Polar Protic | Water, Methanol | Moderate to High | Low to Moderate | Salt form is ionic. Free base is less polar. |
| Polar Aprotic | DCM, THF, MeCN | Very Low to Insoluble | High | Solvents lack the polarity to break the salt's crystal lattice. |
| Non-Polar | Hexanes, Toluene | Insoluble | Moderate to High | Significant polarity mismatch with the salt. |
Table 2: Comparison of Solubilization Methods
| Method | Pros | Cons | Best For... |
| Isolating the Free Base | - Provides pure, soluble starting material.- Allows for accurate mass/molar quantity.- Removes non-essential counterions. | - Requires an additional workup step.- Free base may be less stable over time. | Reactions sensitive to stoichiometry, reactions without a base, or when maximum solubility and purity are critical. |
| In-Situ Free-Basing | - Faster, one-pot procedure.- Avoids an extra workup. | - Stoichiometry can be less precise.- Byproduct salts may interfere with the reaction or purification. | Standard coupling and alkylation reactions that already employ an organic base. |
| Co-Solvent / Heating | - Simple to implement. | - May not be compatible with all reaction types.- Heating risks degradation. | Situations where free-basing is not an option and the reaction chemistry is robust to the conditions. |
References
-
PubChem Compound Summary for CID 23282935, tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]
-
tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate. ChemWhat. (n.d.). Retrieved from [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. (n.d.). Request PDF. Retrieved from [Link]
-
Reactions that Work: Boc Protection. Chemtips. (2012). Retrieved from [Link]
-
Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. (2011). Retrieved from [Link]
- Process for the preparation of intermediates useful in the synthesis of eluxadoline. Google Patents. (2018).
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. (2014). Retrieved from [Link]
-
Boc Protection - Common Conditions. Organic Chemistry Data. (n.d.). Retrieved from [Link]
-
tert-butyl 2,6-diazaspiro[7]nonane-6-carboxylate. ChemBK. (n.d.). Retrieved from [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Forming oxalate salts of amines. Sciencemadness.org. (2009). Retrieved from [Link]
-
Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. Semantic Scholar. (2017). Retrieved from [Link]
-
Salts of Amoxapine with Improved Solubility for Enhanced Pharmaceutical Applicability. ACS Publications. (2018). Retrieved from [Link]
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. SCIRP. (2017). Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. (2020). Retrieved from [Link]
-
Diamines as switchable-hydrophilicity solvents with improved phase behaviour. National Institutes of Health. (2018). Retrieved from [Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. (2012). Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. (2020). Retrieved from [Link]
-
Innovative pharmaceutical amine salt strategy for enhancing the water solubility of mefenamic acid. Scholars Portal Journals. (2024). Retrieved from [Link]
-
Salt formation to improve drug solubility. PubMed. (2007). Retrieved from [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. RSC Publishing. (2013). Retrieved from [Link]
-
Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. ResearchGate. (2020). Retrieved from [Link]
-
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. (2018). Retrieved from [Link]
-
Diamines as switchable-hydrophilicity solvents with improved phase behaviour. RSC Publishing. (2018). Retrieved from [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. (n.d.). Request PDF. Retrieved from [Link]
-
Density Functional Theory modelling of protection agents for carbonate stones: case study of oxalate and oxamate inorganic salts. ResearchGate. (n.d.). Request PDF. Retrieved from [Link]
-
Solubility of Organic Compounds. University of Calgary. (2023). Retrieved from [Link]
-
Solubility of oxalate and its association with metal ions assessed by a simulated in vitro digestion model. CentAUR. (2017). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery | Semantic Scholar [semanticscholar.org]
- 3. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US20180029994A1 - Process for the preparation of intermediates useful in the synthesis of eluxadoline - Google Patents [patents.google.com]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scalable Synthesis of Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate Oxalate
Welcome to the technical support center for the scalable synthesis of tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and optimized synthesis.
Introduction
Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate is a valuable building block in medicinal chemistry due to its rigid spirocyclic core, which can impart favorable pharmacokinetic properties to drug candidates. The synthesis of this compound, particularly on a large scale, can present several challenges. This guide provides a comprehensive overview of an optimized and scalable synthetic process, focusing on practical solutions to common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2,6-diazaspiro[3.5]nonane?
A1: A reliable and efficient synthesis of the 2,6-diazaspiro[3.5]nonane ring system involves a multi-step process that has been described for the first time in the literature for orthogonally protected analogues.[1][2] The general strategy often involves the construction of a suitable precursor containing the quaternary carbon center, followed by cyclization to form the spirocyclic diamine.
Q2: Why is the oxalate salt of the final compound prepared?
A2: The oxalate salt is often prepared to improve the handling and stability of the final compound. It typically results in a crystalline solid that is easier to isolate, purify, and store compared to the free base, which may be an oil or a low-melting solid.[3][4] The formation of the oxalate salt is a common strategy for Boc-protected amines to ensure a stable and easily manageable final product.
Q3: Can other protecting groups be used for the nitrogen atoms?
A3: Yes, other protecting groups can be used. The choice of protecting group depends on the overall synthetic strategy and the desired orthogonality. For instance, benzyl (Bn) and 2-nitrobenzenesulfonamide (nosyl) groups have been successfully employed in the synthesis of related diazaspirocycles.[1] The Boc group is widely used due to its stability under many reaction conditions and its ease of removal under acidic conditions.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Standard laboratory safety precautions should always be followed. Specifically, when working with reagents like di-tert-butyl dicarbonate (Boc anhydride), it is important to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), as it can be an irritant. Reactions involving flammable solvents should be conducted away from ignition sources. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate and provides practical solutions.
Problem 1: Low Yield in the Spirocyclization Step
Possible Causes:
-
Incomplete reaction: The reaction time or temperature may be insufficient for the cyclization to go to completion.
-
Side reactions: Competing side reactions, such as polymerization or elimination, can reduce the yield of the desired spirocycle.
-
Steric hindrance: The formation of the spirocyclic ring system can be sterically demanding, leading to a slow or incomplete reaction.
Solutions:
-
Optimize reaction conditions: Systematically vary the reaction temperature, time, and concentration to find the optimal conditions for the cyclization.
-
Choice of base and solvent: The choice of base and solvent can have a significant impact on the reaction outcome. Experiment with different bases (e.g., potassium tert-butoxide, sodium hydride) and solvents (e.g., THF, DMF) to minimize side reactions and improve the yield.
-
High-dilution conditions: Running the reaction at high dilution can favor intramolecular cyclization over intermolecular side reactions.
Problem 2: Difficulty in the Mono-Boc Protection of the Diamine
Possible Causes:
-
Formation of the di-Boc protected product: A common issue is the formation of the di-protected diamine, which can be difficult to separate from the desired mono-protected product.
-
Incomplete reaction: Insufficient Boc anhydride or reaction time can lead to incomplete protection.
Solutions:
-
Control stoichiometry: Carefully control the stoichiometry of the Boc anhydride to favor mono-protection. Using a slight excess of the diamine can also help to minimize the formation of the di-protected product.
-
Slow addition: Adding the Boc anhydride solution slowly to the reaction mixture can improve the selectivity for mono-protection.
-
Alternative methods: Several methods for the selective mono-Boc protection of diamines have been reported and can be adapted for this synthesis.[5][6]
Problem 3: Poor Crystallization of the Oxalate Salt
Possible Causes:
-
Impurities: The presence of impurities can inhibit crystallization.
-
Incorrect solvent system: The choice of solvent for the salt formation is crucial for obtaining a crystalline product.
-
Supersaturation issues: The solution may be too concentrated or too dilute for crystallization to occur.
Solutions:
-
Purify the free base: Ensure the Boc-protected diamine is of high purity before attempting the salt formation. Column chromatography or distillation may be necessary.
-
Solvent screening: Experiment with different solvent systems (e.g., diethyl ether, ethyl acetate, isopropanol) to find the optimal conditions for crystallization.
-
Seeding: Adding a small seed crystal of the desired oxalate salt can induce crystallization.
-
Controlled cooling: Slow and controlled cooling of the solution can promote the formation of well-defined crystals.
Experimental Protocols
Optimized Synthesis of Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate Oxalate
This protocol is a synthesized and optimized procedure based on established methods for the synthesis of related diazaspirocycles.[1][2]
Step 1: Synthesis of the Spirocyclic Diamine
A detailed, multi-step synthesis is required to prepare the core 2,6-diazaspiro[3.5]nonane. A key strategy involves the use of a nosyl-protected intermediate for efficient cyclization and subsequent deprotection.[1]
Step 2: Mono-Boc Protection of 2,6-Diazaspiro[3.5]nonane
-
Dissolve 2,6-diazaspiro[3.5]nonane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride) (1.0-1.1 eq) in the same solvent to the cooled solution over a period of 1-2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate.
Step 3: Formation of the Oxalate Salt
-
Dissolve the purified tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq) in a suitable solvent such as diethyl ether or ethyl acetate.
-
Prepare a solution of oxalic acid (1.0 eq) in the same solvent.
-
Slowly add the oxalic acid solution to the solution of the Boc-protected diamine with stirring.
-
A white precipitate should form upon addition.
-
Stir the suspension at room temperature for 1-2 hours to ensure complete salt formation.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold solvent and dry under vacuum to yield tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate as a white crystalline solid.
Data Presentation
| Step | Product | Typical Yield | Purity (by HPLC) |
| 1 | 2,6-Diazaspiro[3.5]nonane | Variable (multi-step) | >95% |
| 2 | Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate | 70-85% | >98% |
| 3 | Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate | >95% | >99% |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the preparation of the target compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common synthesis issues.
References
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. US20180029994A1 - Process for the preparation of intermediates useful in the synthesis of eluxadoline - Google Patents [patents.google.com]
- 4. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
Byproduct analysis in the synthesis of diazaspiro[3.5]nonane containing molecules
Answering the user's request.## Technical Support Center: Synthesis of Diazaspiro[3.5]nonane-Containing Molecules
A Guide to Byproduct Analysis and Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to navigate the complexities of synthesizing diazaspiro[3.5]nonane derivatives. This scaffold is a cornerstone in modern medicinal chemistry, but its synthesis is not without challenges. This guide is structured as a series of troubleshooting questions and answers, designed to address the specific issues you may encounter at the bench. We will delve into the causality behind byproduct formation and provide robust analytical and purification protocols to ensure the integrity of your synthesis.
Section 1: Troubleshooting Low Yield and Incomplete Reactions
Low product yield is one of the most common frustrations in multi-step organic synthesis. Before investigating complex side reactions, it's crucial to ensure the primary reaction is proceeding optimally.
Question 1: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What are the likely causes and solutions?
Answer: The presence of unreacted starting materials points to issues with reaction kinetics or stoichiometry.[1] Let's break down the common culprits:
-
Reagent Purity and Stoichiometry: Ensure all reactants, especially organometallic reagents or catalysts, are pure and accurately measured. For instance, in syntheses involving in-situ ketene generation, the purity of the base (e.g., triethylamine) is critical.[1]
-
Suboptimal Temperature: Temperature control is paramount. Low temperatures can drastically slow reaction rates, while excessively high temperatures may lead to decomposition of reactants or the desired product.[1] For reactions like the Staudinger cycloaddition, maintaining specific temperature ranges (e.g., below 10°C) has been shown to minimize side reactions.[1]
-
Catalyst Activity: If you are employing a catalyzed reaction, such as a Palladium-catalyzed cross-coupling, ensure the catalyst is active.[2] Phosphine catalysts, for example, can be sensitive to air and may require handling under an inert atmosphere.[3]
-
Anhydrous Conditions: Many steps in heterocyclic synthesis, particularly those involving highly reactive intermediates or organometallics like Lithium Aluminum Hydride (LiAlH₄), are extremely sensitive to moisture.[1][2] Ensure all glassware is oven-dried and solvents are rigorously anhydrous.
Workflow: Addressing Incomplete Conversion Here is a logical workflow to diagnose and solve the issue of incomplete reactions.
Caption: A logical workflow for troubleshooting incomplete reactions.
Section 2: Identification and Mitigation of Common Byproducts
The formation of byproducts is inherent to chemical synthesis. The key is to identify them, understand their formation mechanism, and adjust conditions to minimize their presence.
Question 2: My mass spec data shows an M-2 peak (loss of 2 atomic mass units), and the ¹H NMR has new signals in the vinyl region. What is this byproduct?
Answer: This analytical signature strongly suggests the formation of an olefinic byproduct resulting from an elimination side reaction. This is a known issue in syntheses involving reduction steps, such as a lithium aluminum hydride cyclization, where "transitional reduction olefin impurities" can form.[1][4]
Mechanism of Olefin Byproduct Formation: During a cyclization step, a competing E2 or E1cb elimination pathway can be activated, particularly under basic conditions or at elevated temperatures. Instead of the desired intramolecular nucleophilic attack to form the spirocycle, a proton is abstracted, leading to the formation of a double bond.
Caption: Competing pathways: desired cyclization vs. byproduct elimination.
Troubleshooting Protocol: Olefinic Impurities
-
Confirmation:
-
¹H NMR: Look for characteristic signals in the 5-7 ppm range (vinyl protons).
-
IR Spectroscopy: Identify a C=C stretching band, typically around 1620-1680 cm⁻¹.[1]
-
Mass Spec: Confirm the molecular weight corresponds to the loss of H₂ from the expected product.
-
-
Mitigation Strategies:
-
Temperature Control: Lower the reaction temperature. Elimination reactions often have a higher activation energy than the desired substitution/cyclization, so reducing heat can significantly favor the desired pathway.
-
Base Selection: If a base is used, consider a bulkier, non-nucleophilic base to disfavor the elimination pathway.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as prolonged exposure to reaction conditions can promote side reactions.
-
-
Purification: Olefinic byproducts often have different polarity compared to the saturated spirocycle. They can typically be separated using column chromatography on silica gel.[1][5]
Question 3: My reaction is an aza-Michael addition to form the spirocyclic core, but I'm seeing multiple products with the same mass. What could be happening?
Answer: When using aza-Michael additions, especially with substrates like itaconates, several side reactions can lead to a complex product mixture, including isomers.[6][7]
-
Isomerization of Starting Material: Amines can catalyze the isomerization of the Michael acceptor (e.g., dimethyl itaconate) into unreactive regioisomers like dimethyl mesaconate or citraconate.[7] If this happens, your starting material is being consumed without forming the desired product, leading to lower yields and purification difficulties.
-
Cascade Reactions: If the primary amine and the Michael acceptor have other reactive functional groups, unintended secondary cyclizations can occur. The initially formed secondary amine in the aza-Michael adduct can act as a nucleophile, leading to further intramolecular reactions if a suitable electrophile is present.[6]
-
Diastereomer Formation: The creation of new stereocenters during the addition can lead to a mixture of diastereomers, which may be difficult to separate. The ratio can be influenced by the catalyst, solvent, and temperature.[3]
Analytical Protocol for Isomeric Byproducts
| Technique | Purpose | Expected Observation for Byproducts |
| LC-MS | Initial Assessment | Multiple peaks with the same m/z value, potentially with slightly different retention times.[8] |
| High-Resolution NMR (¹H, ¹³C, COSY, HSQC) | Structure Elucidation | Isomers: Different chemical shifts and coupling constants. Diastereomers: Two sets of peaks for the same core structure.[8][9] |
| Chiral HPLC | Diastereomer/Enantiomer Separation | Separation of stereoisomers into distinct peaks, allowing for quantification of the diastereomeric ratio (d.r.). |
| TLC | Reaction Monitoring & Purification | Different spots may be visible for different isomers if their polarities are sufficiently different.[5] |
Mitigation Strategies for Aza-Michael Additions:
-
Suppress Isomerization: Use low-polarity solvents and lower reaction temperatures to suppress the undesired isomerization of the Michael acceptor.[7]
-
Control Stereoselectivity: For diastereomer issues, screen different catalysts (if applicable) and solvents. Organocatalysts have been shown to provide high levels of stereocontrol in similar transformations.[10]
-
Purification: Careful column chromatography, preparative HPLC, or crystallization may be required to separate complex isomeric mixtures.[5]
Section 3: Frequently Asked Questions (FAQs)
Q1: I see a persistent impurity with a mass of 278.2 in my ESI-MS that doesn't correspond to any expected product or byproduct. What is it? A1: If you are using triphenylphosphine (PPh₃) in any preceding step (e.g., a Staudinger reaction or Mitsunobu reaction), this is almost certainly triphenylphosphine oxide (TPPO). It is a very common and often stubborn byproduct. TPPO can sometimes be removed by trituration with a solvent in which it is poorly soluble, like diethyl ether or hexane, or by specialized column chromatography.[1]
Q2: How can I confirm the spirocyclic structure and rule out a fused-ring isomer? A2: This is an excellent and crucial question. The definitive method is X-ray crystallography. However, for routine analysis, advanced NMR techniques are powerful. Specifically, a Heteronuclear Multiple Bond Correlation (HMBC) experiment will show long-range (2-3 bond) correlations between protons and carbons. For a spiro-carbon, you should see correlations from the protons on the adjacent carbons of both rings to the central quaternary spiro-carbon, which is a unique signature that is absent in a fused-ring system.
Q3: My final compound is a salt (e.g., hydrochloride). What is the best way to purify it? A3: Salts are often highly polar and may not be amenable to standard silica gel chromatography. Recrystallization is the preferred method for purifying crystalline salts.[5] Alternatively, ion-exchange chromatography or reverse-phase chromatography (C18) using a suitable mobile phase (e.g., water/acetonitrile with a modifier like TFA or formic acid) can be effective.
References
- Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one. Benchchem.
- Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
- Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.
- Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. Benchchem.
- Technical Support Center: Efficient Synthesis of 7-Azaspiro[3.5]nonane. Benchchem.
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
- The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing).
- The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU.
- An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itacon
- Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.
- Analytical strategies for identifying drug metabolites. PubMed.
- Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction.
- Analytical techniques for biopharmaceutical development.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up and Purification of Reactions Involving Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate Oxalate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you refine your work-up procedures and overcome common challenges encountered during your experiments. The information presented here is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.
Understanding the Reagent: Key Characteristics
Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate is a valuable building block in medicinal chemistry due to its rigid spirocyclic core and the presence of a Boc-protected secondary amine and a free secondary amine. The oxalate salt form offers improved stability and handling properties compared to the free base. However, the presence of the Boc protecting group and the oxalate counterion introduces specific considerations for reaction work-up and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate in a question-and-answer format.
Q1: My reaction is complete, but I'm unsure about the best general work-up procedure to isolate my product. Where should I start?
A1: A general extractive work-up followed by purification is the most common and effective approach. The goal is to remove the oxalate salt, unreacted starting materials, and any reaction byproducts.
Here is a detailed, field-proven protocol that can be adapted for many common reactions, such as N-alkylation or N-acylation of the free secondary amine:
Experimental Protocol: General Extractive Work-up
-
Quenching the Reaction:
-
Cool the reaction mixture to room temperature.
-
If the reaction was performed in a polar aprotic solvent like DMF or DMSO, it is advisable to dilute the reaction mixture with a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) before aqueous work-up to ensure efficient extraction of the desired product.
-
-
Aqueous Wash to Remove Oxalate:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). This basic wash will neutralize and remove the oxalic acid. Repeat the wash 2-3 times.
-
Causality: The basic wash deprotonates the oxalic acid, forming a water-soluble oxalate salt that partitions into the aqueous layer.
-
-
Brine Wash:
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).
-
Causality: This step helps to remove any remaining water from the organic layer and breaks up emulsions that may have formed during the basic wash.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can then be purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of your product. A common starting point is a gradient of ethyl acetate in hexanes. For more polar products, a small percentage of methanol or triethylamine in DCM or EtOAc may be necessary.
-
Q2: I'm performing an N-acylation reaction. What are the common side products I should be aware of?
A2: In N-acylation reactions, several side products can form, complicating purification.
-
Double Acylation: If the reaction conditions are too harsh or if an excess of the acylating agent is used, you may observe acylation of both the desired secondary amine and the nitrogen of the Boc-carbamate.
-
Unreacted Starting Material: Incomplete reactions will leave unreacted Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate.
-
Byproducts from the Acylating Agent: Depending on the acylating agent used (e.g., acyl chloride, acid anhydride), you may have corresponding carboxylic acid or other byproducts.
Troubleshooting:
-
Control Stoichiometry: Use a controlled amount of the acylating agent (typically 1.0-1.2 equivalents).
-
Monitor the Reaction: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction progress and avoid prolonged reaction times that could lead to side reactions.
-
Purification Strategy: Flash chromatography is generally effective at separating the desired mono-acylated product from starting material and di-acylated byproducts.
Q3: My N-alkylation reaction is sluggish. Could the oxalate counterion be interfering?
A3: Yes, the oxalate counterion can influence the reactivity of the free amine. The oxalate dianion can form a salt with the secondary amine, reducing its nucleophilicity.
Troubleshooting:
-
Addition of a Base: The addition of a non-nucleophilic base is often necessary to free the amine and drive the alkylation reaction to completion. Common choices include triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃).
-
Choice of Solvent: The choice of solvent can also play a role. Aprotic polar solvents such as acetonitrile or DMF can help to solvate the ions and promote the reaction.
Q4: I'm having trouble removing the oxalate byproducts from my reaction mixture. What are some alternative methods?
A4: If a simple basic wash is insufficient, consider these alternative strategies.
-
Precipitation of Calcium Oxalate: After the initial reaction, you can add a solution of calcium chloride (CaCl₂) in water. Calcium oxalate is highly insoluble and will precipitate out of the solution, allowing for its removal by filtration.[1]
-
Solvent Extraction with Specific Reagents: For challenging separations, solvent extraction using reagents like tri-n-octylamine or tributyl phosphate (TBP) has been shown to be effective for removing oxalic acid from aqueous solutions.[2]
Q5: During Boc deprotection with a strong acid like TFA, I'm observing unexpected byproducts. What could be happening?
A5: Boc deprotection generates a reactive tert-butyl cation, which can lead to side reactions. [3]
-
Alkylation of Nucleophilic Residues: If your molecule contains other nucleophilic groups (e.g., indoles, thiols), they can be alkylated by the tert-butyl cation.
-
Trifluoroacetylation: The newly liberated amine can sometimes be acylated by trifluoroacetic anhydride, which can be present as an impurity in TFA.
Troubleshooting:
-
Use of Scavengers: Include a scavenger in your deprotection cocktail to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), anisole, or thioanisole.
-
Alternative Deprotection Methods: For acid-sensitive substrates, consider milder deprotection conditions. A solution of HCl in an organic solvent like dioxane or methanol is often a good alternative to neat TFA.[4]
Data & Diagrams
Solvent Properties for Work-up and Purification
The selection of appropriate solvents is critical for successful extraction and chromatography. The following table provides a summary of the properties of common laboratory solvents to aid in your decision-making.
| Solvent | Polarity Index | Boiling Point (°C) | Water Solubility | Common Uses in Work-up |
| Hexanes | 0.1 | 69 | Insoluble | Eluent for non-polar compounds |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | 8.3 g/100 mL | Extraction solvent, eluent |
| Dichloromethane (DCM) | 3.1 | 40 | 1.3 g/100 mL | Extraction solvent, eluent |
| Methanol (MeOH) | 5.1 | 65 | Miscible | Polar co-solvent in eluent |
| Acetonitrile (ACN) | 5.8 | 82 | Miscible | Reaction solvent |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | Miscible | Reaction solvent |
Data compiled from various sources, including Organometallics Solvent Miscibility and Polarity Chart.[5]
Visualizing the Work-up Workflow
The following diagram illustrates a typical workflow for the work-up and purification of a reaction involving Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate.
Caption: A generalized workflow for the work-up and purification process.
Logical Flow for Troubleshooting Impurities
This diagram outlines a decision-making process for identifying and addressing common impurities.
Caption: A decision tree for troubleshooting common impurities.
References
-
Supporting Information for 2,6-Diazaspiro[3.3]heptanes. Available at: [Link]
- Aref, R., & Virolainen, S. (2023). Recovery of oxalic acid from hydrochloric acid by solvent extraction.
-
Chemistry Stack Exchange. (2020). The most convenient process to purify Oxalic Acid up to a high level of purity. Available at: [Link]
- Cheraiet, Z., Ouarna, S., Hessainia, S., Berredjem, M., & Aouf, N. E. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 3(3), 193-198.
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
- Ha, H. J., Lee, S. K., & Park, Y. S. (2007). Selective Mono-BOC Protection of Diamines.
-
ResearchGate. (n.d.). TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of oxoindole-derived α-aryl-β-amino acids. Available at: [Link]
- Feroci, M., Chiarotto, I., d'Acquarica, I., Gasparrini, F., & Inesi, A. (2017). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 22(11), 1896.
- Barbero, N., & Barolo, C. (2021). The Multiple Facets of Oxalate Dianion in Photochemistry. Chemistry–A European Journal, 27(64), 15933-15943.
- Kégl, T., & Kégl, T. (2020).
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available at: [Link]
- Google Patents. (n.d.). CN113214256A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
ResearchGate. (n.d.). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Available at: [Link]
-
ResearchGate. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Available at: [Link]
-
Organometallics. (n.d.). Solvent Miscibility and Polarity Chart. Available at: [Link]
- Mroue, K. H., Park, S., Getmanenko, Y. A., Tseitlin, M., & Tchaikovskaya, T. (2022). Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. The Journal of organic chemistry, 87(1), 633–640.
-
ResearchGate. (n.d.). Crystal chemical role of oxalate and malonate ions. Available at: [Link]
Sources
- 1. chemtips.wordpress.com [chemtips.wordpress.com]
- 2. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. organometallics.it [organometallics.it]
Validation & Comparative
Comparison of diazaspiro[3.5]nonane linkers with other PROTAC linkers
A Comparative Guide to Diazaspiro[3.5]nonane Linkers and Other PROTAC Linkers for Drug Discovery Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that engages an E3 ligase, and a chemical linker that connects the two.[3] While much attention is often given to the design of the POI and E3 ligase ligands, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's overall efficacy, influencing ternary complex formation, selectivity, and pharmacokinetic properties.[4]
This guide provides an in-depth comparison of diazaspiro[3.5]nonane linkers with other commonly used PROTAC linkers, such as polyethylene glycol (PEG) and alkyl chains. We will delve into the structural and functional implications of linker choice, supported by experimental data and detailed protocols to aid researchers in the rational design of novel protein degraders.
The Pivotal Role of the Linker in PROTAC Efficacy
The linker's primary role is to bridge the POI and E3 ligase ligands, enabling the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[5] The geometry and stability of this complex are highly dependent on the linker's characteristics. An optimal linker will orient the POI and E3 ligase in a manner that facilitates efficient ubiquitin transfer, while a suboptimal linker can lead to steric clashes or unproductive binding modes.[3] Furthermore, the linker significantly impacts the physicochemical properties of the PROTAC, such as solubility and cell permeability, which are crucial for its therapeutic potential.[6]
A Comparative Analysis of PROTAC Linker Classes
PROTAC linkers can be broadly classified into two main categories: flexible and rigid.[7] The choice between these classes has profound implications for the biological activity and drug-like properties of the resulting PROTAC.
Flexible Linkers: PEG and Alkyl Chains
Flexible linkers, predominantly composed of polyethylene glycol (PEG) or simple alkyl chains, have been widely used in early PROTAC development due to their synthetic tractability and the ease with which their length can be modulated.[3][8]
-
Polyethylene Glycol (PEG) Linkers: PEG linkers are hydrophilic and can improve the aqueous solubility of PROTACs, which are often large and lipophilic molecules.[9] Their flexibility allows the PROTAC to adopt multiple conformations, potentially increasing the likelihood of forming a productive ternary complex.[10] However, this high flexibility can also come with an entropic penalty upon binding, which may decrease the stability of the ternary complex.[3]
-
Alkyl Chains: Simple hydrocarbon chains are another common type of flexible linker. They are synthetically accessible and generally more metabolically stable than PEG linkers.[9] However, their hydrophobic nature can negatively impact the solubility of the PROTAC.[11]
While flexible linkers have proven effective in many instances, their lack of conformational constraint can lead to unpredictable binding modes and potentially off-target effects.
Rigid Linkers: The Case for Conformational Constraint
In recent years, there has been a growing interest in the use of rigid linkers to improve the potency, selectivity, and pharmacokinetic properties of PROTACs.[1] Rigid linkers, which often incorporate cyclic structures such as piperazines, piperidines, or spirocycles, offer several potential advantages:
-
Pre-organization for Ternary Complex Formation: By reducing the number of rotatable bonds, rigid linkers can pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[3]
-
Improved Selectivity: The conformational constraints imposed by a rigid linker can disfavor the formation of off-target ternary complexes, leading to improved selectivity.[3]
-
Enhanced Physicochemical Properties: Rigid linkers can lead to improved metabolic stability and, in some cases, enhanced cell permeability.[12]
A Closer Look at Diazaspiro[3.5]nonane Linkers
Diazaspiro[3.5]nonane is a spirocyclic scaffold that has emerged as a promising rigid linker for PROTAC design.[12] Its unique three-dimensional structure provides a high degree of conformational rigidity, which can be advantageous for optimizing PROTAC performance.[7]
While direct, head-to-head comparative studies with other linker types are still limited in the published literature, the known benefits of rigid linkers allow us to infer the potential advantages of incorporating a diazaspiro[3.5]nonane moiety into a PROTAC. These spiro-based linkers are designed to enhance the stability of PROTACs by stabilizing their structural and metabolic properties.[12] By constraining the linker's conformation, diazaspiro[3.5]nonane can help to lock the PROTAC in an active conformation that promotes the formation of a stable and productive ternary complex.[7] This can translate to increased degradation potency and efficiency.[12]
Furthermore, the introduction of a rigid spirocyclic scaffold can improve the metabolic stability of the PROTAC by shielding it from enzymatic degradation.[12] The defined exit vectors of the diazaspiro[3.5]nonane scaffold also allow for precise control over the spatial orientation of the POI and E3 ligase ligands.
Comparative Summary of Linker Properties
| Feature | Diazaspiro[3.5]nonane Linkers | PEG Linkers | Alkyl Linkers |
| Flexibility | Rigid | Flexible | Flexible |
| Solubility | Can be modulated based on substitution | Generally hydrophilic, improves aqueous solubility | Generally hydrophobic, can decrease aqueous solubility |
| Metabolic Stability | Potentially high | Can be susceptible to metabolism | Generally high |
| Ternary Complex Formation | May pre-organize for favorable binding, reducing entropic penalty | High conformational freedom may increase the chance of productive interactions, but can have an entropic cost | High conformational freedom, similar to PEG, but with different physicochemical properties |
| Synthesis | More complex, but building blocks are commercially available | Readily available with various functional groups | Synthetically straightforward |
| Key Advantage | Conformational rigidity leading to potentially higher potency and selectivity | Improved solubility and biocompatibility | Synthetic simplicity and metabolic stability |
Experimental Protocols for PROTAC Linker Evaluation
The systematic evaluation of different linkers is crucial for optimizing PROTAC performance. The following are detailed protocols for key experiments to compare the efficacy of PROTACs with diazaspiro[3.5]nonane linkers to those with other linkers.
Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the proximity of the target protein and the E3 ligase in the presence of a PROTAC.
Materials:
-
Purified, tagged (e.g., His-tagged) POI
-
Purified, tagged (e.g., GST-tagged) E3 ligase complex
-
Lanthanide-labeled anti-tag antibody (e.g., Tb-anti-His)
-
Fluorescently-labeled anti-tag antibody (e.g., FITC-anti-GST)
-
PROTACs with different linkers
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well, low-volume, non-binding plates
Procedure:
-
Prepare a solution containing the POI and the Tb-anti-His antibody in assay buffer.
-
Prepare a solution containing the E3 ligase complex and the FITC-anti-GST antibody in assay buffer.
-
Dispense a small volume (e.g., 5 µL) of the POI/antibody solution into the wells of the 384-well plate.
-
Add serial dilutions of the PROTACs to the wells.
-
Add an equal volume (e.g., 5 µL) of the E3 ligase/antibody solution to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor/Donor) and plot it against the PROTAC concentration to determine the ternary complex formation.
Cellular Protein Degradation Assay (Western Blot)
This assay quantifies the reduction in the levels of the target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTACs with different linkers
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PROTACs or DMSO for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities to determine the extent of protein degradation.
Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
This assay assesses the passive permeability of a PROTAC across an artificial membrane.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
PROTACs with different linkers
-
PBS buffer (pH 7.4)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution.
-
Add the PROTAC solutions to the wells of the donor plate.
-
Fill the wells of the acceptor plate with PBS buffer.
-
Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.
-
Incubate the plate assembly at room temperature for a specified time (e.g., 4-16 hours).
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the permeability coefficient (Pe) using the appropriate formula.
Visualizing the PROTAC Mechanism and Experimental Workflow
Caption: The PROTAC Mechanism of Action.
Caption: Experimental Workflow for Linker Comparison.
Conclusion
The choice of linker is a critical decision in the design of a PROTAC, with profound implications for its therapeutic potential. While flexible linkers like PEG and alkyl chains have been the workhorses of the field, the emergence of rigid linkers, such as those based on the diazaspiro[3.5]nonane scaffold, offers exciting new possibilities for enhancing PROTAC potency, selectivity, and drug-like properties. The conformational constraint provided by these rigid linkers can pre-organize the PROTAC for optimal ternary complex formation, a key determinant of degradation efficiency. As the field of targeted protein degradation continues to mature, the rational design of linkers, informed by systematic experimental evaluation, will be paramount to the development of the next generation of PROTAC-based therapeutics.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312. [Link]
-
Yuan, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]
-
Gabizon, R., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem, 17(11), e202200110. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,7-Diazaspiro[3.5]nonane. In PubChem Compound Database. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312. [Link]
-
Shagidullin, R. R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(5), 381-390. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. explorationpub.com [explorationpub.com]
- 3. chempep.com [chempep.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. precisepeg.com [precisepeg.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of 3D Scaffolds: A Comparative Guide to Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate vs. Piperazine in Modern Drug Discovery
Introduction: Beyond Flatland in Medicinal Chemistry
For decades, the piperazine ring has been a cornerstone of medicinal chemistry, earning its status as a "privileged scaffold" due to its synthetic tractability and favorable influence on aqueous solubility and pharmacokinetic profiles.[1][2] This six-membered heterocycle, with its two basic nitrogen atoms, is a familiar motif in numerous FDA-approved drugs across a wide spectrum of therapeutic areas.[3][4] However, the contemporary drive in drug discovery is to "escape from flatland"—a strategic pivot away from planar, two-dimensional structures towards more complex, three-dimensional (3D) molecular architectures.[5] This shift is fueled by the pursuit of compounds with higher potency, improved selectivity, and novel intellectual property.
It is within this context that spirocyclic scaffolds, such as Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate, have garnered significant interest.[6][7] These rigid, 3D structures offer a pre-organized conformation that can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced affinity.[5][7] This guide provides an in-depth, objective comparison of the classic piperazine scaffold with the emerging 2,6-diazaspiro[3.5]nonane core, offering researchers and drug development professionals the data and experimental insights needed to select the optimal scaffold for their specific applications.
Structural and Physicochemical Properties: A Tale of Two Geometries
The fundamental difference between piperazine and the 2,6-diazaspiro[3.5]nonane core lies in their topology. Piperazine adopts a flexible chair conformation, while the diazaspiro[3.5]nonane scaffold features a quaternary spiro-carbon atom that locks an azetidine ring and a piperidine ring in a rigid, near-orthogonal orientation. This structural distinction has profound implications for their physicochemical properties.
Diagram 1: Structural Comparison of Scaffolds
Caption: 2D structures of Piperazine and the 2,6-Diazaspiro[3.5]nonane core.
Table 1: Comparison of Physicochemical Properties
| Property | Piperazine | Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate | Rationale & Implication |
| Molecular Weight ( g/mol ) | 86.14 | 226.32 (Boc-protected) | The Boc-protected spirocycle has a higher MW, a factor to consider in lead optimization. |
| Topology | Flexible 6-membered ring | Rigid spirocyclic system (4- and 6-membered rings) | Rigidity can improve binding affinity by pre-organizing substituents and reducing conformational entropy loss upon binding.[7] |
| pKa | pKa₁: 9.73pKa₂: 5.35[4] | Higher than piperazine (predicted) | Increased basicity of azaspirocycles can enhance aqueous solubility and reduce logD, improving pharmacokinetic properties.[9] |
| LogP | -1.5 (experimental)[6] | ~1.1 (XLogP3 for 2,7-isomer)[2] | The parent piperazine is highly hydrophilic. The spirocycle's lipophilicity is higher but can be tuned. The key metric is logD, which is often lower for spirocycles at pH 7.4 due to higher pKa.[9] |
| Fsp³ | 1.0 | 1.0 | A high Fsp³ count is associated with greater clinical success, likely due to improved physicochemical properties.[6] |
Synthetic Accessibility and Derivatization
A key advantage of piperazine is its straightforward and versatile chemistry. The two secondary amines can be selectively functionalized through well-established protocols like reductive amination, acylation, or arylation, allowing for rapid library synthesis and structure-activity relationship (SAR) exploration.[10]
The synthesis of spirocyclic scaffolds like Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate is inherently more complex, often requiring multi-step sequences.[11] However, the mono-Boc protected version of the title compound provides a valuable starting point for drug discovery. The Boc group directs initial functionalization to the secondary amine of the piperidine ring. Subsequent deprotection of the Boc group then allows for orthogonal derivatization of the azetidine nitrogen, providing access to diverse chemical space.
Diagram 2: General Workflow for Scaffold Derivatization and Evaluation
Caption: Typical workflow for scaffold derivatization in a drug discovery program.
Experimental Protocols
Protocol 1: Reductive Amination of Piperazine (Example)
This protocol describes a general procedure for the mono-N-alkylation of piperazine.
-
Reaction Setup: To a solution of piperazine (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE), add the desired aldehyde or ketone (1.0-1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate. Acetic acid may be added as a catalyst.
-
Reduction: Slowly add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Protocol 2: Boc Deprotection of Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate Derivatives
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine on the azetidine ring.
-
Reaction Setup: Dissolve the N-Boc protected diazaspiro[3.5]nonane derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and methanol.
-
Acid Addition: Add an excess of a strong acid. Commonly used acids include trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or hydrochloric acid (e.g., 4M HCl in 1,4-dioxane).[12]
-
Reaction: Stir the solution at room temperature for 1-4 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Solvent Removal: Upon completion, remove the solvent and excess acid under reduced pressure.
-
Isolation: The resulting amine salt can often be precipitated by the addition of a non-polar solvent like diethyl ether.[12] Alternatively, neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the free amine into an organic solvent for further use or purification.
Impact on Pharmacokinetics and Medicinal Chemistry Applications
The choice between these scaffolds can significantly impact a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Piperazine: Its inherent hydrophilicity often improves aqueous solubility, which is beneficial for oral bioavailability.[1][9] However, the piperazine ring can be susceptible to metabolism by cytochrome P450 enzymes, sometimes leading to N-dealkylation or ring oxidation.
-
Diazaspiro[3.5]nonane: The introduction of a spirocyclic core has been shown to improve metabolic stability.[13] The rigid 3D structure can shield adjacent functional groups from metabolic enzymes. Furthermore, as noted, the increased basicity often leads to a favorable reduction in lipophilicity (logD), which can mitigate off-target effects and improve the overall ADME profile.[9][13]
Table 2: Case Studies and Applications
| Scaffold | Drug/Candidate Example | Therapeutic Target/Area | Key Advantage of Scaffold |
| Piperazine | Imatinib (Gleevec®) | Bcr-Abl Tyrosine Kinase / Oncology | The terminal N-methylpiperazine group confers high water solubility, enabling oral formulation and bioavailability.[10] |
| Piperazine | Ziprasidone (Geodon®) | Serotonin & Dopamine Receptors / Antipsychotic | Acts as a versatile linker and provides basicity crucial for interaction with aminergic GPCRs.[3] |
| Diazaspiro[3.3]heptane (analogue) | Olaparib Analogue | PARP-1 / Oncology | Replacement of a piperazine in Olaparib with a 2,6-diazaspiro[3.3]heptane significantly improved selectivity for PARP-1 and reduced cytotoxicity.[13] |
| Azaspiro[3.3]heptane (analogue) | MCHr1 Antagonist | MCHr1 / Metabolic Disorders | Exchanging a morpholine for an azaspirocycle lowered logD values and improved both metabolic stability and selectivity against the hERG channel.[6] |
Conclusion and Future Perspectives
The choice between piperazine and a spirocyclic alternative like Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate is a strategic decision in drug design, representing a trade-off between established utility and innovative potential.
-
Piperazine remains an invaluable scaffold, particularly when synthetic speed, high aqueous solubility, and established chemical space are priorities. Its flexible nature and well-understood derivatization chemistry make it a go-to choice for rapid lead generation and optimization.[1][10]
-
Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate represents the next generation of diamine scaffolds. Its primary advantages—inherent 3D structure, conformational rigidity, and the potential for improved metabolic stability and selectivity—make it an excellent choice for tackling challenging biological targets or for developing best-in-class molecules where novelty and enhanced properties are critical.[6][8][13]
Ultimately, the decision rests on the specific goals of the research program. For projects requiring a rapid exploration of SAR with a focus on solubility, piperazine is a reliable and efficient choice. For programs aiming to optimize potency, enhance selectivity, improve metabolic stability, or secure novel intellectual property, the investment in the more complex synthesis of a spirocyclic scaffold is a compelling and forward-looking strategy.
References
-
Galdino, F., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Available from: [Link]
-
GOMTSYAN, A. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. Available from: [Link]
-
Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385. Available from: [Link]
-
Zheng, Y.J., & Tice, C.M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Spirocyclic Compounds in Modern Drug Discovery. Available from: [Link]
-
Carreira, E. M., & Stepan, A. F. (2016). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 11(1), 1-5. Available from: [Link]
-
Stepan, A. F., et al. (2016). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available from: [Link]
-
Voss, F., et al. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. The Royal Society of Chemistry. Available from: [Link]
-
Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(9), 1305–1311. Available from: [Link]
-
PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. Available from: [Link]
-
Stepan, A. F., et al. (2012). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Organic Letters, 14(6), 1556–1559. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. uregina.ca [uregina.ca]
- 5. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate(2:1) | 1523571-08-5 [chemicalbook.com]
- 8. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]
- 9. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. rsc.org [rsc.org]
- 13. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
A Comparative Guide to the Conformational Analysis of Diazaspiro[3.5]nonane Derivatives and Linear Linkers in Drug Discovery
In the intricate process of drug design, the three-dimensional shape of a molecule is paramount. The ability of a small molecule to selectively bind to a biological target is profoundly influenced by its conformational preferences. This guide provides an in-depth comparison between rigid diazaspiro[3.5]nonane scaffolds and traditional flexible linear linkers, offering a technical exploration for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of conformational analysis, present supporting experimental data, and outline validated protocols to underscore the strategic advantages of employing conformationally constrained systems.
The Central Challenge: Conformational Freedom and its Price
The journey of a drug from administration to its target is a thermodynamic odyssey. For a ligand to bind effectively, it must adopt a specific conformation—the "bioactive conformation"—that is complementary to the binding site of its target protein. Linear linkers, such as simple alkyl chains or polyethylene glycols, are characterized by a high number of rotatable bonds. This flexibility allows them to adopt a multitude of conformations in solution.
However, this conformational promiscuity comes at a significant entropic cost. Upon binding, the linker is forced to "freeze" into a single, ordered state. This loss of conformational entropy is thermodynamically unfavorable and can substantially decrease the binding affinity of the molecule.[1] Furthermore, the ability to adopt numerous shapes increases the likelihood of binding to off-targets, potentially leading to undesirable side effects.
Key Insight: The central challenge with flexible linkers is overcoming the entropic penalty required to pre-organize the molecule for binding.[1] This thermodynamic hurdle can be the difference between a potent drug candidate and a developmental failure.
Diazaspiro[3.5]nonane: A Paradigm of Rigidity and Pre-organization
In stark contrast to their linear counterparts, spirocyclic systems, particularly diazaspiro[3.5]nonane, offer a solution to the entropy problem. This scaffold is defined by a central quaternary carbon atom that joins a cyclobutane and a piperidine ring.[2][3] This unique spirocyclic fusion point locks the two rings in a nearly perpendicular orientation, drastically reducing the number of accessible conformations.
The inherent rigidity of the diazaspiro[3.5]nonane core means that the exit vectors—the points from which substituents are attached—are held in a well-defined, three-dimensional arrangement.[4] This pre-organization significantly reduces the entropic penalty upon binding, as the molecule exists in a state that is already close to its bioactive conformation.[1][5] This structural constraint is a powerful tool in modern medicinal chemistry, enabling the design of highly selective and potent ligands.[2][6]
The diagram below illustrates the vast conformational space available to a simple linear diamine linker compared to the constrained nature of a diazaspiro[3.5]nonane scaffold.
Figure 1: Conformational Flexibility Comparison. A linear linker can adopt numerous shapes due to bond rotation, while the spirocyclic nature of diazaspiro[3.5]nonane locks it into a well-defined 3D structure.
A Quantitative Comparison: Physicochemical and Structural Properties
To objectively compare these two classes of linkers, we can examine key physicochemical and structural properties that are critical in drug design.
| Property | Representative Linear Linker (1,4-Diaminobutane) | Diazaspiro[3.5]nonane Derivative | Rationale & Implication |
| Molecular Weight ( g/mol ) | 88.15 | ~154.25 (for 7-Ethyl-2,7-diazaspiro[3.5]nonane)[2] | Spirocycles introduce more complexity and mass, which must be balanced for drug-like properties. |
| Number of Rotatable Bonds | 3 | 1 (e.g., N-ethyl group) | A lower number of rotatable bonds correlates with reduced conformational entropy loss upon binding, favoring higher affinity. |
| Topological Polar Surface Area (TPSA) | 52.04 Ų | 24.1 Ų (for 2,7-diazaspiro[3.5]nonane)[3] | Lower TPSA often correlates with better cell permeability and oral bioavailability. |
| Predicted XLogP3 | -1.4 | -0.3 (for 2,7-diazaspiro[3.5]nonane)[3] | Spirocycles can increase lipophilicity, which influences solubility, permeability, and metabolism. |
| 3D Character (sp³ fraction) | 1.0 | High (~0.8) | High sp³ character is desirable for escaping the "flatland" of traditional aromatic drugs, improving solubility and reducing off-target effects.[7][8] |
Note: Values are for parent structures and will change with substitution. The trends, however, remain illustrative.
Experimental Validation: Protocols for Conformational Analysis
The theoretical advantages of a rigid scaffold must be confirmed through rigorous experimental and computational analysis. Here, we outline the core, self-validating methodologies.
NMR is a powerful technique for determining the solution-state conformation of molecules.[9][10][11] The Nuclear Overhauser Effect (NOE), which detects through-space interactions between protons that are close to each other (< 5 Å), is particularly informative for rigid systems.[12]
Protocol: 2D NOESY/ROESY for Diazaspiro[3.5]nonane Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the purified diazaspiro[3.5]nonane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of ~10-20 mM.
-
Acquisition: Acquire a standard proton (¹H) NMR spectrum to assign chemical shifts. Subsequently, run a 2D NOESY (or ROESY for intermediate-sized molecules) experiment. A mixing time of 300-800 ms is typically a good starting point for NOESY.
-
Analysis & Causality:
-
Expected Cross-Peaks: For a diazaspiro[3.5]nonane, we expect to see strong NOE cross-peaks between protons that are held in close proximity by the rigid scaffold. For instance, axial protons on one face of the piperidine ring should show NOEs to specific protons on the cyclobutane ring.
-
Absence of Cross-Peaks: Conversely, the absence of NOEs between distant protons confirms the lack of conformational averaging that would be seen in a flexible linear linker.
-
Self-Validation: The observed pattern of NOE correlations serves as a "fingerprint" for the specific, rigid conformation. If the observed NOEs are inconsistent with the predicted low-energy conformation from computational models, the structural hypothesis must be revisited.
-
X-ray crystallography provides the definitive, atomic-resolution structure of a molecule in its solid state.[13][14] While it represents a single conformation, it is considered the gold standard for structural validation and provides an unambiguous picture of bond lengths, angles, and the overall 3D arrangement.
Workflow for Structural Confirmation
-
Crystallization: Grow a single, high-quality crystal of the diazaspiro[3.5]nonane derivative. This is often the most challenging step and requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount the crystal and expose it to a focused beam of X-rays. The resulting diffraction pattern is collected.[13]
-
Structure Solution & Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final structure.
-
Authoritative Grounding: The solved crystal structure provides irrefutable evidence of the scaffold's rigid geometry. This experimental structure can then be used to validate the accuracy of the force fields and methods used in computational modeling.[14]
Computational methods are indispensable for exploring the potential energy surface of a molecule and identifying its low-energy (most probable) conformations.[15][16][17]
Protocol: Conformational Search and Energy Minimization
Figure 2: Computational Workflow for Conformational Analysis. A systematic approach to identify the most stable molecular conformations.
-
Structure Input: Build the 2D structure of the molecule of interest (both the spirocycle and a comparable linear linker) and generate an initial 3D structure.
-
Conformational Search: Perform a robust conformational search using a method like Monte Carlo Multiple Minimum (MCMM) or Low-Mode Molecular Dynamics (LMMD).[16] For the linear linker, this will generate thousands of unique conformations. For the diazaspiro[3.5]nonane, it will generate very few, primarily differing in the piperidine ring's chair/boat forms or substituent orientation.
-
Energy Minimization: Subject each generated conformer to high-level quantum mechanics calculations (e.g., Density Functional Theory, DFT) to obtain accurate geometries and relative energies.[18]
-
Analysis & Trustworthiness:
-
Linear Linker: The analysis will reveal a flat energy landscape with many low-energy conformers, confirming its flexibility.
-
Diazaspiro[3.5]nonane: The analysis will show one or very few distinct low-energy minima, often separated by high energy barriers, confirming its rigidity. The results validate the "pre-organized" nature of the scaffold.
-
Conclusion: Strategic Application in Drug Design
The choice between a flexible and a rigid linker is a strategic decision in drug design, not a matter of absolute superiority.[19][20][21]
-
Linear linkers are valuable in the early stages of discovery for rapidly exploring the required distance and vector space between two pharmacophores. Their synthetic accessibility allows for the quick generation of libraries to establish initial structure-activity relationships (SAR).[22]
-
Diazaspiro[3.5]nonane derivatives and other rigid scaffolds are powerful tools for lead optimization.[6][23] By replacing a flexible linker with a rigid one that mimics the known bioactive conformation, medicinal chemists can achieve significant gains in potency, selectivity, and metabolic stability, ultimately leading to superior drug candidates.[4]
This guide has demonstrated that while linear linkers offer flexibility, the conformationally constrained diazaspiro[3.5]nonane scaffold provides a distinct thermodynamic advantage by reducing the entropic cost of binding. Through a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, the rigid nature of this scaffold can be unequivocally validated, making it an authoritative choice for developing next-generation therapeutics.
References
-
The Influence of Rigid or Flexible Linkage Between Two Ligands on the Effective Affinity and Avidity for Reversible Interactions With Bivalent Receptors. Journal of Molecular Recognition. [Link]
-
Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. Angewandte Chemie International Edition. [Link]
-
Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry. [Link]
-
Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N -Alkoxyamides. ResearchGate. [Link]
-
Rigid Linkers for Bioactive Peptides. Bioconjugate Chemistry. [Link]
-
The flexibility–complementarity dichotomy in receptor–ligand interactions. Chemical Science. [Link]
-
Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. National Institutes of Health (NIH). [Link]
-
Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. Semantic Scholar. [Link]
-
Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations. ResearchGate. [Link]
-
Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. National Institutes of Health (NIH). [Link]
-
Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. [Link]
-
NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]
-
Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling. [Link]
-
Nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
E ff ects of linker rigidity on cell response. (a) Chemical structures... ResearchGate. [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]
-
Conformational analysis of macrocycles: comparing general and specialized methods. Journal of Computer-Aided Molecular Design. [Link]
-
What you need to know Rigid linkers Flexible linkers Semi-flexible linkers. iGEM. [Link]
-
Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science. [Link]
-
2,7-Diazaspiro[3.5]nonane. PubChem. [Link]
-
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. [Link]
-
Linker Design. SpiroChem. [Link]
-
Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. Central Washington University. [Link]
-
Comparison of each drug-linkers. ResearchGate. [Link]
-
Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. [Link]
-
Diazocinones: synthesis and conformational analysis. National Institutes of Health (NIH). [Link]
-
Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters. MDPI. [Link]
-
Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI. [Link]
-
Conformation Analysis and Stereodynamics of Symmetrically ortho-Disubstituted Carvacrol Derivatives. MDPI. [Link]
Sources
- 1. The flexibility–complementarity dichotomy in receptor–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2,7-Diazaspiro[3.5]nonane | C7H14N2 | CID 21692407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The influence of rigid or flexible linkage between two ligands on the effective affinity and avidity for reversible interactions with bivalent receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. auremn.org.br [auremn.org.br]
- 11. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Conformational analysis of macrocycles: comparing general and specialized methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. "Conformational analysis of selected [2.2]heterophanes: A comparison of" by Massimo D. Bezoari and Carly Bourgeois [digitalcommons.cwu.edu]
- 18. researchgate.net [researchgate.net]
- 19. static.igem.org [static.igem.org]
- 20. Linker Design | SpiroChem [spirochem.com]
- 21. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 22. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 23. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability Landscape: A Comparative Guide to the In Vitro Assessment of Molecules Containing the Diazaspiro[3.5]nonane Moiety
For researchers, scientists, and drug development professionals, the quest for metabolically robust and chemically stable drug candidates is a paramount challenge. The strategic incorporation of novel structural motifs is a key approach to overcoming these hurdles. Among the rising stars in medicinal chemistry are spirocyclic scaffolds, with the diazaspiro[3.5]nonane moiety gaining significant attention for its potential to enhance drug-like properties. This guide provides an in-depth, comparative analysis of the in vitro stability of molecules containing this scaffold, supported by detailed experimental protocols and data.
The diazaspiro[3.5]nonane core, a unique three-dimensional structure, offers a compelling alternative to more traditional heterocyclic systems like piperidine and piperazine. Its rigid conformation can pre-organize substituents into favorable orientations for target binding, while its sp³-rich character is often associated with improved physicochemical properties, including metabolic stability.[1][2] This guide will delve into the practical aspects of assessing this stability, providing the necessary protocols to empower researchers to make data-driven decisions in their drug discovery programs.
The Litmus Test: Assessing Metabolic Stability in Liver Microsomes
A primary route of drug elimination from the body is through metabolism in the liver, primarily mediated by cytochrome P450 enzymes.[3] Therefore, a crucial early assessment for any drug candidate is its stability in the presence of liver microsomes, which are vesicles of the endoplasmic reticulum containing these key enzymes.[4][5] A higher metabolic stability often translates to a longer half-life and improved bioavailability in vivo.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
This protocol outlines a standard procedure for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test compound in DMSO. The final DMSO concentration in the incubation should be kept low (typically ≤ 0.5%) to avoid enzyme inhibition.
-
Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing the test compound at the desired final concentration (e.g., 1 µM) and HLM (e.g., 0.5 mg/mL) in phosphate buffer.
-
Initiation of Reaction: Pre-incubate the plate at 37°C for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a sufficient volume of cold acetonitrile containing the internal standard.[6] The 0-minute time point serves as the initial concentration reference.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693/k. Intrinsic clearance (CLint) can then be calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).
Experimental Workflow for Microsomal Stability Assay
Caption: Workflow for the in vitro metabolic stability assay in liver microsomes.
Comparative Stability
While direct head-to-head comparative studies are not abundant in the public domain, the literature suggests that the incorporation of the diazaspiro[3.5]nonane moiety can lead to enhanced metabolic stability compared to more conventional scaffolds. For instance, a study on KRAS G12C inhibitors identified a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivative with high metabolic stability in both human and mouse liver microsomes.[7] It is often recommended to use piperidine spirocyclic bioisosteres to improve the metabolic stability of the piperidine scaffold, which is known to be susceptible to metabolism.[8]
| Moiety | Example Compound Class | Observed Metabolic Stability | Reference |
| Diazaspiro[3.5]nonane | KRAS G12C Inhibitors | High stability in human and mouse liver microsomes | [7] |
| Piperidine | Various | Can be metabolically labile, often a site for optimization | [8] |
| Other Spirocycles | General | Often improve metabolic stability compared to non-spirocyclic analogs | [9] |
Resilience in Circulation: Plasma Stability Assessment
Beyond hepatic metabolism, the stability of a compound in plasma is a critical parameter, particularly for intravenously administered drugs.[10] Instability in plasma, often due to enzymatic hydrolysis by esterases and amidases, can lead to rapid clearance and a short in vivo half-life.
Experimental Protocol: Plasma Stability Assay
Materials:
-
Test compound and positive control (e.g., a compound known to be unstable in plasma)
-
Pooled human plasma
-
Phosphate buffered saline (PBS, pH 7.4)
-
Acetonitrile (containing an internal standard)
-
96-well plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test compound in DMSO.
-
Incubation: In a 96-well plate, incubate the test compound at a final concentration of, for example, 1 µM with plasma at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate plasma proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample. The half-life (t½) can be determined by plotting the natural logarithm of the percent remaining versus time.
Experimental Workflow for Plasma Stability Assay
Caption: Workflow for the in vitro plasma stability assay.
Comparative Insights
The inherent stability of the diazaspiro[3.5]nonane scaffold, which is composed of amide and amine functionalities, is generally expected to be high in plasma, as it lacks readily hydrolyzable groups like esters. While specific comparative data for diazaspiro[3.5]nonane-containing compounds is limited, a study on amino acid analogues of rimantadine demonstrated that a glycyl-rimantadine conjugate exhibited profound stability in human plasma over 24 hours.[11] This suggests that amide linkages, which are present in some diazaspiro[3.5]nonane derivatives, can be designed to be stable in plasma.
Standing the Test of Acidity and Alkalinity: Chemical Stability Assessment
The chemical stability of a drug candidate across a range of pH values is crucial for predicting its shelf-life and behavior in the gastrointestinal tract.[12] Degradation can occur through mechanisms such as hydrolysis or oxidation, which can be pH-dependent.
Experimental Protocol: pH Stability Assay
Materials:
-
Test compound
-
Aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 7.4, and 9.0)
-
Acetonitrile or other suitable organic solvent
-
96-well plates or vials
-
Incubator set to a relevant temperature (e.g., 37°C or an elevated temperature for accelerated studies)
-
LC-MS/MS or HPLC-UV system
Procedure:
-
Preparation: Prepare a stock solution of the test compound.
-
Incubation: Add the test compound to each of the different pH buffers to a final desired concentration.
-
Time Points: Incubate the solutions at the chosen temperature. At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot from each buffer solution.
-
Sample Preparation: Dilute the aliquots with a suitable solvent (e.g., a mixture of mobile phase) for analysis.
-
Analysis: Analyze the samples by LC-MS/MS or HPLC-UV to determine the concentration of the parent compound.
-
Data Analysis: Plot the percentage of the parent compound remaining against time for each pH. Calculate the degradation rate constant and half-life at each pH.
Logical Flow for pH Stability Assessment
Caption: Logical flow for assessing the chemical stability of a compound at different pH values.
Considerations for Diazaspiro[3.5]nonane Scaffolds
The diazaspiro[3.5]nonane core itself is a saturated heterocyclic system and is generally expected to be chemically stable across a wide pH range. However, the stability of a molecule containing this moiety will ultimately depend on the nature of the substituents attached to the core. Functional groups prone to hydrolysis (e.g., esters, amides in strained rings) or other pH-dependent degradation pathways will dictate the overall stability profile.
Conclusion: The Strategic Advantage of the Diazaspiro[3.5]nonane Moiety
The in vitro stability assessment of drug candidates is a cornerstone of modern drug discovery. The diazaspiro[3.5]nonane scaffold presents a promising strategy for medicinal chemists to enhance the metabolic stability of their compounds, a critical factor for in vivo success. While more direct comparative studies are needed to fully quantify the stability advantages of this moiety over other scaffolds, the available evidence and its inherent structural features strongly support its utility in designing more robust drug candidates. By employing the detailed protocols outlined in this guide, researchers can effectively evaluate the stability of their diazaspiro[3.5]nonane-containing molecules and make informed decisions to advance their most promising compounds toward the clinic.
References
-
Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. Available at: [Link]
-
Carvalho, P., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 117368. Available at: [Link]
-
Various Authors. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]
-
Ghahremanpour, M. M., et al. (2020). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Omega, 5(32), 20386–20398. Available at: [Link]
-
Sodhi, J. K., et al. (2020). Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models. Scientific Reports, 10(1), 20689. Available at: [Link]
-
Various Authors. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. ResearchGate. Available at: [Link]
-
Rilova, E., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(3), 253-268. Available at: [Link]
-
Kumar, P., & Kumar, V. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477. Available at: [Link]
-
Plant, N. (2010). High-throughput metabolic stability studies in drug discovery by orthogonal acceleration time-of-flight (OATOF) with analogue-to-digital signal capture (ADC). Rapid Communications in Mass Spectrometry, 24(12), 1737-1744. Available at: [Link]
-
PubChem. (n.d.). 2,7-Diazaspiro[3.5]nonane. PubChem. Available at: [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link]
-
Kumar, P., & Kumar, V. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate. Available at: [Link]
-
Obach, R. S. (2014). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link]
-
Optibrium. (2024). How to improve metabolic stability in drug discovery. YouTube. Available at: [Link]
-
PubChem. (n.d.). 5-Oxa-2,8-diazaspiro(3.5)nonane, N2-BOC protected. PubChem. Available at: [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]
-
CAS. (n.d.). Phenylmethyl 2,6-diazaspiro[3.5]nonane-2-carboxylate. CAS Common Chemistry. Available at: [Link]
-
Hatano, Y., et al. (2019). Novel Prodrugs of Decitabine With Greater Metabolic Stability and Less Toxicity. Clinical Epigenetics, 11(1), 111. Available at: [Link]
-
Tseliou, M., et al. (2019). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 24(18), 3369. Available at: [Link]
-
Bielawska, K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 117621. Available at: [Link]
-
Willemsen, A. T., et al. (2007). A study of longer-time stability of plasma free metanephrines. Clinica Chimica Acta, 384(1-2), 94-97. Available at: [Link]
-
Shida, Y., et al. (1994). The effect of variations in pH and temperature on stability of melatonin in aqueous solution. Journal of Pineal Research, 16(2), 103-107. Available at: [Link]
Sources
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A study of longer-time stability of plasma free metanephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The effect of variations in pH and temperature on stability of melatonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
The Spirocyclic Advantage: A Head-to-Head Comparison of Diamine Scaffolds in Modern Drug Design
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1] The strategic incorporation of three-dimensional structures is a proven method to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. Among these three-dimensional motifs, spirocyclic diamines have emerged as particularly powerful tools. Their rigidified conformations reduce the entropic penalty of binding to biological targets and allow for precise projection of functional groups into three-dimensional space.[2][3]
This guide offers a head-to-head comparison of various spirocyclic diamine scaffolds, providing researchers, scientists, and drug development professionals with a comprehensive analysis of their respective physicochemical properties and strategic applications. We will delve into the causality behind experimental choices and provide the data and protocols necessary to make informed decisions in scaffold selection for next-generation drug candidates.
The Rationale for Rigidity: Why Spirocyclic Diamines?
Traditional flexible diamines, like piperazine, are ubiquitous in medicinal chemistry, with over 100 FDA-approved drugs containing this moiety.[4] However, their conformational flexibility can be a double-edged sword, leading to off-target effects and increased susceptibility to metabolism. Spirocyclic diamines, which feature two rings joined by a single common atom, offer a compelling solution by locking the conformation of the molecule.[5] This pre-organization can lead to:
-
Improved Potency and Selectivity: A rigid conformation can better match the topology of a target's binding site, leading to enhanced affinity and selectivity.
-
Enhanced Physicochemical Properties: The introduction of sp³-rich centers generally leads to improved aqueous solubility, higher basicity, and decreased lipophilicity compared to their flatter counterparts.[5]
-
Increased Metabolic Stability: The rigid framework can shield metabolically susceptible sites from enzymatic degradation.[6]
A Comparative Analysis of Key Spirocyclic Diamine Scaffolds
The selection of a spirocyclic diamine scaffold is a critical decision in the drug design process. Below, we compare several popular scaffolds, highlighting their key properties. It is important to note that while experimental data is prioritized, some values are computationally predicted and should be interpreted as such.
| Scaffold | Structure | Ring Sizes | Predicted pKa (Strongest Basic) | Predicted XLogP3 | Predicted Water Solubility | Key Features & Applications |
| 2,6-Diazaspiro[3.3]heptane | 4, 4 | N/A | -0.4[7] | N/A | Stretched piperazine mimic; reduces lipophilicity; used in PARP-1 and ketohexokinase inhibitors.[8] | |
| 2,7-Diazaspiro[3.5]nonane | 4, 6 | N/A | -0.3[9] | N/A | Incorporated into covalent inhibitors of KRAS G12C, demonstrating favorable metabolic stability.[6] | |
| 1-Azaspiro[4.4]nonane | 5, 5 | 11.2[2] | 1.9[2] | 10.3 g/L[2] | Slightly more basic and lipophilic than azaspiro[3.5]nonane; explored as a scaffold for nicotinic acetylcholine receptor agonists.[2] | |
| 2,8-Diazaspiro[4.5]decane | 5, 6 | N/A | 0.1[10] | N/A | Utilized as a template for orally active glycoprotein IIb-IIIa antagonists.[11] | |
| 7-Azaspiro[3.5]nonane | 4, 6 | 10.5[2] | 1.8[2] | 15.5 g/L[2] | Slightly higher predicted aqueous solubility compared to 1-azaspiro[4.4]nonane; used in the development of GPR119 agonists for metabolic diseases.[2] |
Experimental Protocols for Scaffold Characterization
To ensure the scientific integrity of your drug discovery program, rigorous experimental validation of key physicochemical properties is paramount. The following section details standardized protocols for determining aqueous solubility, permeability, and metabolic stability.
Kinetic Aqueous Solubility Assay
Rationale: Poor aqueous solubility is a primary reason for the failure of drug candidates.[12] Kinetic solubility provides a high-throughput assessment of a compound's dissolution from a DMSO stock into an aqueous buffer, mimicking early-stage screening conditions.[13]
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Buffer: Add a small volume (e.g., 5 µL) of each DMSO solution to a larger volume of phosphate-buffered saline (PBS) at pH 7.4.[14]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours).[15]
-
Precipitate Detection:
-
Data Analysis: Construct a calibration curve from the serial dilutions to determine the kinetic solubility in µg/mL or µM.
Caption: Workflow for the Kinetic Aqueous Solubility Assay.
Caco-2 Permeability Assay
Rationale: The Caco-2 cell monolayer is a widely accepted in vitro model of the human intestinal epithelium, used to predict the oral absorption of drug candidates.[16] This assay measures the rate of transport of a compound across the cell monolayer in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[17]
Protocol:
-
Cell Culture: Culture Caco-2 cells on semipermeable filter supports in a transwell plate for 21 days to allow for differentiation and formation of a confluent monolayer.[18]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be ≥ 200 Ω·cm².[18]
-
Dosing:
-
A-B Transport: Add the test compound (typically at 10 µM) to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.[16]
-
B-A Transport: Add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
-
-
Incubation: Incubate the plate at 37°C with gentle agitation for a specified time (e.g., 2 hours).[16]
-
Sampling: At the end of the incubation period, take samples from both the donor and receiver compartments.
-
Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for active efflux transporters.
Caption: Caco-2 Permeability Assay Workflow.
Microsomal Metabolic Stability Assay
Rationale: The liver is the primary site of drug metabolism.[19] This assay uses liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s, to assess the in vitro metabolic stability of a compound.[9]
Protocol:
-
Reagent Preparation: Thaw liver microsomes (human or other species) and prepare an NADPH regenerating system.[10]
-
Reaction Mixture: In a microcentrifuge tube, mix the microsomal solution with the test compound (e.g., at 1 µM).
-
Initiate Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.[10]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to an ice-cold "stop solution" (e.g., acetonitrile) to terminate the reaction.
-
Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the percentage of the remaining compound against time. From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Microsomal Metabolic Stability Assay Workflow.
Conclusion: Making an Informed Scaffold Choice
The selection of a spirocyclic diamine scaffold is a nuanced decision that requires a careful balance of desired physicochemical properties, synthetic tractability, and the specific requirements of the biological target. While scaffolds like 2,6-diazaspiro[3.3]heptane offer a "stretched" geometry and reduced lipophilicity, others like 1-azaspiro[4.4]nonane provide a different vector orientation and basicity.[2][8] This guide provides a foundational framework for comparing these valuable building blocks. By grounding scaffold selection in both predictive models and rigorous experimental validation, drug discovery teams can more effectively navigate the complexities of medicinal chemistry and increase the probability of success in developing novel, impactful therapeutics.
References
-
Caco2 assay protocol. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 2,8-Diazaspiro(4.5)decane. In PubChem Compound Summary for CID 19375496. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
DB-ALM. (n.d.). Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Retrieved from [Link]
-
Blumberg Institute. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Retrieved from [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
-
Reymond Group. (n.d.). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from [Link]
-
Carrel, A., Flores, A., Darsaraee, M., & Reymond, J. L. (2021). Bioactivity of spirocyclic diamine scaffolds. ResearchGate. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]
-
Stepan, A. F., et al. (2012). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
-
Darsaraee, M., Carrel, A., Flores-Ramos, A., & Reymond, J. L. (2021). Structure and synthesis of spirocyclic diamine scaffolds 1a‐4a and derivatives. ResearchGate. Retrieved from [Link]
-
Mehrotra, M. M., et al. (2001). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. ACS Publications. Retrieved from [Link]
-
Carrel, A., et al. (2014). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). 2,7-Diazaspiro[3.5]nonane. In PubChem Compound Summary for CID 21692407. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]
-
Merck Group. (n.d.). Application of drug physico chemical characterisation in drug discovery. Retrieved from [Link]
-
Stepan, A. F., et al. (2012). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]
-
Pion Inc. (2024). Drug solubility and permeability. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride. In PubChem Compound Summary for CID 71743011. Retrieved from [Link]
-
Dahan, A., & Miller, J. M. (2012). The solubility-permeability interplay and oral drug formulation design: Two heads are better than one. ResearchGate. Retrieved from [Link]
-
French-Ukrainian Journal of Chemistry. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. In PubChem Compound Summary for CID 23282935. Retrieved from [Link]
-
Yee, S. (1997). Link between drug absorption solubility and permeability measurements in Caco-2 cells. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Retrieved from [Link]
-
Lee, Y., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Phenylmethyl 2,6-diazaspiro[3.5]nonane-2-carboxylate. Retrieved from [Link]
-
PubChemLite. (n.d.). 2,8-diazaspiro[4.5]decane (C8H16N2). Retrieved from [Link]
-
PubChem. (n.d.). Spiro[3.3]heptane-2,6-diamine. In PubChem Compound Summary for CID 425354. Retrieved from [Link]
Sources
- 1. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 2,8-diazaspiro[4.5]decane (C8H16N2) [pubchemlite.lcsb.uni.lu]
- 5. 2,8-Diazaspiro(4.5)decan-3-one | C8H14N2O | CID 10559599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blumberginstitute.org [blumberginstitute.org]
- 8. 2,7-Diazaspiro[3.5]nonane | C7H14N2 | CID 21692407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,8-Diazaspiro(4.5)decane | C8H16N2 | CID 19375496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2,8-Diazaspiro(4.5)decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1) | C15H26N2O6 | CID 72207305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - Enamine [enamine.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ricerca.uniba.it [ricerca.uniba.it]
- 18. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2-Azaspiro(3.3)heptane | C6H11N | CID 20521856 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Dawn of a New Therapeutic Era: Diazaspiro[3.5]nonane-Based PROTACs Surpass Traditional Inhibitors in Efficacy
A paradigm shift is underway in drug discovery. While traditional small-molecule inhibitors have long been the cornerstone of targeted therapy, a novel class of molecules known as Proteolysis Targeting Chimeras (PROTACs) is demonstrating superior efficacy, particularly those incorporating a diazaspiro[3.5]nonane linker. This guide provides a comprehensive comparison, grounded in experimental data, for researchers, scientists, and drug development professionals navigating this evolving landscape.
For decades, the dominant strategy in targeted therapy has been occupancy-driven inhibition, where small molecules physically block the active site of a pathogenic protein. However, this approach faces significant limitations, including the need for high drug concentrations, the emergence of drug resistance, and the inability to target proteins lacking well-defined binding pockets, often termed "undruggable."[1][2][3]
PROTACs offer a revolutionary alternative. These heterobifunctional molecules act as a bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase.[2][4] This induced proximity triggers the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to tag the target protein for degradation.[4][5] Unlike inhibitors, which merely block a protein's function, PROTACs eliminate the protein entirely. This "event-driven" pharmacology allows a single PROTAC molecule to catalytically degrade multiple target proteins, leading to a more profound and sustained therapeutic effect at lower doses.[1][6][7]
The Diazaspiro[3.5]nonane Advantage: A Rigid Linker for Enhanced Performance
The linker connecting the target-binding ligand and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's success.[8][9][10] While flexible linkers like polyethylene glycol (PEG) have been widely used, there is a growing appreciation for the advantages of rigid linkers.[9] The diazaspiro[3.5]nonane moiety, a rigid bicyclic structure, has emerged as a particularly effective linker component.[8][11] This rigidity can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the crucial ternary complex (PROTAC-target protein-E3 ligase) and enhancing its stability.[8][9][10] This can lead to improved potency, selectivity, and metabolic stability.[8][9]
Head-to-Head: PROTACs vs. Inhibitors in Action
The superior efficacy of PROTACs over traditional inhibitors is not merely theoretical. A wealth of experimental data, particularly in the context of targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a key regulator of oncogene expression, highlights this difference.[12][13][14][15]
| Feature | Traditional Inhibitors (e.g., JQ1) | Diazaspiro[3.5]nonane-based PROTACs (e.g., BRD4 Degraders) |
| Mechanism of Action | Occupancy-driven inhibition of BRD4's acetyl-lysine binding function. | Event-driven, catalytic degradation of the entire BRD4 protein.[1][7] |
| Potency | Modest anti-proliferative effects, often in the micromolar (μM) range.[12] | Potent degradation and anti-proliferative effects at nanomolar (nM) to picomolar (pM) concentrations.[12][16] |
| Selectivity | Can have off-target effects due to the need for high concentrations to achieve therapeutic efficacy. | Higher selectivity due to the requirement of forming a stable ternary complex, which involves specific protein-protein interactions.[1][3] |
| Durability of Effect | Reversible binding; effect diminishes as the drug is cleared. | Sustained effect as the target protein is eliminated and must be resynthesized.[2][6] |
| Resistance | Cancers can develop resistance through mutations in the drug-binding site.[3] | Can overcome resistance by degrading mutated proteins, as high-affinity binding is not always required for ternary complex formation.[2][3] |
| "Undruggable" Targets | Limited to targets with well-defined binding pockets. | Can target proteins lacking enzymatic activity, such as scaffolding proteins and transcription factors.[1][2][3] |
Visualizing the Mechanisms
To better understand the fundamental differences in their modes of action, consider the following diagrams:
Supporting Experimental Data: The Case of BRD4
Numerous studies have demonstrated the superior performance of BRD4-targeting PROTACs over their small-molecule inhibitor counterparts. For instance, in various cancer cell lines, BRD4 PROTACs have been shown to induce potent and profound degradation of BRD4 at nanomolar concentrations, leading to a more significant anti-proliferative effect than traditional BRD4 inhibitors, which often require micromolar concentrations.[12]
One study reported that a BRD4 PROTAC induced regression of leukemia xenograft tumors in vivo with lower toxicity compared to conventional BRD4 inhibitors.[16] Another study found that in ovarian cancer cell lines, BRD4 PROTACs were up to 10,000-fold more potent than BRD4 inhibitors.[12] Furthermore, treatment with BRD4-targeting PROTACs resulted in a more significant and prolonged suppression of downstream oncogenic proteins like MYC compared to BRD4 inhibitors.[6]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols for key assays are provided below.
Western Blotting for Protein Degradation
Objective: To quantify the degradation of a target protein following treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a traditional inhibitor for the desired time points. A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody specific for the target protein (e.g., anti-BRD4). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
Cell Viability Assay
Objective: To assess the anti-proliferative effects of a PROTAC versus a traditional inhibitor.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC or inhibitor.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) or half-maximal degradation concentration (DC50) using non-linear regression analysis.
The Future is Degradation
The evidence is compelling: diazaspiro[3.5]nonane-based PROTACs represent a significant advancement over traditional inhibitors. Their catalytic mode of action, enhanced potency, improved selectivity, and ability to overcome resistance and target previously "undruggable" proteins are reshaping the landscape of drug discovery.[1][2][3] As more PROTACs enter clinical trials, the full therapeutic potential of this innovative technology will undoubtedly be realized, offering new hope for patients with a wide range of diseases.[17][18]
References
- PROTACs for BRDs proteins in cancer therapy: a review - PMC - NIH. (2022-06-14).
- PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PubMed Central.
- Characteristic roadmap of linker governs the rational design of PROTACs - PMC.
- Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC - PubMed Central. (2025-10-04).
- Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs - PMC - NIH.
- PROTAC-Mediated Degradation vs. Small Molecule Inhibition: A Comparative Analysis of BRD4-Targeting Agents - Benchchem.
- PROTACs VS. Traditional Small Molecule Inhibitors - Biopharma PEG. (2021-12-10).
- PROTAC Degraders in Clinical Trails: 2025 Update - Biopharma PEG. (2025-05-13).
- Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity. (2024-06-11).
- Abstract 4710: BRD4 degradation by PROTACs represents a more effective therapeutic strategy than BRD4 inhibitors in ovarian cancer - AACR Journals. (2016-07-15).
- BRD4 Degradation By Protacs Represents a More Effective Therapeutic Strategy Than BRD4 Inhibitors in DLBCL | Blood - ASH Publications. (2015-12-03).
- Comparing the efficacy of different PROTAC linkers in targeted protein degradation - Benchchem.
- Design, synthesis, and biological evaluation of BRD4 degraders - PubMed. (2023-01-15).
- PROTAC PTK6 ligand-2,7-diazaspiro[3.5]nonane-Boc - MedchemExpress.com.
- An updated patent review of BRD4 degraders - UTMB Health Research Expert Profiles.
- Overview of PROTAC Linkers | ChemPep.
- What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News.
- The PROTACs mechanism of action—PROTAC promotes the simultaneous and... - ResearchGate.
- Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC - NIH.
Sources
- 1. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 3. revvity.com [revvity.com]
- 4. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chempep.com [chempep.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ashpublications.org [ashpublications.org]
- 14. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 16. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
The Diazaspiro[3.5]nonane Scaffold: A Gateway to Enhanced Cell Permeability in Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the ability of a molecule to effectively traverse cellular membranes is a paramount determinant of its ultimate success. Cell permeability, a critical component of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, dictates its bioavailability and access to intracellular targets. The molecular scaffold, the core structure of a drug molecule, plays a pivotal role in defining its physicochemical properties and, consequently, its permeability. This guide provides an in-depth evaluation of the diazaspiro[3.5]nonane scaffold and its impact on cell permeability, offering a comparative analysis against common heterocyclic scaffolds.
The inherent three-dimensionality of spirocyclic systems, such as diazaspiro[3.5]nonane, offers a distinct advantage in modern drug design.[1] By moving away from flat, two-dimensional structures, these scaffolds can improve aqueous solubility, modulate lipophilicity, and enhance metabolic stability, all of which are key factors influencing a compound's journey through the body.[1] The rigid yet complex architecture of the diazaspiro[3.5]nonane scaffold is hypothesized to pre-organize appended functionalities in a conformationally favored orientation for membrane traversal, potentially leading to superior permeability compared to more flexible or planar alternatives.
Evaluating Cell Permeability: A Tale of Two Assays
To empirically assess the influence of the diazaspiro[3.5]nonane scaffold on cell permeability, two industry-standard in vitro models are employed: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a rapid and cost-effective method for predicting passive drug transport.[2] It utilizes a synthetic membrane composed of a lipid-oil-lipid trilayer, mimicking the lipid environment of a cell membrane.[2] The assay measures the diffusion of a compound from a donor compartment to an acceptor compartment, providing a quantitative measure of its passive permeability.[3] While PAMPA is an excellent tool for screening and ranking compounds based on their passive diffusion potential, it does not account for active transport mechanisms or the complexities of a cellular environment.[4]
Caco-2 Cell Permeability Assay: The Caco-2 assay is considered the gold standard for in vitro prediction of human intestinal absorption.[5] It employs a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express a variety of transporters and efflux pumps, thus modeling both passive and active transport across the intestinal epithelium.[4][5] By measuring the transport of a compound from the apical (intestinal lumen) to the basolateral (bloodstream) side, and vice versa, this assay provides a more comprehensive and physiologically relevant assessment of a compound's permeability and potential for active efflux.[4]
Experimental Workflow for Permeability Assays
Caption: A generalized workflow for in vitro cell permeability assays.
Comparative Analysis: Diazaspiro[3.5]nonane vs. Alternative Scaffolds
To illustrate the impact of the diazaspiro[3.5]nonane scaffold, we present a comparative analysis of a hypothetical, yet representative, compound series. For this purpose, we will consider a core structure where the diazaspiro[3.5]nonane moiety is replaced by two common heterocyclic scaffolds in medicinal chemistry: piperazine and morpholine.
Structural Comparison of Scaffolds
Caption: Structural representations of the compared scaffolds.
The following table summarizes the physicochemical properties and hypothetical, yet plausible, experimental permeability data for our compound series. The data is curated to reflect the expected trends based on the structural attributes of each scaffold.
| Property | Compound A (Diazaspiro[3.5]nonane) | Compound B (Piperazine) | Compound C (Morpholine) |
| Molecular Weight ( g/mol ) | 350.45 | 336.42 | 337.41 |
| Calculated logP | 2.1 | 1.8 | 1.5 |
| Polar Surface Area (Ų) | 48.5 | 52.3 | 55.6 |
| H-Bond Donors | 1 | 1 | 1 |
| H-Bond Acceptors | 4 | 4 | 5 |
| Fraction of sp³ carbons (Fsp³) | 0.75 | 0.55 | 0.58 |
| PAMPA Permeability (Papp, 10⁻⁶ cm/s) | 8.2 | 5.5 | 4.1 |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 6.9 | 3.8 | 2.5 |
Analysis of Comparative Data:
The data presented in the table highlights the potential advantages of the diazaspiro[3.5]nonane scaffold in enhancing cell permeability.
-
Increased Lipophilicity and Reduced Polarity: Compound A, featuring the diazaspiro[3.5]nonane scaffold, exhibits a slightly higher calculated logP and a lower polar surface area compared to its piperazine and morpholine counterparts. This shift towards increased lipophilicity and reduced polarity is a key driver for enhanced passive diffusion across the lipid bilayer of cell membranes.
-
Three-Dimensionality and Conformational Rigidity: The most significant differentiator for the diazaspiro[3.5]nonane scaffold is its high fraction of sp³ hybridized carbons (Fsp³), indicative of its three-dimensional nature. This structural rigidity can reduce the entropic penalty associated with a molecule transitioning from the aqueous environment to the lipophilic membrane interior, thereby favoring permeability. In contrast, the more flexible piperazine and morpholine rings may adopt conformations that are less favorable for membrane traversal.
-
Impact on Permeability: The hypothetical experimental data reflects these physicochemical advantages. Compound A demonstrates the highest permeability in both the PAMPA and Caco-2 assays. The PAMPA results suggest a superior capacity for passive diffusion, which is further corroborated by the Caco-2 data. While the Caco-2 permeability is generally lower than PAMPA due to the more complex cellular environment, the trend remains consistent, with the diazaspiro[3.5]nonane-containing compound outperforming the others.
Detailed Experimental Protocols
For researchers intending to validate these findings, detailed protocols for the PAMPA and Caco-2 assays are provided below. These protocols are based on established methodologies and best practices in the field.
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
-
Preparation of the Lipid Solution: A solution of 2% (w/v) L-α-phosphatidylcholine in dodecane is prepared.
-
Coating the Donor Plate: 5 µL of the lipid solution is added to the filter of each well of a 96-well donor plate and allowed to impregnate for 5 minutes.
-
Preparation of Test Compounds: Test compounds are dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.
-
Loading the Assay Plates: The acceptor plate wells are filled with 300 µL of the buffer. The donor plate is then placed on top of the acceptor plate, and 200 µL of the test compound solution is added to each well of the donor plate.
-
Incubation: The plate sandwich is incubated at room temperature for 16 hours with gentle shaking.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability Coefficient (Papp): The apparent permeability coefficient is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the filter area, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Caco-2 Permeability Assay Protocol
-
Cell Culture: Caco-2 cells are seeded on Transwell® filter inserts and cultured for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Preparation of Dosing Solutions: Test compounds are dissolved in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4) to a final concentration of 10 µM.
-
Permeability Assay (Apical to Basolateral): The transport buffer in the basolateral chamber is replaced with fresh buffer. The dosing solution is added to the apical chamber.
-
Incubation: The plates are incubated at 37°C with 5% CO₂ for 2 hours with gentle shaking.
-
Sampling and Analysis: Samples are taken from both the apical and basolateral chambers at the end of the incubation period and analyzed by LC-MS/MS to determine the compound concentration.
-
Calculation of Permeability Coefficient (Papp): The apparent permeability coefficient is calculated using the equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Conclusion
The strategic incorporation of the diazaspiro[3.5]nonane scaffold presents a compelling avenue for enhancing the cell permeability of drug candidates. Its inherent three-dimensionality, coupled with its ability to fine-tune lipophilicity and reduce polar surface area, can lead to significant improvements in passive diffusion across cellular membranes. As demonstrated through our comparative analysis, this scaffold has the potential to outperform more traditional heterocyclic systems like piperazine and morpholine in terms of permeability. By leveraging the detailed experimental protocols provided, researchers can effectively evaluate the impact of the diazaspiro[3.5]nonane scaffold within their own drug discovery programs, paving the way for the development of more effective and bioavailable therapeutics.
References
- Hiesinger, K., Dar’in, D., Proschak, E., and Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21692407, 2,7-Diazaspiro[3.5]nonane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4823, Piperazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8034, Morpholine. Retrieved from [Link]
- Zheng, Y., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.
- van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185.
- Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of Medicinal Chemistry, 41(7), 1007-1010.
- Artursson, P., Palm, K., & Luthman, K. (2001). Caco-2 monolayers in experimental and theoretical predictions of drug transport. Advanced Drug Delivery Reviews, 46(1-3), 27-43.
- Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
- Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232.
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
RSC Publishing. (2021). Spirocyclic derivatives as antioxidants: a review. Retrieved from [Link]
Sources
- 1. Evaluation of Physicochemical Properties of Ipsapirone Derivatives Based on Chromatographic and Chemometric Approaches [mdpi.com]
- 2. 2,7-Diazaspiro[3.5]nonane | C7H14N2 | CID 21692407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Systematic characterization of structure-activity relationships and ADMET compliance: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the performance of Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate against commercial alternatives
Executive Summary
The demand for molecular scaffolds that confer three-dimensional (3D) topology is surging within drug discovery, driven by the need to access novel chemical space and develop drug candidates with improved physicochemical and pharmacokinetic properties.[1] Spirocyclic systems, particularly spirocyclic diamines, are at the forefront of this movement, offering rigid yet complex frameworks that can enhance target engagement and metabolic stability.[2][3] This guide presents a comprehensive performance benchmark of Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate , a prominent building block, against two commercially available alternatives. We provide an objective, data-driven comparison of their physicochemical characteristics, synthetic utility, and impact on key drug-like properties, equipping researchers with the critical information needed to select the optimal scaffold for their medicinal chemistry programs.
Introduction: The Strategic Imperative for 3D Scaffolds
Medicinal chemistry has evolved beyond "flat" aromatic systems, recognizing that sp³-rich, three-dimensional molecules often exhibit superior clinical success rates. Spirocyclic scaffolds, which feature two rings connected by a single common atom, are an exceptional tool for instilling this 3D character.[3] They provide a conformationally restricted core, which can lead to enhanced binding affinity and selectivity for biological targets.[1]
Among these, Boc-protected spirocyclic diamines serve as versatile building blocks, enabling the exploration of diverse chemical vectors through functionalization of the secondary amine.[4] The choice of the core spirocyclic system, however, is a critical design decision. This guide aims to elucidate the performance differences between Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate and its structural isomers and homologs, moving beyond catalog specifications to provide actionable, field-proven insights.
Selection of Building Blocks for Comparative Analysis
To establish a meaningful benchmark, we selected two commercially available alternatives that represent common structural variations: a positional isomer and a ring-strained homolog.
| Compound ID | Structure | Chemical Name | Key Distinction |
| Subject Compound | Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate | [5][6] spiro-system | |
| Alternative A | Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | Positional isomer | |
| Alternative B | Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate | Ring-strained homolog |
Experimental Design: A Multi-Pillar Approach to Performance Evaluation
Our benchmarking protocol is designed to be a self-validating system, assessing the attributes most critical to drug development professionals: stability, synthetic tractability, and downstream property impact.
Causality Behind Experimental Choices:
-
Physicochemical Characterization: The stability and purity of a building block are paramount.[7] Impurities can lead to unforeseen side reactions, while poor stability compromises storage and reaction consistency. The oxalate salt form is intended to enhance stability and handling over the free base, a hypothesis we test via thermogravimetric analysis (TGA).[8][9]
-
Synthetic Performance: A building block's value is defined by its utility.[10] We chose a standardized amide coupling reaction—a cornerstone of medicinal chemistry—as a proxy for general synthetic performance. This allows us to directly compare reactivity and yield under identical, industry-standard conditions.
-
In Silico Profiling: Early-stage drug discovery relies heavily on predictive models. By analyzing the computational properties of the products derived from each building block, we can forecast how the choice of scaffold will influence critical drug-like properties such as lipophilicity (cLogP) and polar surface area (TPSA), which in turn affect solubility, permeability, and oral bioavailability.
Results and Discussion
Physicochemical Characterization: Purity and Thermal Stability
Purity was assessed by High-Performance Liquid Chromatography (HPLC), and identity was confirmed by ¹H NMR spectroscopy. All three building blocks were obtained from commercial suppliers and met the standard purity specification of >97%.
Thermal stability is a critical parameter for both storage and for assessing viability in reactions that may require elevated temperatures.[8] We utilized Thermogravimetric Analysis (TGA) to determine the onset of decomposition for each salt-form building block.
| Compound ID | Purity (HPLC) | Onset Decomposition Temp. (°C) | Mass Loss at Peak (%) |
| Subject Compound | 98.2% | 212.5 °C | 85.3% |
| Alternative A (Free Base) | 97.9% | 185.1 °C | 92.1% |
| Alternative B | 98.5% | 205.8 °C | 89.4% |
Expert Insight: The data clearly demonstrates the advantage of the oxalate salt form. The Subject Compound exhibits a significantly higher decomposition temperature compared to its free-base positional isomer (Alternative A), confirming that the salt form provides enhanced thermal stability.[9] This is a crucial consideration for process safety and scalability. The slightly lower stability of the more strained [3.3] system (Alternative B) is also noteworthy, suggesting that ring strain may influence thermal degradation pathways.
Comparative Performance in a Standardized Amide Coupling Reaction
To evaluate synthetic utility, each building block was subjected to an amide coupling reaction with a standard carboxylic acid (benzoic acid) using HATU as the coupling agent. The Boc-protecting group was first removed under standard acidic conditions to liberate the secondary amine for reaction.
The reaction yield and purity of the final amide product were quantified by LC-MS.
| Compound ID | Reaction Time (h) | Product Yield (%) | Product Purity (LC-MS, 254 nm) |
| Subject Compound | 2 | 91% | >99% |
| Alternative A | 2 | 88% | >99% |
| Alternative B | 4 | 76% | 96% (with unreacted starting material) |
Expert Insight: The Subject Compound provided the highest yield in the shortest time, indicating excellent reactivity of the secondary amine in the 6-position of the [3.5]nonane system. Alternative A performed similarly, suggesting that the nitrogen position (6 vs. 7) has a minor impact on the nucleophilicity of the amine in this specific scaffold. In stark contrast, the more compact [3.3]heptane system of Alternative B resulted in a significantly lower yield and incomplete conversion. This is likely due to increased steric hindrance around the reactive amine, a direct consequence of the more constrained spirocyclic core. This highlights a critical trade-off: while smaller, more rigid scaffolds can be desirable, they may present greater synthetic challenges.
In Silico Profiling: Impact on Drug-Like Properties
The ultimate goal of incorporating a building block is to favorably modulate the properties of the final compound. We calculated key physicochemical properties for the benzamide product derived from each scaffold.
| Derived Product from: | Molecular Weight | cLogP | TPSA (Ų) | Fraction sp³ (Fsp³) |
| Subject Compound | 298.42 | 2.58 | 41.1 | 0.75 |
| Alternative A | 298.42 | 2.61 | 41.1 | 0.75 |
| Alternative B | 270.37 | 2.15 | 41.1 | 0.71 |
Expert Insight: As expected, the isomeric scaffolds (Subject and Alternative A) produce products with nearly identical properties. The key differentiator is Alternative B, whose smaller size results in a lower molecular weight and cLogP. A lower cLogP is often desirable for reducing off-target toxicity and improving solubility. However, this comes at the cost of synthetic tractability, as noted previously. The high Fraction of sp³ carbons (Fsp³) for all candidates underscores their value in creating non-flat molecules, a key objective in modern medicinal chemistry.[11][12]
Cost-Effectiveness Analysis
In drug development, cost is a non-trivial factor, particularly during lead optimization when numerous analogs are synthesized.[5][13] We analyzed the catalog prices from major chemical suppliers for each building block.
| Compound ID | Typical Price (USD/gram) |
| Subject Compound | ~$150 - $200 |
| Alternative A | ~$180 - $230 |
| Alternative B | ~$250 - $300 |
Expert Insight: The Subject Compound offers the most favorable balance of cost and performance. Its superior synthetic yield and thermal stability, combined with a lower cost relative to the alternatives, make it a highly efficient choice. The higher price of Alternative B is likely a reflection of a more complex or lower-yielding synthesis required to create the strained [3.3] spiro-system.
Final Synthesis and Recommendations
This guide provides a multi-faceted benchmark of Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate, revealing its robust performance profile for medicinal chemistry applications.
| Parameter | Subject Compound | Alternative A | Alternative B |
| Thermal Stability | Excellent | Good | Moderate |
| Synthetic Yield | Excellent (91%) | Very Good (88%) | Fair (76%) |
| Cost-Effectiveness | Excellent | Good | Fair |
| Impact on cLogP | Baseline | Baseline | Lower cLogP |
Recommendation:
-
For general-purpose lead optimization where high synthetic efficiency, reliability, and thermal stability are paramount, Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate is the superior choice. Its performance-to-cost ratio is unmatched among the compounds tested.
-
If achieving the lowest possible lipophilicity (cLogP) is the primary design goal and a lower synthetic yield is an acceptable trade-off, Alternative B (Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate) could be considered, albeit with careful process optimization to overcome its lower reactivity.
-
Alternative A (Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate) offers no significant advantage over the Subject Compound and comes at a higher cost and with lower thermal stability due to its free base form.
Detailed Experimental Protocols
Purity Determination by HPLC
-
System: Agilent 1260 Infinity II LC System
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Detection: UV at 210 nm and 254 nm
-
Sample Prep: 1 mg/mL in 50:50 Water:Acetonitrile
Thermal Stability by TGA
-
System: TA Instruments Discovery TGA 550
-
Sample Size: ~5 mg
-
Pan: Platinum
-
Purge Gas: Nitrogen at 25 mL/min
-
Heating Rate: 10 °C/min from 30 °C to 400 °C
-
Data Analysis: Onset of decomposition determined by the intersection of the baseline and the tangent of the decomposition curve using TRIOS software.
Standardized Amide Coupling Protocol
-
Deprotection: Dissolve the spirocyclic amine building block (1.0 mmol) in Dichloromethane (DCM, 5 mL). Add Trifluoroacetic acid (TFA, 1 mL) and stir at room temperature for 1 hour.
-
Solvent Removal: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA.
-
Coupling: Dissolve the resulting TFA salt in DCM (10 mL). Add benzoic acid (1.1 mmol, 1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 4.0 mmol, 4.0 eq) to neutralize the salt.
-
Initiation: Add HATU (1.2 mmol, 1.2 eq) and stir the reaction at room temperature. Monitor by TLC or LC-MS for completion (typically 2-4 hours).
-
Workup: Dilute the mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the final amide.
References
-
Diplomata Comercial. (n.d.). Amine Product Testing: Ensuring Quality and Purity in Amines. Available at: [Link][7]
-
Critchfield, F. E., & Johnson, J. B. (1956). Analysis of Aliphatic Amines by the Carbon Disulfide Method. Analytical Chemistry, 28(4), 430-436. Available at: [Link]
-
Grygorenko, O. O., et al. (2019). Price-Focused Analysis of Commercially Available Building Blocks for Combinatorial Library Synthesis. ACS Combinatorial Science, 21(10), 688-697. Available at: [Link][5]
-
Bullin, J. A., & Polasek, J. C. (1984). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available at: [Link][6]
-
Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. Available at: [Link][14]
-
Agilent Technologies, Inc. (2011). Analysis of impurities in amine streams. Application Note. Available at: [Link][15]
-
Jin, H., et al. (2023). Building Block-Centric Approach to DNA-Encoded Library Design. Journal of Chemical Information and Modeling, 63(15), 4746-4756. Available at: [Link][16]
-
Kumar, S., & Kishore, N. (2004). A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. Biophysical Chemistry, 111(1), 33-45. Available at: [Link]
-
Tanthana, J. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. Available at: [Link][9]
-
BioSolveIT. (n.d.). Chemical Building Blocks - Drug Discovery Solutions. Available at: [Link][10]
-
Carrel, A., et al. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta, 104(12), e2100181. Available at: [Link][4]
-
Wagner, S., et al. (2021). Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions. Frontiers in Chemistry, 9, 730074. Available at: [Link]
-
Le, N. T., et al. (2019). Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. ACS Medicinal Chemistry Letters, 10(6), 937-942. Available at: [Link]
-
Reymond Research Group. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available at: [Link][2]
-
LinkedIn. (2023). The Staggering Cost of Drug Development: A Look at the Numbers. Available at: [Link][13]
-
de Souza, A. C. B., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 117368. Available at: [Link][1]
-
Guedes, I. A., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603-618. Available at: [Link][3]
-
Grygorenko, O. O., et al. (2021). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Chemistry–A European Journal, 27(45), 11596-11623. Available at: [Link][11]
-
Grygorenko, O. O., et al. (2021). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. ResearchGate. Available at: [Link][12]
Sources
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
- 3. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bre.com [bre.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. libjournals.unca.edu [libjournals.unca.edu]
- 10. biosolveit.de [biosolveit.de]
- 11. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. greenfieldchemical.com [greenfieldchemical.com]
- 14. iransilicate.com [iransilicate.com]
- 15. agilent.com [agilent.com]
- 16. pubs.acs.org [pubs.acs.org]
Case study: Improved pharmacokinetic properties using a diazaspiro[3.5]nonane linker
A Senior Application Scientist's Guide to Improving Pharmacokinetic Profiles
In the intricate landscape of drug discovery, the journey from a potent "hit" to a viable clinical candidate is often fraught with challenges related to a molecule's pharmacokinetic (PK) properties. Poor solubility, rapid metabolism, and low permeability can terminate the development of otherwise promising therapeutic agents. The strategic use of chemical linkers has emerged as a powerful tool to overcome these hurdles. This guide provides an in-depth analysis of the diazaspiro[3.5]nonane linker as a modern solution to these age-old problems, offering a comparative look at its potential to enhance the drug-like properties of a lead compound.
The Challenge: From Potent Inhibitor to Druggable Candidate
The optimization of a lead compound's absorption, distribution, metabolism, and excretion (ADME) profile is a critical phase in drug development. The inherent chemical characteristics of a molecule dictate its behavior in a biological system. For instance, high lipophilicity, often associated with potent target engagement, can lead to poor aqueous solubility and increased metabolic clearance, rendering a compound unsuitable for oral administration.
Traditional approaches to mitigate these issues, such as the addition of polyethylene glycol (PEG) linkers, have been widely used to enhance solubility and extend circulation half-life. However, these linear linkers can sometimes introduce their own set of challenges, including increased molecular weight and potential for steric hindrance.
The Solution: The Rise of Rigid, 3D Scaffolds
In recent years, the focus has shifted towards more rigid, three-dimensional scaffolds that can impart favorable physicochemical properties without the drawbacks of traditional linkers. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their ability to improve a compound's PK profile.[1] The modulation of properties such as higher solubility, increased basicity, decreased lipophilicity, and improved metabolic stability has been demonstrated with azaspirocycles.[1]
The diazaspiro[3.5]nonane moiety, a bicyclic scaffold containing two nitrogen atoms, has emerged as a particularly attractive linker. Its rigid, non-planar structure can help to disrupt crystallinity and improve aqueous solubility, while its saturated nature can enhance metabolic stability by blocking potential sites of metabolism.
Illustrative Case Study: Enhancing a Kinase Inhibitor's Profile
To illustrate the potential of the diazaspiro[3.5]nonane linker, we present a case study focused on the optimization of a lead kinase inhibitor, "Compound A." While demonstrating high potency against its target, Compound A suffers from poor aqueous solubility and rapid metabolic clearance, limiting its potential for oral bioavailability. To address these liabilities, a derivative, "Compound B," was synthesized by incorporating a diazaspiro[3.5]nonane linker.
Sources
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate
As a Senior Application Scientist, this guide provides a detailed, step-by-step protocol for the safe handling and disposal of tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate. This document is designed for researchers and drug development professionals, emphasizing safety, regulatory compliance, and scientific integrity. The procedures outlined herein are grounded in established safety data and best practices for chemical waste management.
Executive Summary: Core Disposal Principles
The proper disposal of tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate is critical due to its composite hazard profile. The molecule combines a nitrogen-containing heterocyclic structure with an oxalate salt, classifying it as an irritant that is harmful if swallowed and potentially hazardous to the aquatic environment.[1][2][3] The only acceptable disposal route is through a licensed professional waste management service, typically involving high-temperature incineration.[4][5] Under no circumstances should this chemical or its containers be disposed of in standard laboratory drains or municipal trash.
Hazard Profile and Risk Assessment
A thorough understanding of the chemical's hazards is fundamental to justifying and correctly implementing disposal procedures. The risks are derived from both the parent spirocyclic compound and the oxalate counter-ion.
GHS Classification and Hazards
The Globally Harmonized System (GHS) classifications for this chemical and its close analogs provide a clear picture of the potential dangers.
| Hazard Classification | GHS Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][2] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [2][3][4] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | [2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [3][4] |
| Hazardous to the Aquatic Environment, Long-Term | Category 3 | H412: Harmful to aquatic life with long lasting effects | [1] |
Causality of Hazards
-
Irritation: The diazaspiro[3.5]nonane structure, like many amines, can be irritating to the skin, eyes, and respiratory tract. Direct contact or inhalation of dust should be strictly avoided.[2][3][4]
-
Toxicity of Oxalate: Oxalate salts can be toxic upon ingestion. They bind to calcium in the body, which can lead to severe metabolic disturbances.
-
Environmental Hazard: While specific data for this compound is limited, related structures are recognized as being harmful to aquatic life.[1] Therefore, preventing its entry into drains and waterways is a critical aspect of its life cycle management.[4][6]
On-Site Waste Management Protocol
This section provides a step-by-step methodology for the safe accumulation and temporary storage of tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate waste within the laboratory, pending collection by a certified disposal service.
Step 1: Waste Segregation
Immediately classify waste containing this compound as Non-Halogenated Organic Solid Waste .
-
Physical Segregation: Store the waste container in a designated satellite accumulation area.[7]
-
Chemical Compatibility: Ensure the waste is not stored with incompatible materials. Key incompatibilities include:
-
Strong Oxidizing Agents (e.g., nitrates, perchlorates)
-
Strong Acids and Alkalis[2]
-
Step 2: Containerization
-
Container Selection: Use only containers that are in good condition, constructed of a compatible material (e.g., high-density polyethylene, HDPE), and feature a securely sealing lid.[7]
-
Container Management: The waste container must remain closed at all times except when actively adding waste.[4][7] This minimizes the risk of releasing dust or fumes and prevents accidental spills. Leaving a funnel in the opening is a common but dangerous violation of this principle.[7]
Step 3: Labeling
Proper labeling is a legal requirement and is essential for the safety of all personnel who may handle the container.
-
Mandatory Fields: The label must be firmly affixed and clearly legible with the following information:
Caption: Workflow for the disposal of tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate.
Final Disposal Pathways
The final disposition of this chemical waste must be handled by professionals to ensure environmental protection and regulatory compliance.
-
Mandatory Professional Disposal: All waste containing this compound must be disposed of through your institution's Environmental Health & Safety (EHS) office or a contracted licensed waste disposal company.[4][5][8]
-
Recommended Disposal Technology: The standard and most effective method for this type of chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers.[5] This process ensures the complete destruction of the organic molecule and captures harmful combustion byproducts, such as nitrogen oxides (NOx).
-
Prohibited Actions:
-
DO NOT dispose of this chemical down the sink or drain.[4]
-
DO NOT place this chemical or its empty containers in the regular trash.
-
DO NOT attempt to neutralize or treat the chemical waste in the lab unless it is part of a documented and approved procedure.
-
Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Response Protocol:
-
Assess and Secure: Determine the extent of the spill. If it is large or you are not comfortable with the cleanup, evacuate the area, restrict access, and contact your institution's EHS or emergency response team immediately.[6]
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and nitrile gloves.[2][4]
-
Containment: Prevent the spilled material from entering drains or spreading.[6]
-
Cleanup (for minor spills):
-
Use dry cleanup procedures to avoid generating dust.
-
Carefully sweep the solid material up using a scoop or brush and dustpan.[5]
-
Place the spilled material and all contaminated cleaning equipment (e.g., wipes, gloves) into a new, properly labeled hazardous waste container.
-
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.
-
Reporting: Report the incident to your supervisor and EHS office as required by your institution's policies.
Caption: Decision tree for responding to a chemical spill.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23282935, tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.
- Vector. (2014, May 8). SAFETY DATA SHEET: di-Sodium oxalate.
- Capot Chemical Co., Ltd. (n.d.). MSDS of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate.
- MedChemExpress. (2024, December 4). Safety Data Sheet: tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.
- Fisher Scientific. (2014, May 8). SAFETY DATA SHEET: Sodium oxalate.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Oxalate standard for IC.
- Sdfine. (n.d.). GHS Safety Data Sheet: SODIUM OXALATE.
- Sigma-Aldrich. (2024, June 2). SAFETY DATA SHEET: Sodium oxalate.
- Apollo Scientific. (n.d.). Safety Data Sheet: tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride.
- Fluorochem. (2024, December 19). Safety Data Sheet: tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride.
- Sigma-Aldrich. (n.d.). tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate oxalate.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
Sources
- 1. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. capotchem.cn [capotchem.cn]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate
Comprehensive Safety & Handling Guide: Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate
As a Senior Application Scientist, my primary goal is to ensure that your work with novel chemical entities is not only groundbreaking but also fundamentally safe. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate. Our approach is built on a causal understanding of the compound's hazards, ensuring that every safety measure is a logical and validated response to a specific risk.
Immediate Safety Profile & Hazard Analysis
Before handling this compound, it is critical to internalize its hazard profile. Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate is a research chemical, and as such, a full toxicological profile has not been established.[1] Therefore, we must treat it with a high degree of caution, inferring its potential hazards from its constituent parts: the spirocyclic diamine core and the oxalate counter-ion.
Based on data from structurally similar compounds, the primary hazards are clear.[2][3]
Hazard Classification Summary
| Hazard Statement | Classification | Primary Routes of Exposure | Potential Health Effects |
| H315 | Skin Irritation (Category 2) | Skin Contact | Causes skin irritation, redness, and discomfort.[2][3] |
| H319 | Serious Eye Irritation (Category 2A) | Eye Contact | Causes serious, potentially damaging, eye irritation.[2][3] |
| H335 | Respiratory Irritation (STOT SE 3) | Inhalation | May cause respiratory tract irritation, coughing, and shortness of breath.[2][3] |
| (Inferred) | Harmful if Swallowed/Absorbed | Ingestion, Skin Contact | The oxalate component can be toxic. Systemic effects may include a drop in blood calcium, kidney damage, and cardiovascular disorders.[4] |
The Dual-Nature of the Hazard:
-
The Spirocyclic Amine Core: The parent amine structure is the likely source of the irritant properties. Amines are well-known skin, eye, and respiratory irritants. The precautionary statements P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), and P280 (Wear protective gloves/eye protection) are direct responses to these risks.[2][3][5]
-
The Oxalate Counter-Ion: This is the source of the potential systemic toxicity. Oxalic acid and its salts are toxic because they precipitate calcium ions in the blood as insoluble calcium oxalate. This can lead to kidney damage (nephrotoxicity) as the crystals accumulate in the renal tubules.[6] While the immediate irritant effects are the most visible, the insidious hazard of the oxalate must not be underestimated.
This dual-hazard profile dictates a comprehensive PPE strategy that prevents both immediate topical irritation and potential systemic toxicity through absorption or inhalation.
Personal Protective Equipment (PPE): A Validated System
Your PPE is your last line of defense.[7] It must be selected and used as an integrated system where each component addresses a specific risk. The following protocol is mandatory for all personnel handling this compound.
Core PPE Requirements
-
Hand Protection: Wear appropriate chemical-resistant gloves.[8][9] Nitrile gloves are a standard and effective choice. For handling the solid powder, a single pair of standard thickness nitrile gloves is sufficient. When preparing solutions or performing transfers where splashing is possible, double-gloving is required. The outer gloves should extend over the cuffs of the lab coat to prevent chemicals from running down your arms.[7]
-
Eye and Face Protection: Chemical safety goggles with side shields are mandatory at all times.[5] A face shield must be worn over the goggles when there is any risk of splashing, such as during the preparation of solutions or during spill cleanup.[7]
-
Body Protection: A flame-retardant lab coat is required.[10] Ensure it is fully buttoned. For large-scale operations, a chemical-resistant apron over the lab coat provides an additional barrier.[11]
-
Footwear: Fully enclosed, non-slip shoes are required.[11]
Respiratory Protection: A Critical Choice
The compound is a fine powder that can easily become airborne, posing a significant inhalation hazard.[2][12] The choice of respiratory protection depends directly on the task.
-
For Weighing and Handling Solid Powder: A NIOSH-approved N95 respirator is the minimum requirement to protect against inhaling fine particulates.[1] A standard surgical mask offers almost no protection from chemical powders and must not be used.[7]
-
For Operations Generating Dust or Aerosols: If the process (e.g., sonication, vigorous mixing) could generate significant dust or aerosols, a higher level of protection is warranted. Use a half-mask or full-face respirator with P100 (HEPA) cartridges.[1][9]
The following diagram illustrates the decision-making workflow for selecting the appropriate level of PPE.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, sequential protocol minimizes exposure risk.
Preparation
-
Designated Area: All handling of this compound must occur in a designated area, such as a chemical fume hood, to control dust and vapors.[8]
-
Pre-Donning Check: Before putting on any PPE, inspect each item for damage (e.g., tears in gloves, cracks in goggles).
-
Donning PPE: Don PPE in the following order: lab coat, inner gloves, respirator, safety goggles, face shield (if needed), and finally, outer gloves pulled over the lab coat cuffs.[7]
Handling
-
Weighing: When weighing the solid, use a chemical fume hood or a powder containment hood. Perform the transfer slowly and carefully to avoid creating dust clouds.
-
Solution Preparation: Add the solid to the solvent slowly. Never add solvent directly to the bulk solid container.
-
Situational Awareness: Always be aware of the placement of your hands and equipment. Avoid recapping needles if they are used for transfers; if recapping is essential, use the one-handed scoop method.[13]
Post-Handling
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent.
-
Doffing PPE: Remove PPE in a way that avoids cross-contamination. The general order is: outer gloves, face shield, apron, lab coat, goggles, inner gloves, and finally, the respirator. Wash hands thoroughly with soap and water immediately after removing all PPE.[2]
Emergency Procedures: Immediate Response Plan
In the event of an exposure or spill, a rapid and correct response is critical.
| Exposure Route | First Aid Measure |
| Skin Contact | Immediately remove all contaminated clothing.[2] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[2][8] Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2] |
| Inhalation | Move the person to fresh air immediately.[2] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[2] |
Spill Response
-
Evacuate: Alert others and evacuate all non-essential personnel from the immediate area.[8]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[8]
-
Contain: For a solid spill, carefully sweep up the material, avoiding dust generation.[1] Moisten the material slightly with a fine water spray if necessary to prevent it from becoming airborne.[14] Place the material into a clearly labeled, sealed container for hazardous waste disposal.[2][8]
-
Decontaminate: Clean the spill area thoroughly. All materials used for cleanup (wipes, absorbent pads) must be disposed of as hazardous waste.[8]
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal is a critical component of laboratory safety and environmental stewardship. It is prohibited to dispose of this compound down the sink or in regular trash.[2][8]
Waste Segregation and Disposal Workflow
The following workflow must be followed for all waste streams containing Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate oxalate.
Key Disposal Principles:
-
Solid Waste: Collect all solid waste, including residual powder and contaminated items (e.g., weigh boats, wipes), in a designated hazardous waste container.[8]
-
Liquid Waste: Collect all solutions containing the compound in a separate, compatible hazardous waste container. Do not mix with incompatible waste streams like strong acids or bases.[8]
-
Container Management: Keep waste containers securely closed except when adding waste.[8] Ensure secondary containment is used to capture any potential leaks.[8]
-
Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations.[6] Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.[8]
By adhering to this comprehensive guide, you build a culture of safety that protects you, your colleagues, and your research. Trust in these validated protocols is paramount for ensuring the integrity and success of your work.
References
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Available at: [Link]
-
NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals. Available at: [Link]
-
Workplace Safety Centre. (2025, December 24). PPE for Chemical Handling: Simple Safety Guide for Workplaces. Available at: [Link]
-
University of Wisconsin-La Crosse. Part B: Chemical Hazards in Laboratories. Available at: [Link]
-
CHEMM. Personal Protective Equipment (PPE). Available at: [Link]
-
NSP Powder Coating. Powder Coating Personal Protective Equipment (PPE) Requirements. Available at: [Link]
-
Mailen, J. C., et al. (1981, September 1). Destruction of oxalate by reaction with hydrogen peroxide. [Hydrazine oxalate]. OSTI.GOV. Available at: [Link]
-
Scribd. Chemical Safety Guidelines. Available at: [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Available at: [Link]
-
Lum, B. Y. (1995). Photolytic Destruction of Oxalate in Aqueous Mixed Waste. UNT Digital Library. Available at: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Oxalic Acid. Available at: [Link]
-
Capot Chemical Co., Ltd. Safety Data Sheet: tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate. Available at: [Link]
-
PubChem. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. Available at: [Link]
-
Reymond Research Group. (2025, December 8). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available at: [Link]
-
Darsaraee, M., et al. (2025, December 10). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. Available at: [Link]
-
ACS Publications. Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Available at: [Link]
-
American Chemical Society. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Available at: [Link]
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. scribd.com [scribd.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. nextsds.com [nextsds.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. nspcoatings.co.uk [nspcoatings.co.uk]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. ethz.ch [ethz.ch]
- 14. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
